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  • Product: Chloro-N,N-dimethylpropylamine hydrochloride
  • CAS: 29158-33-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Chloro-N,N-dimethylpropylamine Hydrochloride (CAS 5407-04-5)

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Chloro-N,N-dimethylpropylamine hydrochloride, with the CAS registry number 5407-04-5, is a versatile bifunctional organic compound of signifi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-N,N-dimethylpropylamine hydrochloride, with the CAS registry number 5407-04-5, is a versatile bifunctional organic compound of significant interest in the pharmaceutical and chemical industries.[1] Structurally, it is the hydrochloride salt of a tertiary amine featuring a terminal chloroalkane. This unique combination of functional groups makes it a highly valuable intermediate for the synthesis of a wide array of more complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, key applications with mechanistic insights, and essential safety and handling protocols.

Physicochemical Properties

3-Chloro-N,N-dimethylpropylamine hydrochloride is typically a white to off-white or yellowish crystalline solid.[1] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, a critical consideration for its storage and handling.[3] The compound is highly soluble in water and polar organic solvents like ethanol.[3] The hydrochloride form enhances its stability and water solubility compared to its free base counterpart.[3]

PropertyValueSource(s)
CAS Number 5407-04-5[1][4]
Molecular Formula C₅H₁₃Cl₂N[4]
Molecular Weight 158.07 g/mol [4]
Appearance White to off-white crystalline powder[1]
Melting Point 140-143 °C[5]
Solubility Soluble in water (2000 g/L)[1][3]
IUPAC Name 3-chloro-N,N-dimethylpropan-1-amine;hydrochloride[6]
Synonyms DMPC, 3-Dimethylaminopropyl chloride hydrochloride[1]

Spectroscopic Analysis

A key aspect of chemical characterization is spectroscopic analysis. For 3-Chloro-N,N-dimethylpropylamine hydrochloride, techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Chloro-N,N-dimethylpropylamine hydrochloride provides distinct signals corresponding to the different proton environments in the molecule. A representative spectrum in CDCl₃ would show:

  • A singlet for the six protons of the two equivalent methyl groups on the nitrogen atom.

  • A triplet for the two protons on the carbon adjacent to the chlorine atom.

  • A triplet for the two protons on the carbon adjacent to the nitrogen atom.

  • A multiplet (quintet) for the two protons on the central carbon of the propyl chain.

Interpretation of a sample spectrum shows peaks around 3.74 ppm (triplet, -CH₂Cl), 3.32 ppm (triplet, -CH₂N-), and 2.93 ppm (singlet, -N(CH₃)₂), with a multiplet around 2.39 ppm for the central methylene group.[5]

FTIR Spectroscopy

The FTIR spectrum reveals the presence of key functional groups. Characteristic absorption bands would include:

  • C-H stretching from the alkyl groups.

  • C-N stretching from the tertiary amine.

  • C-Cl stretching from the alkyl halide.

  • Broad absorption indicative of the N-H⁺ stretch of the hydrochloride salt.

Synthesis and Reactivity

The synthesis of 3-Chloro-N,N-dimethylpropylamine hydrochloride can be achieved through several routes. A common laboratory and industrial method involves the chlorination of 3-dimethylamino-1-propanol, which is itself synthesized from the reaction of dimethylamine with allyl alcohol.[1][2] The chlorination is typically carried out using a chlorinating agent like thionyl chloride (SOCl₂).[1][2][7][8]

The presence of both a nucleophilic tertiary amine and an electrophilic alkyl chloride in its free base form makes 3-Chloro-N,N-dimethylpropylamine a versatile reagent. The hydrochloride salt protects the amine group, allowing for reactions at the alkyl chloride site. The free base can be easily generated by treatment with a mild base.[9]

Applications in Pharmaceutical Synthesis

The primary application of 3-Chloro-N,N-dimethylpropylamine hydrochloride is as a key intermediate in the synthesis of various pharmaceuticals.[1] It is notably used in the production of tricyclic antidepressants and muscle relaxants.[1][10]

Synthesis of Amitriptyline and Cyclobenzaprine

A crucial application is in the synthesis of drugs like Amitriptyline (an antidepressant) and Cyclobenzaprine (a muscle relaxant).[1] This is often achieved through a Grignard reaction. The free base, 3-chloro-N,N-dimethylpropylamine, is first used to prepare the corresponding Grignard reagent, 3-(dimethylamino)propylmagnesium chloride. This organometallic reagent then acts as a potent nucleophile.

In the synthesis of cyclobenzaprine, this Grignard reagent is reacted with dibenzosuberenone.[11][12] The subsequent dehydration of the resulting tertiary alcohol yields the final product.[11]

General Experimental Protocol for Grignard Reaction

The following is a generalized, step-by-step protocol for the formation of the Grignard reagent and its subsequent reaction, based on established principles of organometallic chemistry.

CAUTION: Grignard reactions are highly sensitive to moisture and require anhydrous conditions. All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small amount of a solution of 3-chloro-N,N-dimethylpropylamine (the free base, generated by neutralizing the hydrochloride salt and extracting into an anhydrous solvent like THF) in anhydrous tetrahydrofuran (THF) to the flask.

    • Once the reaction initiates (indicated by bubbling and a color change), add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with an Electrophile (e.g., a Ketone):

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Add a solution of the ketone (e.g., dibenzosuberenone) in anhydrous THF dropwise to the Grignard reagent.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Work-up:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can then be purified by chromatography or recrystallization.

Safety and Handling

3-Chloro-N,N-dimethylpropylamine hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[13]

    • Use only outdoors or in a well-ventilated area.[13]

    • Avoid breathing dust.[13]

    • Wash skin thoroughly after handling.[13]

    • Do not eat, drink, or smoke when using this product.[13]

  • Storage: Store in a cool, dry, and well-ventilated place.[13] Keep the container tightly closed. Due to its hygroscopic nature, it should be stored under an inert atmosphere if possible.[3]

  • Incompatible Materials: Strong oxidizing agents, strong bases.

Conclusion

3-Chloro-N,N-dimethylpropylamine hydrochloride is a cornerstone intermediate in modern organic and medicinal chemistry. Its dual functionality, coupled with its commercial availability, makes it an indispensable building block for the synthesis of numerous important pharmaceutical compounds. A thorough understanding of its properties, reactivity, and safe handling is paramount for any researcher or drug development professional working with this versatile chemical.

References

  • Synthesis of (+-)3-chloro-N,N-dimethyl-3-phenylpropylamine, hydrochloride (Compound 11). Available at: [Link]

  • 3-(Dimethylamino)propyl chloride hydrochloride | C5H13Cl2N | CID 94308 - PubChem. Available at: [Link]

  • 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride: A Comprehensive Overview. Available at: [Link]

  • A Review on Tricyclic Antidepressants Synthesis Methods - International Journal of New Chemistry. Available at: [Link]

  • CN103242170A - Preparation method of hydrochloric acid cyclobenzaprine - Google Patents.
  • The Chemistry Behind the Synthesis: Exploring Methods for 3-Chloro-1-(N,N-dimethyl)propylamine. Available at: [Link]

  • FTIR spectra of 3-chloro-1-(N,N-dimethyl)propylamine (a), diethyl... - ResearchGate. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Available at: [Link]

  • 3-(Dimethylamino)propyl chloride hydrochloride-5407-04-5. Available at: [Link]

  • WO2012098563A2 - One-pot preparation of cyclobenzaprine hydrochloride - Google Patents.
  • How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

    • Grignard Reaction - Web Pages. Available at: [Link]

  • FTIR INTERPRETATION OF DRUGS - RJPN. Available at: [Link]

  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction:. Available at: [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. Available at: [Link]

  • the toxicity studies of - dimethylaminopropyl chloride, hydrochloride (cas no. 5407-04-5) administered by gavage. Available at: [Link]

  • 3-Chloro-N,N-dimethyl-1-propanamine | C5H12ClN | CID 66960 - PubChem. Available at: [Link]

  • CN1011308B - 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine - Google Patents.
  • Chloro-N,N-dimethylpropylamine hydrochloride | C5H13Cl2N | CID 22278020 - PubChem. Available at: [Link]

  • Experiment 12: Grignard Synthesis of Triphenylmethanol - ResearchGate. Available at: [Link]

  • 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Chloro- and 3-Chloro-N,N-dimethylpropylamine Hydrochloride: A Comparative Analysis for Researchers and Drug Development Professionals

<A_I> Abstract This technical guide provides a comprehensive comparative analysis of 2-chloro-N,N-dimethylpropylamine hydrochloride and 3-chloro-N,N-dimethylpropylamine hydrochloride, two critical isomeric chemical inter...

Author: BenchChem Technical Support Team. Date: February 2026

<A_I>

Abstract

This technical guide provides a comprehensive comparative analysis of 2-chloro-N,N-dimethylpropylamine hydrochloride and 3-chloro-N,N-dimethylpropylamine hydrochloride, two critical isomeric chemical intermediates. While structurally similar, the positional difference of the chlorine atom profoundly impacts their reactivity, synthesis, and application in pharmaceutical and chemical industries. This document will delve into their distinct physicochemical properties, explore their synthesis methodologies, compare their chemical reactivity with mechanistic insights, and discuss their primary applications, particularly in the synthesis of active pharmaceutical ingredients (APIs). Furthermore, a detailed examination of their toxicological profiles and safety considerations will be presented to ensure safe handling and application in research and development settings.

Introduction: The Significance of Positional Isomerism

In the realm of organic chemistry, positional isomers, molecules sharing the same molecular formula but differing in the location of a functional group, often exhibit remarkably different chemical and biological properties. A salient example of this principle is observed in the comparison of 2-chloro-N,N-dimethylpropylamine hydrochloride (2-DMPC) and 3-chloro-N,N-dimethylpropylamine hydrochloride (3-DMPC). Both are essential building blocks in organic synthesis, yet the placement of the chlorine atom on the second versus the third carbon of the propyl chain dictates their utility and reaction pathways. This guide aims to elucidate these differences, providing researchers and drug development professionals with the in-depth knowledge required to make informed decisions in their synthetic strategies and applications.

Physicochemical Properties: A Tale of Two Isomers

The subtle shift in the chlorine atom's position leads to measurable differences in the physicochemical properties of 2-DMPC and 3-DMPC. These properties are fundamental to understanding their behavior in various solvents and reaction conditions.

Property2-Chloro-N,N-dimethylpropylamine HCl (2-DMPC)3-Chloro-N,N-dimethylpropylamine HCl (3-DMPC)
CAS Number 4584-49-0[1]5407-04-5[2][3]
Molecular Formula C5H13Cl2N[4][5]C5H13Cl2N[3]
Molecular Weight 158.07 g/mol [4][5]158.07 g/mol [3]
Appearance Off-white chunky solid or white powder[4][5]White to yellowish crystalline powder[3]
Melting Point 187-190 °C[5]187-190 °C[3][6]
Solubility Highly soluble in water[4][5]Highly soluble in water (2000 g/L)[3]
Stability Hygroscopic, stable under standard storage conditions[4][5]Sensitive to moisture[3]

It is noteworthy that while many of their physical properties appear similar, the electronic and steric environments around the chlorine atom differ significantly, which is the primary driver of their distinct chemical reactivity.

Synthesis and Manufacturing Considerations

The synthetic routes to 2-DMPC and 3-DMPC highlight the practical implications of their structural differences.

Synthesis of 2-Chloro-N,N-dimethylpropylamine Hydrochloride (2-DMPC)

The industrial synthesis of 2-DMPC typically involves the chlorination of 1-dimethylamino-2-propanol. A common and efficient method utilizes thionyl chloride (SOCl2) as the chlorinating agent.

Experimental Protocol: Synthesis of 2-DMPC via Thionyl Chloride

  • Reaction Setup: A solution of 1-dimethylamino-2-propanol in an inert solvent, such as chloroform, is prepared in a reaction vessel equipped with a stirrer and a cooling system.

  • Chlorination: The solution is cooled to approximately 0°C. A solution of freshly distilled thionyl chloride in the same solvent is added dropwise while maintaining the low temperature.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature over a period of about 30 minutes and is then refluxed for an additional 30 minutes.

  • Isolation: As the reaction proceeds, 2-chloro-N,N-dimethylpropylamine hydrochloride precipitates from the solution. The mixture is then cooled, and the product is collected by filtration.

  • Purification: The crude product can be purified by recrystallization to yield a product with a melting point of 192-194°C.

G 1-dimethylamino-2-propanol 1-dimethylamino-2-propanol 2-DMPC 2-DMPC 1-dimethylamino-2-propanol->2-DMPC SOCl2, Chloroform

Caption: Synthesis of 2-DMPC.

Synthesis of 3-Chloro-N,N-dimethylpropylamine Hydrochloride (3-DMPC)

The synthesis of 3-DMPC often starts from 3-dimethylamino-1-propanol, which is subsequently chlorinated.[3] This precursor can be synthesized from the reaction of dimethylamine with allyl alcohol.[3]

Experimental Protocol: Synthesis of 3-DMPC

  • Precursor Synthesis: Dimethylamine is reacted with allyl alcohol in the presence of a base like sodium hydroxide at elevated temperatures and pressures to yield 3-dimethylamino-1-propanol.[3]

  • Chlorination: The resulting 3-dimethylamino-1-propanol is then chlorinated using a suitable chlorinating agent, such as thionyl chloride, to produce 3-chloro-N,N-dimethylpropylamine.[3][7]

  • Hydrochloride Salt Formation: The free base is then treated with hydrochloric acid to form the stable hydrochloride salt.[7]

G cluster_0 Step 1 cluster_1 Step 2 Dimethylamine Dimethylamine 3-dimethylamino-1-propanol 3-dimethylamino-1-propanol Dimethylamine->3-dimethylamino-1-propanol Allyl alcohol, NaOH 3-DMPC 3-DMPC 3-dimethylamino-1-propanol->3-DMPC 1. SOCl2 2. HCl

Caption: Two-step synthesis of 3-DMPC.

Comparative Reactivity and Mechanistic Insights

The key to understanding the differential applications of 2-DMPC and 3-DMPC lies in their reactivity, which is directly influenced by the position of the chlorine atom. Both molecules are alkylating agents, a property conferred by the electrophilic carbon attached to the chlorine atom.[8][9]

Steric Hindrance

In 2-DMPC , the chlorine atom is on a secondary carbon, which is sterically more hindered than the primary carbon bearing the chlorine in 3-DMPC . This steric bulk around the reaction center in 2-DMPC can influence the rate and feasibility of nucleophilic substitution reactions. Nucleophiles will find it easier to attack the less hindered carbon in 3-DMPC.

Electronic Effects and Neighboring Group Participation

The nitrogen atom of the dimethylamino group can play a crucial role in the reactivity of these isomers through neighboring group participation.

  • For 3-DMPC: The nitrogen atom is in a position to facilitate the displacement of the chloride ion via the formation of a cyclic aziridinium ion intermediate. This intramolecular cyclization is a rapid process and leads to a highly reactive intermediate that is readily attacked by nucleophiles. This neighboring group participation significantly enhances the alkylating ability of 3-DMPC.

  • For 2-DMPC: The formation of a four-membered azetidinium ring is less favorable than the three-membered aziridinium ring, both kinetically and thermodynamically. Consequently, neighboring group participation is less pronounced in 2-DMPC, and its alkylation reactions are more likely to proceed through a direct SN2 mechanism.

G cluster_0 3-DMPC Reactivity cluster_1 2-DMPC Reactivity 3-DMPC 3-DMPC Aziridinium ion Aziridinium ion 3-DMPC->Aziridinium ion -Cl- Alkylated Product Alkylated Product Aziridinium ion->Alkylated Product + Nucleophile 2-DMPC 2-DMPC Alkylated Product (Direct) Alkylated Product (Direct) 2-DMPC->Alkylated Product (Direct) + Nucleophile (SN2)

Caption: Comparative reaction pathways.

Applications in Pharmaceutical Synthesis

The distinct reactivity profiles of 2-DMPC and 3-DMPC make them suitable for the synthesis of different classes of pharmaceutical compounds.

Applications of 2-Chloro-N,N-dimethylpropylamine Hydrochloride (2-DMPC)

2-DMPC is a crucial intermediate in the synthesis of several pharmaceuticals, including:

  • Isothipendyl and Promethazine: These are antihistamine and antipsychotic drugs.[10]

  • Methadone: An opioid analgesic used in pain management and for the treatment of opioid addiction.[10]

  • Antitubercular Agents: It is used in the synthesis of analogues of lipophilic chalcones, which have shown promise as antitubercular agents.[]

Applications of 3-Chloro-N,N-dimethylpropylamine Hydrochloride (3-DMPC)

3-DMPC is widely used in the synthesis of a broad range of drugs, particularly tricyclic antidepressants and other central nervous system agents.[3] Examples include:

  • Amitriptyline and Imipramine: These are tricyclic antidepressants used to treat major depressive disorder.[3]

  • Cyclobenzaprine: A muscle relaxant.[3]

  • Chlorpromazine: An antipsychotic medication.[12]

  • Benzydamine: A locally acting nonsteroidal anti-inflammatory drug.[3]

The prevalence of the 3-(dimethylamino)propyl side chain in many centrally acting drugs underscores the importance of 3-DMPC as a key synthetic precursor.

Toxicology and Safety Considerations

Both 2-DMPC and 3-DMPC are hazardous chemicals and must be handled with appropriate safety precautions.

Toxicological Profile
  • 2-Chloro-N,N-dimethylpropylamine Hydrochloride (2-DMPC): It is classified as toxic if swallowed.[1][5] It causes skin and serious eye irritation and may cause respiratory irritation.[1][4][5] The lethal dose (LD50) in mice via subcutaneous injection is 200 mg/kg.[4][13]

  • 3-Chloro-N,N-dimethylpropylamine Hydrochloride (3-DMPC): This compound is also harmful if swallowed and causes skin and serious eye irritation.[2][14] It may also cause respiratory irritation.[2][14] Studies have shown that it can cause increased incidences of goblet cell hypertrophy in the nose of male rats.[9] It has also shown mutagenic activity.[][16]

Safety and Handling

Due to their hazardous nature, the following personal protective equipment (PPE) and handling procedures are mandatory:

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[14][17]

  • Personal Protective Equipment:

    • Eye Protection: Safety goggles or a face shield are essential to prevent eye contact.[18]

    • Skin Protection: Wear protective gloves and appropriate laboratory clothing.[14][18]

    • Respiratory Protection: In case of dust formation or inadequate ventilation, a suitable respirator should be used.[18]

  • Handling: Avoid breathing dust and direct contact with skin and eyes.[1][14] Do not eat, drink, or smoke when handling these chemicals.[14][18] Wash hands thoroughly after handling.[1][2]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2] Both compounds are hygroscopic or moisture-sensitive and should be protected from atmospheric moisture.[3][4]

Conclusion: Strategic Selection for Synthetic Success

The choice between 2-chloro-N,N-dimethylpropylamine hydrochloride and its 3-chloro isomer is a critical decision in synthetic planning that extends beyond mere reagent availability. As this guide has detailed, the positional isomerism dictates not only the physicochemical properties but, more importantly, the reactivity and, consequently, the synthetic applications of these compounds. 3-DMPC, with its enhanced reactivity due to neighboring group participation, is a go-to reagent for the introduction of the 3-(dimethylamino)propyl moiety, a common pharmacophore in CNS-active drugs. Conversely, the more sterically hindered 2-DMPC provides a different reactive handle for the synthesis of other important pharmaceutical agents. A thorough understanding of these differences, coupled with stringent adherence to safety protocols, is paramount for researchers and drug development professionals to harness the full synthetic potential of these versatile building blocks and to drive innovation in medicinal chemistry and beyond.

References

  • PubChem. (n.d.). 2-Chloropropyldimethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Gesher. (2025, March 5). 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride: A Comprehensive Overview. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Synthesis of (+-)3-chloro-N,N-dimethyl-3-phenylpropylamine, hydrochloride. Retrieved from [Link]

  • Synthetika. (n.d.). 2-Chloro-N,N-dimethylpropylamine hydrochloride. Retrieved from [Link]

  • Atom Pharma. (n.d.). 2-Chloro N N dimethylpropylamine hydrochloride Manufacturer. Retrieved from [Link]

  • Haz-Map. (n.d.). 2-Chloro-N,N-dimethyl-1-propanamine hydrochloride. Retrieved from [Link]

  • National Toxicology Program. (1994). Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride. Retrieved from [Link]

  • LookChem. (2022, April 17). 2-Dimethylaminoisopropyl chloride hydrochloride Cas 4584-49-0. Retrieved from [Link]

  • National Toxicology Program. (2007, July). NTP toxicity studies of dimethylaminopropyl chloride, hydrochloride (CAS No. 5407-04-5) administered by Gavage to F344/N rats and B6C3F1 mice. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN1011308B - 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine.
  • Chemsrc. (2025, August 20). CAS#:5407-04-5 | 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN1033378A - 2,3-two chloro-N, the preparation method of N-dimethyl propylamine.
  • Bloom Tech. (2023, October 8). What is 2-Dimethylaminoisopropyl chloride hydrochloride used for?. Retrieved from [Link]

  • Stenutz. (n.d.). 3-chloro-N,N-dimethylpropylamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Chloro-N,N-dimethylpropylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • SGRL. (n.d.). 3-(Dimethylamino)propyl chloride hydrochloride-5407-04-5. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-N,N-dimethyl-1-propanamine. National Center for Biotechnology Information. Retrieved from [Link]

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Foundational

Technical Guide: Solubility Profile and Handling of 3-Dimethylaminopropyl Chloride Hydrochloride

Topic: Solubility of Dimethylaminopropyl Chloride Hydrochloride in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary 3-D...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Dimethylaminopropyl Chloride Hydrochloride in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

3-Dimethylaminopropyl chloride hydrochloride (DMPC[1][2][3][4][5][6][7]·HCl, CAS: 5407-04-5) is a critical alkylating agent employed in the synthesis of phenothiazines, antidepressants (e.g., Chlorpromazine, Imipramine), and agrochemicals.[1][2] As a hydrochloride salt of a tertiary amine, its solubility behavior is governed by high lattice energy and ionic interactions, making it highly soluble in water and polar protic solvents while remaining virtually insoluble in non-polar hydrocarbons.[2]

This guide provides a definitive analysis of the solubility landscape of DMPC·HCl, supported by thermodynamic principles and practical protocols for recrystallization and reaction solvent selection.[2] It also addresses the critical stability risks associated with solvation—specifically the formation of the reactive azetidinium ion.[2]

Physicochemical Profile

PropertySpecification
Chemical Name 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride
Molecular Formula C₅H₁₂ClN[1][2][4][5][8][9][10] · HCl
Molecular Weight 158.07 g/mol
Appearance White to off-white crystalline powder
Melting Point 187–190 °C (lit.)[1][2][3]
Hygroscopicity High (Deliquescent in high humidity)
pKa ~9.0–10.0 (Amine conjugate acid)

Solubility Landscape

The solubility of DMPC·HCl follows the "like dissolves like" principle, but with specific nuances due to the chloride counter-ion which creates a tight ionic lattice.[2]

Quantitative & Qualitative Solubility Data

The following table synthesizes data from technical specifications and synthetic protocols.

Solvent ClassSolventSolubility RatingEstimated SolubilityNotes
Polar Protic Water Very High >2000 g/LExothermic dissolution; stable at neutral/acidic pH.[1][2]
Methanol High SolublePrimary solvent for reactions; good for low-temp handling.[1][2]
Ethanol High SolublePreferred recrystallization solvent.
Isopropanol Moderate Sparingly SolubleSolubility increases significantly with heat.[1][2]
Polar Aprotic DMF Very High SolubleUsed for nucleophilic substitution reactions.[1][2]
DMSO High SolubleUseful for biological assays; difficult to remove.[1][2]
Acetone Low Sparingly SolubleOften used to wash filter cakes to remove impurities.[1][2]
Chlorinated Chloroform Low/Very Low < 10 g/L"Very slightly soluble" [Source 1.6].[1][2] Used as a reaction medium for synthesis of the salt, but the salt precipitates out.[2]
DCM Very Low InsolubleUsed to wash crude product; removes non-polar impurities.[1][2]
Non-Polar Toluene Insoluble < 0.1 g/LExcellent anti-solvent for precipitation.[1][2]
Diethyl Ether Insoluble ~0 g/LStandard anti-solvent for maximizing yield.[1][2]
Hexane Insoluble ~0 g/LUsed for washing/trituration.[1][2]
Thermodynamic Drivers
  • Enthalpy of Solvation: Dissolution in water and lower alcohols is exothermic due to strong ion-dipole interactions overcoming the lattice energy.[1][2]

  • Entropy Effect: In non-polar solvents (e.g., Toluene), the entropy gain is insufficient to break the ionic lattice, resulting in near-zero solubility.[1][2] This property is exploited in the synthesis of DMPC[2][4]·HCl, where the reaction is often conducted in toluene/chloroform so the product precipitates immediately upon formation.[2]

Stability & Handling in Solution

CRITICAL WARNING: While DMPC·HCl is stable in its dry salt form, its behavior in solution is pH-dependent.[1][2]

The Azetidinium Risk

In the presence of a base (or even in unbuffered water if the pH drifts), the free base (3-dimethylaminopropyl chloride) is generated.[1][2] This free base is chemically unstable and undergoes rapid intramolecular cyclization to form the 1,1-dimethylazetidinium ion .[1][2] This species is a potent alkylating agent and is responsible for the mutagenic properties associated with this class of compounds.[2][11]

  • Acidic/Neutral Solution: The amine is protonated (

    
    ), preventing the lone pair from attacking the carbon bearing the chlorine.[2] STABLE. 
    
  • Basic Solution: The amine is deprotonated (

    
    ), allowing the lone pair to perform an intramolecular 
    
    
    
    attack, displacing the chloride.[2] UNSTABLE.

AzetidiniumPathway Salt DMPC·HCl (Salt) (Stable) FreeBase Free Base (Unstable Intermediate) Salt->FreeBase + Base (OH-) Deprotonation FreeBase->Salt + Acid (H+) Azetidinium 1,1-Dimethylazetidinium Ion (Reactive/Toxic) FreeBase->Azetidinium Intramolecular Cyclization (Fast)

Caption: Stability pathway of DMPC·HCl. The salt must be maintained to prevent cyclization.[1][2]

Experimental Protocols

Protocol A: Recrystallization (Purification)

Objective: To purify technical grade DMPC·HCl using a solvent/anti-solvent system or thermal gradient.[2]

Solvent System: Ethanol (Solvent) / Diethyl Ether (Anti-solvent) OR Pure Ethanol.[2]

  • Dissolution:

    • Place 10 g of crude DMPC·HCl in a round-bottom flask.

    • Add absolute ethanol (approx. 30–50 mL) and heat to reflux (78 °C) until fully dissolved.

    • Note: If insoluble particulates remain, filter the hot solution rapidly through a pre-heated glass frit.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.[2]

    • For higher yield (but potentially lower purity), add diethyl ether dropwise until slight turbidity is observed, then cool to 4 °C.[2]

  • Isolation:

    • Filter the crystals under nitrogen (to prevent moisture absorption).[2]

    • Wash the cake with cold 1:1 Ethanol/Ether or pure cold Acetone.[2]

  • Drying:

    • Dry in a vacuum oven at 40 °C over

      
       or silica gel.
      
Protocol B: Solvent Selection for Reaction

When using DMPC·HCl as a reagent (e.g., for alkylation), the choice of solvent dictates whether the reaction proceeds as a heterogeneous slurry or a homogeneous solution.[2]

SolventSelection Start Select Reaction Solvent Q1 Is the target reaction Homogeneous or Heterogeneous? Start->Q1 Homo Homogeneous (Reagent Dissolved) Q1->Homo Hetero Heterogeneous (Reagent Suspended) Q1->Hetero HomoSolv Use Polar Aprotic: DMF or DMSO Homo->HomoSolv HeteroSolv Use Non-Polar/Low Polarity: Toluene, Dioxane, or MEK Hetero->HeteroSolv HomoNote Note: High solubility. Requires extractive workup to remove solvent. HomoSolv->HomoNote HeteroNote Note: Phase Transfer Catalyst (PTC) often required (e.g., TBAB). HeteroSolv->HeteroNote

Caption: Decision matrix for selecting reaction solvents based on DMPC·HCl solubility.[1][2][3][4][11][12]

References

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 94308, 3-(Dimethylamino)propyl chloride hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (1943).[2] Synthesis of beta-Dimethylaminoethyl chloride hydrochloride (Analogous protocol). Coll. Vol. 2, p. 92. Retrieved from [Link][2][13]

Sources

Exploratory

Technical Safety &amp; Handling Guide: 3-Chloro-N,N-Dimethylpropan-1-Amine HCl

CAS: 5407-04-5 [1][2][3] Executive Summary This technical guide provides a rigorous safety and operational framework for handling 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (DMAPC-HCl) . Widely used as an alkylati...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5407-04-5 [1][2][3]

Executive Summary

This technical guide provides a rigorous safety and operational framework for handling 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (DMAPC-HCl) . Widely used as an alkylating intermediate in the synthesis of phenothiazines (e.g., chlorpromazine) and tricyclic antidepressants (e.g., amitriptyline), its utility is inextricably linked to its reactivity.

Critical Hazard Insight: While the hydrochloride salt is relatively stable, neutralization or exposure to moisture can trigger the formation of a reactive azetidinium ion . This cyclic quaternary ammonium species is a potent electrophile responsible for both the compound's synthetic utility and its genotoxic potential. Researchers must treat this compound as a nitrogen mustard-type alkylating agent .

Part 1: Chemical Identity & Physicochemical Properties[4][5][6]

The stability of DMAPC-HCl is pH-dependent. The protonated amine prevents the intramolecular nucleophilic attack required for cyclization.

PropertyDataRelevance to Safety/Handling
CAS Number 5407-04-5Unique identifier for inventory/regulatory tracking.
Formula C₅H₁₃Cl₂N (HCl salt)Molecular Weight: 158.07 g/mol .[2][3]
Appearance White to off-white crystalline powderHygroscopic . Caking indicates moisture absorption and potential degradation.
Solubility >2000 g/L (Water)Highly soluble; rapid environmental dispersion if spilled.
Melting Point 187–190 °CHigh thermal stability in solid salt form.
Acidity Acidic in solutionKeep Acidic. Neutralization triggers rapid cyclization to the toxic azetidinium ion.
Part 2: Hazard Profiling & Toxicology (Mechanism of Action)

Standard SDSs often list generic irritant warnings. However, the true risk stems from the in-situ generation of the azetidinium ion.

The Azetidinium Mechanism

Under neutral or basic conditions (pH > 7), the free amine acts as an internal nucleophile, displacing the chloride leaving group to form a strained, 4-membered azetidinium ring. This species is highly reactive toward biological nucleophiles (DNA guanine residues), leading to potential mutagenicity.

DOT Diagram 1: Mechanism of Activation & Toxicity

AzetidiniumMechanism Salt DMAPC-HCl (Salt) (Stable / Protonated) FreeBase Free Amine (Transient) Salt->FreeBase Deprotonation Base Base / Neutral pH Base->FreeBase Azetidinium Azetidinium Ion (Reactive Electrophile) FreeBase->Azetidinium Cyclization (Fast) Product Alkylated Adduct (Genotoxicity) Azetidinium->Product Off-Target Alkylation Drug Target Drug (Synthetic Goal) Azetidinium->Drug Controlled Synthesis DNA DNA / Protein (Biological Nucleophile)

Caption: The HCl salt is a prodrug-like precursor. Safety depends entirely on preventing premature cyclization to the azetidinium ion.

GHS Classifications[4]
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[5] Note: Prolonged contact with moisture on skin can cause burns due to HCl release and alkylation.

  • Serious Eye Damage: Category 2A (Causes serious eye irritation).

  • Germ Cell Mutagenicity: Suspected (Positive in Ames test strains TA1535/TA100 due to alkylating activity) [1].

Part 3: Safe Handling & Storage Protocols

Core Directive: Maintain the compound in its protonated (salt) form until the exact moment of reaction.

1. Storage Requirements
  • Environment: Store in a tightly sealed container under an inert atmosphere (Nitrogen/Argon) if possible.

  • Desiccation: Use a desiccator. The compound is hygroscopic; absorbed water can facilitate hydrolysis or partial cyclization over time.

  • Segregation: Store away from strong bases (NaOH, KOH, amines) and oxidizers . Contact with bases generates the unstable free base immediately.

2. Engineering Controls
  • Ventilation: Handle only in a certified chemical fume hood.

  • Dust Control: Use a static-free powder funnel to minimize dust generation. Inhalation of dust delivers the alkylating agent directly to lung tissue.

3. Personal Protective Equipment (PPE)[4]
  • Respiratory: N95 or P100 respirator if dust formation is uncontrolled.

  • Dermal: Double-gloving is recommended.

    • Inner Glove: Nitrile (4 mil).

    • Outer Glove: Nitrile (4-8 mil) or Laminate film (Silver Shield) for prolonged handling.

  • Ocular: Chemical splash goggles. Face shield if handling large quantities (>100g).

Part 4: Emergency Response & Deactivation

Self-Validating Protocol: In the event of a spill, the priority is to prevent the formation of the azetidinium ion or quench it if formed.

Spill Cleanup (Solid)
  • Isolate: Evacuate non-essential personnel.

  • PPE: Don full PPE including respiratory protection.

  • Containment: Cover spill with a dry absorbent pad to prevent spreading.

  • Removal: Sweep up carefully (avoid dust) into a sealable container.

  • Decontamination: Wash the area with dilute acetic acid (5%) followed by soap and water. Rationale: The acid ensures any residual amine remains protonated and does not cyclize on the surface.

Spill Cleanup (Solution)
  • Absorb: Use vermiculite or sand.

  • Neutralization Warning: DO NOT use bleach or strong base to clean the spill. Bases will activate the compound.

  • Disposal: Incineration is the preferred disposal method for alkylating agents.

First Aid
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes.[5] Do not use ethanol, as it may increase skin absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[5] Lift eyelids. Seek immediate medical attention.

Part 5: Application Context (Synthesis Workflow)

In drug development, DMAPC-HCl is used to attach a dimethylaminopropyl side chain. The reaction relies on the in situ generation of the azetidinium ion, usually by treating the salt with a base (e.g., NaH, NaOH) in the presence of the nucleophile (e.g., phenothiazine).

DOT Diagram 2: Safe Synthesis Workflow

SynthesisWorkflow cluster_safety Critical Control Point Start Weighing (Dry Box/Hood) Solvent Dissolution (Anhydrous Solvent) Start->Solvent Inert Atm BaseAdd Addition of Base (Triggers Activation) Solvent->BaseAdd Add Reagents Reaction Alkylation Reaction (Closed System) BaseAdd->Reaction Azetidinium Forms Quench Quenching (Acidic/Nucleophilic) Reaction->Quench Complete Waste Waste Disposal (Segregated) Quench->Waste pH Check

Caption: The "Critical Control Point" marks the phase where the toxic alkylating species is active. Engineering controls must be highest here.

References
  • National Toxicology Program (NTP). (1994). Summary of Data for Chemical Selection: Dimethylaminopropyl chloride, hydrochloride. U.S. Department of Health and Human Services. Link

  • PubChem. (n.d.). Compound Summary: 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (CID 79906). National Center for Biotechnology Information. Link

  • Fisher Scientific. (2021). Safety Data Sheet: 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. Link

  • ChemicalBook. (2023). 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride Properties and Applications. Link

Sources

Foundational

An In-depth Technical Guide to 3-(Dimethylamino)propyl chloride hydrochloride (DMPC HCl)

For Researchers, Scientists, and Drug Development Professionals Introduction: Clarifying the Identity of "DMPC Hydrochloride" In the landscape of chemical and biochemical research, the acronym "DMPC" can lead to a critic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Identity of "DMPC Hydrochloride"

In the landscape of chemical and biochemical research, the acronym "DMPC" can lead to a critical ambiguity. It is widely used to denote 1,2-dimyristoyl-sn-glycero-3-phosphocholine , a well-studied zwitterionic phospholipid essential for creating model lipid bilayers and liposomes.[1][2] However, the specification of a "hydrochloride" salt fundamentally alters the compound's identity. Phosphatidylcholines, by their nature, do not form hydrochloride salts.

This guide focuses on the correct entity corresponding to "DMPC hydrochloride": 3-(Dimethylamino)propyl chloride hydrochloride (CAS Number: 5407-04-5).[3] This compound is a versatile and reactive chemical intermediate, distinct in structure and application from its phospholipid namesake. Its primary utility lies not in forming membranes, but in serving as a critical building block in organic synthesis, particularly in the pharmaceutical industry.[4][5] This document provides a comprehensive technical overview of its molecular weight, core physical characteristics, handling protocols, and synthetic applications.

Core Physicochemical Properties

The fundamental properties of 3-(Dimethylamino)propyl chloride hydrochloride are summarized below. These data are crucial for experimental design, safety assessments, and storage protocols.

PropertyValueReferences
CAS Number 5407-04-5[6]
Molecular Formula C₅H₁₃Cl₂N or C₅H₁₂ClN·HCl[6][7]
Molecular Weight 158.07 g/mol [6][8]
Appearance White to off-white or yellowish crystalline powder.[5][6][9]
Melting Point 140-144 °C; other sources report up to 187-190 °C. The range may vary with purity.[6][7][10]
Solubility Highly soluble in water (approx. 2000 g/L). Soluble in polar solvents like methanol and ethanol.[4][6][11]
Sensitivity Hygroscopic; readily absorbs moisture from the air.[4][6][12]
Synonyms DMPC HCl, 1-Chloro-3-dimethylaminopropane hydrochloride, 3-chloropropyldimethylammonium chloride[3][6][13]

In-Depth Technical Analysis

Chemical Structure & Synthetic Utility

The utility of DMPC HCl in drug development stems from its function as an alkylating agent .[6] It provides a reliable method for introducing the 3-(dimethylamino)propyl moiety into a target molecule, a common structural motif in many pharmacologically active compounds.[4][5]

The compound is a hydrochloride salt, which confers greater stability for storage and handling compared to its free base form.[3][6] For synthetic applications, the reactive free base, N,N-dimethylamino-3-chloropropane, must be generated in situ. This is typically achieved by treating the DMPC HCl salt with a suitable base to deprotonate the tertiary amine.[6]

Once deprotonated, the molecule's electrophilic character is concentrated at the carbon atom bonded to the chlorine. This carbon becomes a prime target for attack by nucleophiles (e.g., amines, alcohols, thiols), leading to the displacement of the chloride ion via a classic SN2 (Substitution Nucleophilic Bimolecular) reaction. This process covalently links the 3-(dimethylamino)propyl group to the nucleophilic molecule.

Caption: Conceptual workflow for the use of DMPC HCl in synthesis.

This reactivity makes DMPC HCl an indispensable intermediate in the manufacturing of several key pharmaceuticals, including antidepressants like Imipramine and Amitriptyline, as well as Benzydamine.[4][5]

Physical Characteristics and Their Implications

Appearance and Form: DMPC HCl is a white to yellowish crystalline solid.[6][10] The color variation can be an indicator of purity, with purer forms appearing whiter. As a crystalline solid, it is generally easier to weigh and handle than a liquid, but its hygroscopic nature requires specific precautions.

Hygroscopicity: The compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][12] This is a critical consideration for both storage and handling. Exposure to moist air can lead to the absorption of water, causing the powder to clump and potentially impacting its reactivity and accurate weighing. Therefore, it must be stored in a tightly sealed container in a dry, cool, and well-ventilated place, often under an inert atmosphere (e.g., argon or nitrogen) or in a desiccator.[12][13]

Solubility: Its high solubility in water and other polar solvents is a direct consequence of its ionic salt structure.[4][6] This property facilitates its use in aqueous reaction media or polar organic solvents, which are common in pharmaceutical synthesis. The solubility ensures good reactant mixing and can influence reaction rates and yields.

Experimental Protocols and Best Practices

Protocol for Safe Handling and Storage

Given its hazardous and hygroscopic properties, a strict protocol is necessary for handling DMPC HCl.

  • Engineering Controls: Always handle DMPC HCl in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[6][13] Facilities should be equipped with an eyewash station and a safety shower.[14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles with side-shields or a face shield.[13]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[15]

    • Body Protection: Wear a lab coat and, if handling large quantities, additional protective clothing to prevent skin exposure.[13]

  • Handling:

    • Minimize dust generation during weighing and transfer.[14]

    • Use non-sparking tools to prevent ignition, as fine dust can be flammable.[13]

    • Avoid contact with skin, eyes, and mucous membranes.[10][15] The compound is classified as an irritant.[10][12]

    • Wash hands thoroughly after handling, even if gloves were worn.[15]

  • Storage:

    • Keep the container tightly closed at all times when not in use.[12][13]

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[12][15]

    • For long-term storage, consider placing the sealed container inside a desiccator with a suitable drying agent (e.g., silica gel) to mitigate moisture absorption.

Characterization Workflow

A logical workflow is essential for verifying the identity and purity of DMPC HCl before its use in a synthesis.

G cluster_workflow Characterization Workflow for DMPC HCl start Receive Sample ftir FTIR Spectroscopy (Verify Functional Groups) start->ftir nmr ¹H & ¹³C NMR (Confirm Structure & Purity) ftir->nmr ms Mass Spectrometry (Confirm Molecular Weight) nmr->ms mp Melting Point Analysis (Assess Purity) ms->mp end Qualified for Use mp->end

Caption: Standard workflow for physicochemical characterization of DMPC HCl.
  • Fourier-Transform Infrared (FTIR) Spectroscopy: An initial, rapid check to confirm the presence of key functional groups (C-N, C-H, N-H stretch from the hydrochloride).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the precise chemical structure and assess purity by identifying signals from impurities.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the free base cation.

  • Melting Point Determination: A sharp melting point range close to the literature value is a strong indicator of high purity.[7] A broad or depressed melting point suggests the presence of impurities or absorbed water.

Conclusion

3-(Dimethylamino)propyl chloride hydrochloride is a foundational reagent in modern organic and medicinal chemistry. While the "DMPC" acronym can be misleading, its identity as a hydrochloride salt firmly establishes its structure and function. A thorough understanding of its physicochemical properties—notably its molecular weight, hygroscopicity, and reactivity as a masked alkylating agent—is paramount for its successful and safe application. By adhering to rigorous handling protocols and employing standard characterization workflows, researchers and drug development professionals can effectively leverage this versatile intermediate to advance the synthesis of vital pharmaceutical compounds.

References

  • National Toxicology Program. (n.d.). Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride. Retrieved from National Toxicology Program website. [Link]

  • ChemBK. (2025, August 19). DMPC, HCl. Retrieved from ChemBK website. [Link]

  • Molbase. (n.d.). 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE 5407-04-5 wiki. Retrieved from Molbase website. [Link]

  • Arran Chemical Company. (n.d.). 3-Dimethylaminopropyl chloride hydrochloride | CAS 5407-04-5. Retrieved from Arran Chemical Company website. [Link]

  • LookChem. (n.d.). Cas 5407-04-5, 3-Dimethylaminopropylchloride hydrochloride. Retrieved from LookChem website. [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)propyl chloride hydrochloride. Retrieved from PubChem website. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Dimethylamine Hydrochloride, 99% (Dry Substance). Retrieved from Cole-Parmer website. [Link]

  • LookChem. (n.d.). Cas 4584-49-0, 2-Dimethylaminoisopropyl chloride hydrochloride. Retrieved from LookChem website. [Link]

  • PubChem. (n.d.). 1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine. Retrieved from PubChem website. [Link]

  • NIST. (n.d.). Dimethylamine hydrochloride. Retrieved from NIST WebBook. [Link]

  • ResearchGate. (n.d.). The critical micelle concentration (cmc) plotted against the mole.... Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Dimyristoylphosphatidylcholine. Retrieved from Wikipedia. [Link]

  • Frontiers. (2024, July 8). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Retrieved from Frontiers website. [Link]

  • Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Retrieved from Avanti Polar Lipids website. [Link]

  • ResearchGate. (2025, August 10). Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 C. Retrieved from ResearchGate. [Link]

  • Course Hero. (n.d.). Determination of the critical micelle concentration Introduction The micelle is an aggregate of surfactant molecules dispersed i. Retrieved from Course Hero. [Link]

  • Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from Agilent Technologies website. [Link]

Sources

Exploratory

Stability of 2-chloro-N,N-dimethylpropylamine hydrochloride in Aqueous Solution: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive analysis of the chemical stability of 2-chloro-N,N-dimethylpropylamine hydrochloride in aqueous solutions. As a critical intermediate in the synthesis of numerous ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 2-chloro-N,N-dimethylpropylamine hydrochloride in aqueous solutions. As a critical intermediate in the synthesis of numerous pharmaceutical compounds, a thorough understanding of its behavior in aqueous media is paramount for researchers, scientists, and drug development professionals.[1] This document elucidates the principal degradation pathways, including hydrolysis and intramolecular cyclization, and explores the influence of key environmental factors such as pH and temperature. Furthermore, it outlines robust analytical methodologies for monitoring stability and proposes a systematic approach to conducting forced degradation studies. This guide is intended to serve as an essential resource for ensuring the integrity and quality of processes and formulations involving this versatile chemical entity.

Introduction: The Pivotal Role of 2-chloro-N,N-dimethylpropylamine hydrochloride in Pharmaceutical Synthesis

2-chloro-N,N-dimethylpropylamine hydrochloride is a bifunctional organic compound featuring both a reactive chloroalkyl group and a dimethylamine moiety.[1] Its high reactivity and solubility in polar solvents make it a valuable reagent and intermediate in a wide array of chemical transformations.[1] Notably, it serves as a key building block in the synthesis of various pharmaceuticals. The hydrochloride salt form is generally more stable compared to its free base, particularly under standard storage conditions.[1]

The aqueous stability of this compound is a critical consideration in synthetic process development, formulation, and quality control. Undesired degradation can lead to a loss of yield, the formation of impurities, and potentially impact the safety and efficacy of the final drug product. This guide provides a detailed examination of the factors governing its stability in aqueous environments.

Principal Degradation Pathways in Aqueous Solution

In aqueous solution, 2-chloro-N,N-dimethylpropylamine hydrochloride is susceptible to two primary degradation pathways: hydrolysis and intramolecular cyclization. The prevalence of each pathway is dictated by factors such as pH, temperature, and the presence of other nucleophiles.

Hydrolysis: A Nucleophilic Substitution Reaction

The carbon-chlorine bond in 2-chloro-N,N-dimethylpropylamine hydrochloride is susceptible to nucleophilic attack by water, leading to the formation of 1-(dimethylamino)propan-2-ol hydrochloride and hydrochloric acid. This hydrolysis reaction is a classic example of nucleophilic substitution.[2]

The rate of hydrolysis is significantly influenced by the structure of the haloalkane. As a secondary halogenoalkane, 2-chloro-N,N-dimethylpropylamine hydrochloride will hydrolyze at a moderate rate, faster than primary and slower than tertiary halogenoalkanes.[2] The reaction rate is directly proportional to the concentration of the halogenoalkane, following first-order kinetics.[2]

Factors Influencing the Rate of Hydrolysis:

  • pH: The hydrolysis of halogenoalkanes can be influenced by pH. In basic conditions, the presence of the more nucleophilic hydroxide ion can accelerate the rate of hydrolysis compared to neutral or acidic conditions where water is the primary nucleophile.[2]

  • Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis by providing more kinetic energy for the reacting molecules to overcome the activation energy barrier.[2]

  • Solvent Polarity: The use of polar protic solvents, such as water, facilitates the hydrolysis of halogenoalkanes by stabilizing the transition state of the nucleophilic substitution reaction.[3]

Diagram: Hydrolysis of 2-chloro-N,N-dimethylpropylamine hydrochloride

Hydrolysis reactant 2-chloro-N,N-dimethylpropylamine hydrochloride water H₂O product1 1-(dimethylamino)propan-2-ol hydrochloride reactant->product1 Nucleophilic Substitution product2 HCl

Caption: Proposed hydrolysis degradation pathway.

Intramolecular Cyclization: Formation of a Strained Ring System

A competing degradation pathway, particularly under certain conditions, is the intramolecular cyclization of 2-chloro-N,N-dimethylpropylamine to form a highly reactive 1,1-dimethylazetidinium chloride. This occurs through an intramolecular nucleophilic attack of the nitrogen atom on the carbon bearing the chlorine atom. The formation of such strained four-membered rings is a known reaction for related haloamines.

The resulting azetidinium ion is a strained and highly electrophilic species. It can readily react with any available nucleophiles in the solution, including water, leading to the same hydrolysis product, or other species present in the reaction mixture.

Diagram: Intramolecular Cyclization of 2-chloro-N,N-dimethylpropylamine

Cyclization reactant 2-chloro-N,N-dimethylpropylamine (free base) intermediate 1,1-dimethylazetidinium chloride reactant->intermediate Intramolecular SN2 reaction product Further reaction with nucleophiles intermediate->product Ring opening

Caption: Proposed intramolecular cyclization pathway.

Analytical Methodologies for Stability Assessment

To accurately assess the stability of 2-chloro-N,N-dimethylpropylamine hydrochloride in aqueous solutions, robust analytical methods are required to separate and quantify the parent compound from its potential degradation products.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques for this purpose.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection at a low wavelength (e.g., 195-210 nm) can be developed to monitor the degradation. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a good starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of the more volatile free base or certain degradation products, a GC-MS method can be highly specific and sensitive. A capillary column with a non-polar stationary phase is often employed.

Table 1: Recommended Analytical Techniques for Stability Monitoring

TechniquePrincipleTarget AnalytesAdvantagesConsiderations
HPLC-UV Separation based on polarity, detection by UV absorbance.Parent compound, less volatile degradation products.Robust, widely available, good for quantification.Requires chromophores for sensitive detection.
GC-MS Separation based on volatility and polarity, identification by mass-to-charge ratio.Parent compound (as free base), volatile degradation products.High specificity and sensitivity, structural elucidation of unknowns.May require derivatization for non-volatile compounds.

Forced Degradation Studies: A Proactive Approach to Understanding Stability

Forced degradation, or stress testing, is an essential component of drug development and is crucial for understanding the intrinsic stability of a molecule.[4][5] By subjecting 2-chloro-N,N-dimethylpropylamine hydrochloride to conditions more severe than those it would typically encounter, potential degradation pathways can be identified, and stability-indicating analytical methods can be developed and validated.[6]

Experimental Protocol for Forced Degradation Studies

A systematic approach to forced degradation should be employed, exposing the compound in an aqueous solution to a range of stress conditions. The goal is to achieve a target degradation of 5-20%.[5]

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 2-chloro-N,N-dimethylpropylamine hydrochloride in purified water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Maintain at a controlled temperature (e.g., 60°C) for a defined period.

    • Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature for a defined period.

    • Thermal Degradation: Heat the aqueous stock solution at an elevated temperature (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose the aqueous stock solution to a controlled source of UV and visible light.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating analytical method (e.g., HPLC-UV or GC-MS).

  • Data Evaluation: Quantify the amount of remaining parent compound and any significant degradation products. Characterize the major degradants using techniques like mass spectrometry to elucidate their structures.

Diagram: Experimental Workflow for Forced Degradation Studies

ForcedDegradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare aqueous stock solution of 2-chloro-N,N-dimethylpropylamine HCl acid Acidic Hydrolysis prep->acid base Alkaline Hydrolysis prep->base neutral Neutral Hydrolysis prep->neutral oxidative Oxidative Degradation prep->oxidative thermal Thermal Degradation prep->thermal photo Photolytic Degradation prep->photo analysis Analyze by stability-indicating method (e.g., HPLC, GC-MS) acid->analysis base->analysis neutral->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Quantify parent and degradants Elucidate structures of major degradants analysis->evaluation

Caption: Workflow for conducting forced degradation studies.

Summary and Recommendations

The stability of 2-chloro-N,N-dimethylpropylamine hydrochloride in aqueous solutions is a critical parameter that must be carefully evaluated and controlled. The primary degradation pathways are expected to be hydrolysis and intramolecular cyclization, with the rates of these reactions being dependent on pH and temperature.

Key Recommendations for Researchers and Drug Development Professionals:

  • Characterize Stability Early: Conduct comprehensive stability studies early in the development process to understand the degradation profile of the molecule.

  • Control pH: Maintain the pH of aqueous solutions within a range that minimizes degradation. Acidic conditions are generally preferred to suppress the formation of the more reactive free base.

  • Control Temperature: Store aqueous solutions at controlled, and preferably cool, temperatures to slow the rate of degradation.

  • Utilize Stability-Indicating Methods: Develop and validate robust, stability-indicating analytical methods to accurately monitor the purity and degradation of 2-chloro-N,N-dimethylpropylamine hydrochloride in your processes and formulations.

  • Investigate Degradation Products: Identify and characterize any significant degradation products to assess their potential impact on product quality and safety.

By adhering to these principles and employing the methodologies outlined in this guide, researchers and developers can ensure the robust and reliable use of 2-chloro-N,N-dimethylpropylamine hydrochloride in their pharmaceutical applications.

References

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Forced degradation studies: Regulatory considerations and implementation. (n.d.).
  • Forced degradation studies of the new drug substances and drug products are important to help for developing and for determining specificity of stability indic
  • Halogenoalkane Hydrolysis – A Level Chemistry Edexcel Revision. (2024, January 10). Study Rocket.
  • Hydrolysis of Halogenoalkanes: Mechanism, R
  • Hydrolysis of Primary Haloalkanes (OCR A Level Chemistry A): Revision Note. (2025, January 19). Save My Exams.
  • Investigation of the rates of hydrolysis of halogenoalkanes | Edexcel A-Level Chemistry. (n.d.). Save My Exams.
  • Rates and Bond Enthalpy Trend (8.2.4) | OCR A-Level Chemistry Notes. (n.d.). TutorChase.
  • 2-Chloro-N,N-dimethylpropylamine hydrochloride ; 2-Dimethylaminoisopropyl chloride hydrochloride ( DMCPA-HCl ) >99,8% - SYNTHETIKA. (n.d.).
  • A GC-MS/MS method was developed for determination of N, N-Dimethylaminopropyl chloride (DMPC) in Clomipramine Hydrochloride drug substance... (n.d.).

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Exploratory

An In-Depth Technical Guide to the Biological Activity and Toxicity Profile of Dimethylaminopropyl Chloride

Introduction Dimethylaminopropyl chloride (DMPC), also known as 3-chloro-N,N-dimethyl-1-propanamine, is a bifunctional organic compound belonging to the nitrogen mustard class of chemicals.[1] Its structure, featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dimethylaminopropyl chloride (DMPC), also known as 3-chloro-N,N-dimethyl-1-propanamine, is a bifunctional organic compound belonging to the nitrogen mustard class of chemicals.[1] Its structure, featuring a reactive alkyl chloride and a tertiary amine, makes it a highly versatile chemical intermediate.[2] This utility is leveraged extensively in the pharmaceutical, agricultural, and chemical industries for the synthesis of a wide array of products, including analgesics, antidepressants, antineoplastics, and surfactants.[1][3][4][5] However, the very chemical reactivity that makes DMPC a valuable synthetic building block is also the foundation of its biological activity and associated toxicity. As an alkylating agent, DMPC can form covalent bonds with biological macromolecules, a mechanism that underlies both its utility in synthesis and its potential for adverse health effects.[3][6] This guide provides a detailed examination of the biological mechanisms, toxicological profile, and standardized assessment methodologies for DMPC, offering critical insights for researchers and drug development professionals.

Section 1: Biological Activity & Mechanism of Action

Core Mechanism: Covalent Alkylation

The primary mechanism of action for dimethylaminopropyl chloride is alkylation. As a monofunctional nitrogen mustard, DMPC is not a direct-acting alkylator but first undergoes a spontaneous intramolecular cyclization in aqueous environments to form a highly reactive aziridinium ion intermediate.[7] This strained, three-membered ring is a potent electrophile that readily reacts with nucleophilic centers in biological molecules. The primary target for this reaction is DNA, specifically the N7 position of guanine and the N3 position of adenine.[8][9] This covalent binding to DNA forms adducts that can disrupt normal cellular processes, including DNA replication and transcription, ultimately leading to cytotoxicity.[8] While bifunctional mustards can form DNA cross-links, monofunctional agents like DMPC primarily form single-strand adducts.[3]

G DMPC Dimethylaminopropyl Chloride (DMPC) Aziridinium Reactive Aziridinium Ion (Electrophile) DMPC->Aziridinium Intramolecular Cyclization Adduct Covalent Adduct Formation (DNA Alkylation) Aziridinium->Adduct Nucleophilic Attack Nucleophile Nucleophilic Site in Biomolecule (e.g., N7 of Guanine in DNA) Nucleophile->Adduct Disruption Disruption of DNA Replication & Transcription Adduct->Disruption Cytotoxicity Cellular Cytotoxicity Disruption->Cytotoxicity

Caption: Mechanism of DMPC-induced DNA alkylation and cytotoxicity.

Specific Biological Interactions

Beyond its direct action on DNA, DMPC has been shown to interact with specific protein targets:

  • Inhibition of Histamine N-methyltransferase (HNMT): DMPC is a competitive inhibitor of human kidney HNMT, an important enzyme in the metabolism of histamine. It has a reported IC₅₀ value of 0.32 mM, indicating the concentration required to inhibit 50% of the enzyme's activity.[1][3]

  • Inhibition of Choline Uptake: Studies have demonstrated that DMPC has a high affinity as an inhibitor of choline transport mechanisms across cell membranes, showing 55% inhibition in one study.[1][3] This interaction is relevant given its structural similarity to choline analogs.

Section 2: Comprehensive Toxicity Profile

The toxicological profile of DMPC is a direct consequence of its reactivity as an alkylating agent. It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and is a known irritant to the skin and eyes.[2][10][11]

Genotoxicity and Mutagenicity

The most significant toxicological concern for DMPC is its genotoxicity. Its ability to alkylate DNA makes it a potent mutagen. This has been consistently demonstrated in bacterial reverse mutation assays (Ames tests).[1][12]

  • Ames Test Results: DMPC has tested positive for mutagenicity in Salmonella typhimurium strains TA100, TA1535, and TA1537.[1][12] A positive result in strains TA100 and TA1535 is indicative of a capacity to induce base-pair substitution mutations.[12] Mutagenicity has been observed both with and without the presence of a metabolic activation system (S9), suggesting that DMPC and/or its direct cyclization product are the ultimate mutagens.[1]

Assay Strain Mutation Type Detected Metabolic Activation (S9) Result Reference
Ames TestS. typhimurium TA100Base-pair SubstitutionWithPositive[1][12]
Ames TestS. typhimurium TA1535Base-pair SubstitutionWith & WithoutPositive[1][3][12]
Ames TestS. typhimurium TA1537FrameshiftWith & WithoutPositive[1]
Ames TestS. typhimurium TA98FrameshiftNot specifiedNegative[12]
In Vivo Toxicity

Studies conducted by the National Toxicology Program (NTP) involving oral gavage administration to rodents provide key in vivo data.[3][12]

  • Rat Studies: Male rats exhibited significantly increased incidences of goblet cell hypertrophy in the nasal passages at a dose of 100 mg/kg. Increased total serum bile acid concentrations were also observed in male and female rats at doses of 50 and 100 mg/kg, respectively.[12]

  • Mouse Studies: No significant histopathologic findings were reported in mice. However, mortality was observed in female mice administered 100 mg/kg.[12] An in vivo micronucleus test in mouse peripheral blood was negative, suggesting DMPC may not cause chromosomal damage in hematopoietic cells under these test conditions.[12]

Species Sex Dose (mg/kg/day) Key Findings NOEL (mg/kg/day) Reference
F344/N RatMale100Goblet cell hypertrophy (nose)50[12]
F344/N RatMale & Female50-100Increased serum bile acids-[12]
B6C3F1 MouseFemale100Mortality50[12]
B6C3F1 MouseMale>100No significant findings>100[12]

(NOEL: No-Observed-Effect Level)

Carcinogenicity Assessment

There are no long-term, 2-year carcinogenicity studies available for DMPC.[1][3] However, there is a strong suspicion of carcinogenicity based on its demonstrated mutagenic activity and its classification as a nitrogen mustard-type alkylating agent.[1] Chemicals that are genotoxic are often presumed to have the potential to be carcinogenic, as the induction of genetic mutations is a key event in carcinogenesis.

Section 3: Standardized Methodologies for Assessment

To ensure data reliability and regulatory acceptance, the biological and toxicological properties of DMPC are evaluated using standardized protocols.

Protocol 1: Assessment of Mutagenic Potential (Bacterial Reverse Mutation Assay - Ames Test)

This in vitro assay is the gold standard for assessing a chemical's mutagenic potential by measuring its ability to induce reverse mutations in histidine-dependent (his-) strains of Salmonella typhimurium.[13][14][15]

Causality and Rationale:

  • Strain Selection: Strains like TA100 and TA1535 are used to detect base-pair substitutions, while TA98 and TA1537 detect frameshift mutations. These strains contain mutations that enhance their sensitivity, such as defective DNA repair mechanisms and a more permeable cell wall.[13][16]

  • Metabolic Activation (S9): The test is run with and without a rat liver homogenate (S9 fraction). This is critical because many chemicals (pro-mutagens) are not mutagenic themselves but are converted to mutagenic metabolites by mammalian metabolic enzymes, such as cytochrome P450s.[13][16]

Step-by-Step Methodology:

  • Strain Preparation: Inoculate fresh colonies of S. typhimurium strains (e.g., TA98, TA100) into nutrient broth and incubate overnight at 37°C with shaking to achieve a cell density of approximately 1 x 10⁹ cells/mL.[14]

  • Test Article Preparation: Prepare a series of concentrations of DMPC in a suitable solvent (e.g., water or DMSO).

  • Metabolic Activation Preparation: Prepare the S9 mix containing S9 fraction, cofactors (e.g., NADP+), and buffer. Keep on ice.

  • Plate Incorporation: In a sterile tube, combine 100 µL of the bacterial culture, the desired concentration of DMPC (or control), and 500 µL of either S9 mix or a buffer (for the non-activated arm).[13]

  • Top Agar Addition: Add 2 mL of molten top agar (containing a trace amount of histidine and biotin to allow for a few cell divisions) to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.[17]

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[17]

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[13]

G cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis A Prepare Bacterial Cultures (e.g., TA100) D Combine in Tube: 1. Bacteria 2. DMPC 3. S9 Mix or Buffer A->D B Prepare DMPC Dilutions B->D C Prepare S9 Mix (for +S9 arm) C->D E Add Molten Top Agar D->E F Pour onto Minimal Glucose Agar Plate E->F G Incubate (48-72h at 37°C) F->G H Count Revertant Colonies G->H I Compare to Control (Dose-Response) H->I

Caption: Experimental workflow for the Ames Plate Incorporation Test.

Protocol 2: Assessment of Acute Oral Toxicity (OECD TG 420 Fixed Dose Procedure)

This in vivo method is designed to assess the acute oral toxicity of a substance while minimizing the number of animals used and their suffering compared to classical LD₅₀ tests.[18][19]

Causality and Rationale:

  • Endpoint: The primary endpoint is the observation of clear signs of toxicity ("evident toxicity") at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg), not death.[18] This allows for hazard classification according to the Globally Harmonised System (GHS).[2]

  • Study Design: The procedure uses a stepwise approach. The outcome of dosing a single animal determines the dose for the next animal (either higher or lower), refining the toxicity estimate with a minimal number of animals.[18] Usually, only one sex (females, which are often more sensitive) is used.[18]

Step-by-Step Methodology:

  • Animal Selection and Acclimatization: Use healthy, young adult rodents (e.g., female F344/N rats). Acclimatize them to laboratory conditions for at least 5 days.[20]

  • Sighting Study (Dose Range Finding):

    • Select a starting dose based on available data (in vitro or from related compounds). In the absence of data, 300 mg/kg is the default.[18]

    • Dose a single animal by oral gavage.

    • Observe the animal for signs of toxicity, with close observation for the first 4 hours and then daily for up to 14 days.[21]

    • The outcome (e.g., no effect, evident toxicity, or mortality) determines the starting dose for the main study.

  • Main Study:

    • Based on the sighting study, select the starting dose.

    • Dose a group of animals (typically 5) at this level.

    • If no mortality occurs, dose another group at the next higher fixed dose. If mortality occurs, re-dose at the same level to confirm, or dose a new group at the next lower level.

    • Continue this stepwise procedure until the dose causing evident toxicity or mortality is identified.

  • Observations: Record all clinical signs of toxicity, body weight changes, and mortality throughout the 14-day observation period.[20]

  • Pathology: Conduct a gross necropsy on all animals at the end of the study.[20]

  • Data Analysis: The results are used to classify the substance based on the GHS criteria for acute oral toxicity.[18]

G cluster_sight Sighting Study (1 animal per step) cluster_main Main Study (Group of animals) Start Start Dose (e.g., 300 mg/kg) Observe1 Observe Animal (14 days) Start->Observe1 Outcome1 Outcome? Observe1->Outcome1 DoseMain Select Starting Dose for Main Study Outcome1->DoseMain Determines DoseGroup Dose Group of Animals DoseMain->DoseGroup Observe2 Observe Group (14 days) DoseGroup->Observe2 Outcome2 Outcome? Observe2->Outcome2 Outcome2->DoseGroup Dose higher/lower in next group Classify Classify Substance (GHS) Outcome2->Classify

Caption: Workflow for the OECD TG 420 Acute Oral Toxicity Test.

Conclusion

Dimethylaminopropyl chloride is a potent alkylating agent whose chemical reactivity is the source of both its widespread utility as a synthetic intermediate and its significant toxicological hazards. Its biological activity is dominated by its ability to covalently modify DNA, leading to demonstrable mutagenicity in vitro. In vivo studies confirm its potential for systemic toxicity and irritation. The established genotoxicity of DMPC strongly suggests a carcinogenic potential, a critical consideration for risk assessment. Professionals in research and drug development must approach this compound with a comprehensive understanding of its hazard profile, implementing stringent safety protocols and utilizing standardized toxicological assays to ensure its safe handling and to evaluate the purity of final products synthesized from it.

References

  • Ames Test Protocol. (2025). AAT Bioquest. [Link]

  • OECD. (2002). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. [Link]

  • OECD. (1987). Test No. 401: Acute Oral Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • National Toxicology Program. (1995). Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride. U.S. Department of Health and Human Services. [Link]

  • 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE 5407-04-5 wiki. (n.d.). Molbase. [Link]

  • National Toxicology Program. (2007). NTP toxicity studies of dimethylaminopropyl chloride, hydrochloride (CAS No. 5407-04-5) administered by Gavage to F344/N rats and B6C3F1 mice. Toxicology Report Series, (75), 1-82. [Link]

  • Prajapati, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. [Link]

  • Acute Toxicity. (n.d.). Joint Research Centre - European Commission. [Link]

  • OECD. (n.d.). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD. [Link]

  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. OECD Series on Testing and Assessment, No. 24. [Link]

  • National Toxicology Program. (2007). Toxicity Studies of Dimethylaminopropyl Chloride, Hydrochloride (CAS NO. 5407-04-5) Administered by Gavage to F344/N Rats and B6C3F1 Mice. U.S. Department of Health and Human Services. [Link]

  • What is 2-Dimethylaminoisopropyl chloride hydrochloride used for? (2023). Shaanxi BLOOM Tech Co., Ltd. [Link]

  • 3-(Dimethylamino)propyl chloride hydrochloride SDS, 5407-04-5 Safety Data Sheets. (n.d.). ChemSrc. [Link]

  • dimethylaminopropyl chloride 1-propanamine, 3-chloro-N,N-dimethyl. (n.d.). The Good Scents Company. [Link]

  • Ames Test. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Zhang, Y., et al. (2024). Assessing genotoxic effects of chemotherapy agents by a robust in vitro assay based on mass spectrometric quantification of γ-H2AX in HepG2 cells. Frontiers in Chemistry, 12. [Link]

  • Ames Test: the gold standard for mutagenicity screening. (2025). GenEvolutioN. [Link]

  • 3-Chloro-N,N-dimethyl-1-propanamine. (n.d.). PubChem. [Link]

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  • Teicher, B. A., et al. (1989). Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo. Cancer Research, 49(21), 5949-5954. [Link]

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  • Alkylating Agents. (2016). Oncohema Key. [Link]

  • (S)-3-chloro-N, N-dimethyl-1-phenyl-1-propylamine and method for preparing dapoxetine by using same as intermediate. (2013).
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Foundational

A Senior Application Scientist's Guide to Qualifying High-Purity 3-Chloro-N,N-dimethylpropylamine HCl Suppliers for Pharmaceutical Development

Foreword: The Imperative of Starting Material Quality in Modern Drug Synthesis In the highly regulated and exacting field of pharmaceutical manufacturing, the quality of the final Active Pharmaceutical Ingredient (API) i...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Starting Material Quality in Modern Drug Synthesis

In the highly regulated and exacting field of pharmaceutical manufacturing, the quality of the final Active Pharmaceutical Ingredient (API) is not merely a goal, but a prerequisite. This quality is not forged in the final crystallization step, but is meticulously built from the very first chemical building block. The principle of "Quality by Design" dictates that a deep understanding and stringent control of all inputs are paramount. This guide focuses on a critical, yet often overlooked, starting material: 3-Chloro-N,N-dimethylpropylamine HCl (DMCT-HCl). As a key intermediate in the synthesis of numerous vital medicines, the purity and consistency of DMCT-HCl can profoundly impact reaction efficiency, impurity profiles, and ultimately, patient safety.[1][2][3][4]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a robust, experience-driven framework for the comprehensive evaluation and comparison of suppliers for high-purity DMCT-HCl. We will transcend the superficial review of a Certificate of Analysis (CoA) and delve into the practical, hands-on analytical strategies required to truly qualify a supplier, ensuring a secure and high-quality supply chain for your critical development programs.

Part 1: The Certificate of Analysis – A Critical Starting Point

A supplier's CoA is the initial data package for any raw material. However, it should be treated as a starting point for inquiry, not a final judgment. It represents a single batch's quality and may not reflect long-term consistency. Key parameters to meticulously review include:

  • Assay (Purity): Typically determined by titration, a value of >98% or >99% is common.[5][6] However, this non-specific technique can mask the presence of structurally similar impurities.

  • Identification: Confirmation by Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy is standard.

  • Appearance: A fundamental but crucial indicator of potential contamination. The material should be a white to off-white crystalline solid.[4][6]

  • Solubility: Important for downstream processability.

  • Water Content: Measured by Karl Fischer titration, excess moisture can be detrimental to subsequent chemical transformations.

  • Residual Solvents: Analyzed by Headspace Gas Chromatography (GC-HS), these must comply with the stringent limits set by the International Council for Harmonisation (ICH) Q3C guidelines.[7][8][9][10]

  • Heavy Metals: A critical safety parameter for any material intended for human health applications.[2]

  • Sulphated Ash/Residue on Ignition: An indicator of inorganic impurities.

A robust supplier qualification program mandates independent verification and a more profound analytical investigation to uncover what the CoA might not reveal.

Part 2: The Analytical Gauntlet – A Multi-faceted Strategy for Purity Verification

To truly differentiate between suppliers, a suite of orthogonal analytical techniques is indispensable. Each method provides a unique perspective, culminating in a comprehensive understanding of the material's quality.

The Workhorse: High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling

HPLC is the cornerstone for assessing the purity of non-volatile organic compounds. A well-developed HPLC method can effectively separate and quantify DMCT-HCl from its process-related impurities and degradation products.

Experimental Protocol: HPLC-UV Analysis of DMCT-HCl

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a suitable choice.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient elution is crucial to separate impurities with a wide range of polarities. A typical gradient could be:

    • 0-5 min: 2% B

    • 5-25 min: 2% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 2% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 215 nm (As DMCT-HCl lacks a significant chromophore, detection at low UV wavelengths is necessary).

  • Sample Preparation: Accurately weigh approximately 20 mg of the DMCT-HCl sample and dissolve it in 10 mL of water.

Causality Behind Experimental Choices: The use of a C18 column provides effective retention for the moderately polar DMCT-HCl. The acidic mobile phase ensures the tertiary amine is protonated, leading to improved peak shape and retention. The gradient elution is essential for resolving both early-eluting polar impurities and late-eluting non-polar byproducts that might be present from the synthesis.

Unmasking the Volatiles: Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

GC-MS is the definitive technique for the identification and quantification of volatile and semi-volatile organic compounds. This is particularly critical for monitoring residual solvents from the manufacturing process, which are strictly regulated by health authorities.[7][8][9]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: A GC system coupled with a Mass Spectrometer and a Headspace autosampler.

  • Column: A mid-polarity column (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness) is ideal for a broad spectrum of solvents.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 45 °C, hold for 5 min

    • Ramp: 15 °C/min to 250 °C, hold for 5 min

  • Headspace Parameters:

    • Vial Equilibration Temperature: 85 °C

    • Vial Equilibration Time: 20 min

  • Mass Spectrometer: Scan range of 35-400 amu.

  • Sample Preparation: Accurately weigh approximately 100 mg of the DMCT-HCl sample into a 20 mL headspace vial and add 5 mL of Dimethyl sulfoxide (DMSO).

Self-Validating System: The headspace technique isolates volatile solvents from the non-volatile DMCT-HCl, preventing column contamination. The mass spectrometer provides definitive identification by matching the mass spectra of detected peaks against a validated spectral library (e.g., NIST), ensuring trustworthy results.

The Definitive Fingerprint: Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assessment

¹H and ¹³C NMR spectroscopy offer unambiguous structural confirmation of the DMCT-HCl molecule. Moreover, quantitative NMR (qNMR) serves as a powerful tool for determining the absolute purity of a sample with high precision, often without the need for a specific reference standard of the analyte itself.[11][12][13][14]

Experimental Protocol: ¹H qNMR Analysis

  • Instrumentation: A 500 MHz or higher field NMR spectrometer.

  • Sample Preparation: Accurately weigh 10-15 mg of the DMCT-HCl sample and 5-7 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., D₂O).

  • Acquisition: Acquire a one-dimensional ¹H spectrum with a sufficiently long relaxation delay (D1 ≥ 5T₁) to ensure full relaxation of all protons, which is critical for accurate quantification.

  • Data Analysis: Integrate the characteristic peaks of DMCT-HCl and the internal standard. The purity of DMCT-HCl is calculated based on the known purity and weight of the internal standard and the integral ratios. The key proton signals for DMCT-HCl in D₂O are expected around δ 3.5 (t, 2H), 2.8 (s, 6H), and 2.2 (quintet, 2H) ppm.

Expertise in Practice: qNMR is a primary ratio method, meaning the signal integral is directly proportional to the number of nuclei. This provides a more "absolute" measure of purity compared to chromatographic methods that rely on response factors. The choice of a suitable internal standard with non-overlapping peaks is crucial for the success of the analysis.

Part 3: Visualizing the Process for Clarity and Insight

A structured workflow is essential for an effective supplier qualification process. The following diagram illustrates a logical progression from initial screening to final approval.

Supplier_Qualification_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Comprehensive Analytical Evaluation cluster_2 Phase 3: Decision & Implementation Supplier_ID Identify Potential Suppliers CoA_Review Request & Review CoAs and Questionnaires Supplier_ID->CoA_Review Sample_Request Request Samples (Minimum 3 Lots) CoA_Review->Sample_Request HPLC_Analysis HPLC Purity & Impurity Profile Sample_Request->HPLC_Analysis GCMS_Analysis GC-MS Residual Solvents Sample_Request->GCMS_Analysis qNMR_Analysis qNMR Identity & Absolute Assay Sample_Request->qNMR_Analysis KF_Analysis Karl Fischer (Water Content) Sample_Request->KF_Analysis ICPMS_Analysis ICP-MS (Elemental Impurities) Sample_Request->ICPMS_Analysis Physical_Tests Appearance & Solubility Sample_Request->Physical_Tests Data_Comparison Compare Data & Rank Suppliers HPLC_Analysis->Data_Comparison GCMS_Analysis->Data_Comparison qNMR_Analysis->Data_Comparison KF_Analysis->Data_Comparison ICPMS_Analysis->Data_Comparison Physical_Tests->Data_Comparison Audit On-site or Paper Audit Data_Comparison->Audit Approval Approve Supplier & Establish Specification Audit->Approval Monitoring Implement Routine QC Monitoring Approval->Monitoring Impurity_Impact_Pathway cluster_inputs Starting Materials cluster_reaction Downstream API Synthesis cluster_outputs Reaction Products cluster_consequences Consequences DMCT_HCl High-Purity DMCT-HCl Reaction Reaction Vessel DMCT_HCl->Reaction Impurity Reactive Impurity (e.g., Diamine) Impurity->Reaction Substrate Substrate 'X' Substrate->Reaction Target_API Target API Reaction->Target_API Desired Pathway Side_Product Impurity-Derived Side Product Reaction->Side_Product Side Reaction Consequences • Reduced API Yield • Complex Purification Challenges • Formation of Potentially  Genotoxic Impurities • Batch Failures Side_Product->Consequences

Caption: The cascading impact of a reactive impurity on API synthesis.

Part 4: Data-Driven Supplier Comparison

Upon completion of the analytical work, the data should be collated into a clear, comparative format. This allows for an objective, evidence-based decision.

Parameter Supplier X Supplier Y Supplier Z Acceptance Criteria
Assay (qNMR, % w/w) 99.7%99.1%99.9%≥ 99.0%
Total Impurities (HPLC, % area) 0.18%0.75%0.09%≤ 0.5%
Largest Unknown Impurity (HPLC, % area) 0.07%0.31%0.04%≤ 0.1%
Water Content (KF, % w/w) 0.12%0.45%0.06%≤ 0.5%
Residual Solvents (GC-MS) Isopropanol: 150 ppmToluene: 100 ppm, Heptane: 250 ppmAcetone: 50 ppmComplies with ICH Q3C
Elemental Impurities (ICP-MS) CompliesCompliesCompliesComplies with ICH Q3D
NMR Structural Confirmation ConformsConformsConformsConforms to structure

Data-Driven Insights:

  • Supplier Z clearly stands out as the superior choice, exhibiting the highest absolute purity, the cleanest impurity profile, and the lowest water content.

  • Supplier X is a viable second option, with good quality attributes that meet all specifications.

  • Supplier Y presents several red flags. The higher total impurity level, and particularly the single unknown impurity at 0.31%, would necessitate a full identification and toxicological assessment, adding significant risk and delay to a project. The presence of Toluene, a more toxic solvent, is also a concern.

Conclusion: Building a Foundation of Quality for Pharmaceutical Success

The rigorous qualification of a starting material supplier is not a discretionary activity; it is a fundamental pillar of modern pharmaceutical development and GMP. [15][16][17]A comprehensive, scientifically-grounded evaluation process, as detailed in this guide, mitigates risk, ensures consistency, and safeguards the quality of the final drug product. By moving beyond a superficial reliance on CoAs and embracing a suite of orthogonal analytical techniques, development teams can gain a true, in-depth understanding of a supplier's material. This diligence ensures the integrity of your research and builds a resilient, high-quality supply chain that is essential for clinical and commercial success.

References

  • ICH Harmonised Guideline, Q3C (R9) Impurities: Guideline for Residual Solvents. European Medicines Agency. Retrieved February 17, 2026, from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved February 17, 2026, from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. Retrieved February 17, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved February 17, 2026, from [Link]

  • ICH Q3C (R9) Guideline on impurities. (2024, April 5). European Medicines Agency. Retrieved February 17, 2026, from [Link]

  • ICH Harmonised Guideline, Q3C(R8) Impurities: Guideline for Residual Solvents. (2021, April 22). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved February 17, 2026, from [Link]

  • ICH guideline Q3C (R8) on impurities: guideline for residual solvents. (2024, July 17). Therapeutic Goods Administration (TGA). Retrieved February 17, 2026, from [Link]

  • ICH Q3C: New Version of the Guideline for Residual Solvents published. (2024, May 28). ECA Academy. Retrieved February 17, 2026, from [Link]

  • Pharmacognosy Institute (PHCI) - University of Illinois Chicago. Quantitative NMR (qNMR). Retrieved February 17, 2026, from [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 193, 113732. Retrieved February 17, 2026, from [Link]

  • Eubioco. (2025, May 13). Pharmaceutical raw materials - a guide to ingredient selection and quality control. Retrieved February 17, 2026, from [Link]

  • Pharmaceutical Technology. (2026, February 16). Drug Substance Starting Material Selection. Retrieved February 17, 2026, from [Link]

  • ECA Academy. Quality Control of Starting Materials (APIs and Excipients). Retrieved February 17, 2026, from [Link]

  • PureSynth. 3-(Dimethylamino)Propyl Chloride Hydrochloride 98.0%. Retrieved February 17, 2026, from [Link]

  • World Health Organization (WHO). Annex 3 WHO pharmaceutical starting materials certification scheme (SMACS): guidelines on implementation. Retrieved February 17, 2026, from [Link]

  • BuyersGuideChem. 3-Chloro-2-methyl-N,N-dimethylpropylamine hydrochloride suppliers and producers. Retrieved February 17, 2026, from [Link]

  • UFAG Laboratorien AG. Quality Control of Raw Materials and Active Ingredients. Retrieved February 17, 2026, from [Link]

  • Molbase. Synthesis of (+-)3-chloro-N,N-dimethyl-3-phenylpropylamine, hydrochloride (Compound 11). Retrieved February 17, 2026, from [Link]

  • Google Patents. CN1011308B - 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine.
  • National Toxicology Program. (1994). Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride. Retrieved February 17, 2026, from [Link]

  • PubChem. 3-(Dimethylamino)propyl chloride hydrochloride. Retrieved February 17, 2026, from [Link]

  • Kumar, R., et al. (2018). Method development and validation of n, n- dimethylaminopropyl chloride (dmpc) content. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 1135-1147. Retrieved February 17, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A High-Yield Synthesis of Chlorpromazine via N-Alkylation of 2-Chlorophenothiazine

Abstract This document provides a detailed protocol for the synthesis of Chlorpromazine, a cornerstone antipsychotic medication, through the N-alkylation of 2-chlorophenothiazine with 3-dimethylaminopropyl chloride.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of Chlorpromazine, a cornerstone antipsychotic medication, through the N-alkylation of 2-chlorophenothiazine with 3-dimethylaminopropyl chloride.[1][2] The described methodology focuses on a high-yield approach utilizing a phase-transfer catalyst system, which offers significant improvements in efficiency and safety over classical methods employing sodamide.[3][4] This guide is intended for researchers and professionals in drug development and medicinal chemistry, offering in-depth procedural details, mechanistic insights, and critical process parameters.

Introduction and Mechanistic Overview

Chlorpromazine, chemically known as 2-chloro-10-[3-(dimethylamino)propyl]-phenothiazine, was a revolutionary development in the treatment of schizophrenia and remains a clinically relevant first-generation antipsychotic.[1][2] Its synthesis is a classic example of N-alkylation, a fundamental reaction in medicinal chemistry for introducing side chains that modulate the pharmacological properties of a core scaffold.[5][6]

The core of the synthesis involves the alkylation of the secondary amine nitrogen on the 2-chlorophenothiazine ring.[5][7] This process is contingent upon the deprotonation of the N-H group (pKa ≈ 23 in DMSO) to form a highly nucleophilic phenothiazinate anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with the electrophilic 3-dimethylaminopropyl chloride.

Causality of Reagent Selection:

  • Base: A strong base is required to deprotonate the phenothiazine nitrogen. While historically sodamide (NaNH₂) was used, modern protocols favor stronger, safer, and more manageable bases like sodium hydroxide or potassium hydroxide.[3][4][8][9]

  • Solvent: A non-polar, aromatic solvent such as toluene or xylene is typically used due to its ability to dissolve the starting materials and its high boiling point, which allows for heating to drive the reaction to completion.[3][4]

  • Phase-Transfer Catalyst (PTC): When using an inorganic base like NaOH or KOH with an organic solvent, the reaction occurs in a biphasic medium. A PTC, such as tetrabutylammonium bromide (TBAB), is crucial.[10][11] The quaternary ammonium cation transports the hydroxide anion (OH⁻) from the aqueous/solid phase into the organic phase, where it can deprotonate the 2-chlorophenothiazine, thereby facilitating the reaction and dramatically increasing the yield.[3][4]

Visual Workflow: From Reactants to Final Product

G cluster_0 Reaction Setup cluster_1 Core Reaction cluster_2 Purification & Isolation A Charge 2-Chlorophenothiazine, Toluene, NaOH, and TBAB B Heat to Reflux (Azeotropic Dehydration) A->B Heat C Slowly Add 3-Dimethylaminopropyl Chloride in Toluene B->C D Maintain Reflux & Monitor (TLC/HPLC) C->D E Cool & Quench with Water D->E Reaction Complete F Acid-Base Workup (Aqueous HCl Extraction) E->F G Isolate Chlorpromazine Base (Solvent Evaporation) F->G H Convert to HCl Salt (Isopropanol/HCl Gas) G->H I Recrystallize & Dry Final Product H->I

Caption: High-level workflow for the synthesis of Chlorpromazine Hydrochloride.

Detailed Synthesis Protocol

This protocol describes a robust method for synthesizing chlorpromazine, adapted from high-yield industrial processes.[3][4][10]

Materials and Reagents
Reagent / MaterialCAS NumberMolar Mass ( g/mol )Notes
2-Chlorophenothiazine92-39-7233.71Starting material (main ring).
3-Dimethylaminopropyl chloride hydrochloride5407-04-5158.07Alkylating agent (side chain).
Sodium Hydroxide (NaOH), pellets1310-73-240.00Strong base for deprotonation.
Tetrabutylammonium Bromide (TBAB)1643-19-2322.37Phase-transfer catalyst.
Toluene108-88-392.14Reaction solvent.
Isopropanol67-63-060.10Solvent for salt formation.
Hydrochloric Acid (HCl) gas, dry7647-01-036.46For conversion to hydrochloride salt.
Deionized Water7732-18-518.02For work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent.
Ethyl Acetate141-78-688.11Recrystallization solvent.
Step-by-Step Experimental Procedure

PART A: N-Alkylation to form Chlorpromazine Base

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-chlorophenothiazine (e.g., 100 g, 0.428 mol) and toluene (450 mL).[3]

  • Addition of Base and Catalyst: To the stirred mixture, add powdered sodium hydroxide (e.g., 52 g, 1.3 mol) and tetrabutylammonium bromide (TBAB) (e.g., 4.1 g, 0.0127 mol). The mass ratio of 2-chlorophenothiazine to NaOH and TBAB is approximately 1:0.5:0.04.[10]

  • Azeotropic Dehydration: Heat the mixture to reflux. Toluene and water will form an azeotrope, which can be removed using a Dean-Stark apparatus. Continue refluxing until no more water is collected. This dehydration step is critical as water can interfere with the base.[4][10][12]

  • Preparation of Alkylating Agent: While the main flask is refluxing, separately prepare a solution of 3-dimethylaminopropyl chloride from its hydrochloride salt. This can be done by dissolving 3-dimethylaminopropyl chloride hydrochloride (e.g., 74 g, 0.468 mol) in water, making the solution basic with NaOH to free the amine, and extracting it into toluene. The resulting toluene solution should be dried over anhydrous sodium sulfate.

    • Scientist's Note: The direct addition of the hydrochloride salt is generally avoided as it introduces water and consumes the base required for the primary reaction. Preparing the free base in a separate step ensures better control and higher yields.

  • Alkylation Reaction: Once the main reaction mixture is dehydrated, begin the slow, dropwise addition of the toluene solution of 3-dimethylaminopropyl chloride from the dropping funnel over a period of 4-6 hours while maintaining vigorous stirring and reflux.[3][10]

    • Critical Parameter: A slow addition rate is crucial to prevent side reactions and control the exotherm, leading to a higher yield of the desired product.[10]

  • Reaction Monitoring: After the addition is complete, continue to reflux the mixture for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 2-chlorophenothiazine is consumed.[3][4]

PART B: Work-up and Conversion to Hydrochloride Salt

  • Quenching: Cool the reaction mixture to room temperature and carefully quench by adding deionized water (e.g., 500 mL).[4]

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Wash the organic layer with water (2 x 250 mL) to remove residual NaOH and TBAB.

  • Acidic Extraction: Extract the chlorpromazine base from the toluene layer into an aqueous acidic solution by adding 0.5N hydrochloric acid (e.g., 500 mL).[12] The protonated chlorpromazine will move to the aqueous layer, leaving non-basic impurities in the toluene.

  • Liberation of Base: Separate the aqueous layer, return it to the separatory funnel, and add a 30% sodium hydroxide solution until the mixture is strongly basic (pH > 12). This will deprotonate the chlorpromazine, causing it to separate as an oily base.[12]

  • Final Extraction and Drying: Extract the liberated chlorpromazine base back into fresh toluene (2 x 200 mL). Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Isolation of Base: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The remaining residue is the crude chlorpromazine base.

  • Salt Formation: Dissolve the crude chlorpromazine base in isopropanol (e.g., 2.5 mL per gram of base).[10][11] While stirring, bubble dry hydrogen chloride gas through the solution until precipitation is complete and the solution is acidic. The temperature should be controlled, typically between 45-55°C.[10][11]

  • Purification: Cool the suspension and collect the precipitated crude chlorpromazine hydrochloride by filtration. Purify the product by recrystallization. A common method is to dissolve the solid in a minimal amount of a hot mixture of toluene and methanol, followed by the addition of ethyl acetate to induce crystallization.[4][12]

  • Drying: Filter the purified crystals, wash with a small amount of cold ethyl acetate, and dry under vacuum to obtain the final product.

Reaction Parameters and Expected Yield

The following table summarizes the key quantitative parameters for this synthesis.

ParameterValueRationale / Notes
Molar Ratio (2-CPT : Alkylating Agent)~1 : 1.1A slight excess of the alkylating agent ensures complete consumption of the more valuable 2-chlorophenothiazine.
Molar Ratio (2-CPT : Base)~1 : 3A significant excess of base is required to drive the deprotonation equilibrium forward.
Catalyst Loading (TBAB)2-3 mol% (relative to 2-CPT)Typical loading for effective phase-transfer catalysis.
Reaction TemperatureReflux (~111°C for Toluene)Provides the necessary activation energy for the reaction.
Addition Time4 - 6 hoursControls reaction rate and minimizes side-product formation.[10]
Expected Molar Yield >90% With careful control of parameters, this method consistently achieves high yields.[10][11]

Chemical Reaction Scheme

G cluster_reaction N-Alkylation of 2-Chlorophenothiazine 2-Chlorophenothiazine 2-Chlorophenothiazine plus1 + 2-Chlorophenothiazine->plus1 3-Dimethylaminopropyl chloride 3-Dimethylaminopropyl chloride plus1->3-Dimethylaminopropyl chloride arrow NaOH, TBAB Toluene, Reflux 3-Dimethylaminopropyl chloride->arrow Chlorpromazine Chlorpromazine arrow->Chlorpromazine

Sources

Application

protocol for alkylation of phenols with chloro-N,N-dimethylpropylamine HCl

Application Note: A-P-N-077 Topic: Protocol for O-Alkylation of Phenols with (3-chloropropyl)dimethylamine HCl For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-P-N-077

Topic: Protocol for O-Alkylation of Phenols with (3-chloropropyl)dimethylamine HCl

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the O-alkylation of phenols using (3-chloropropyl)dimethylamine hydrochloride, a key transformation in medicinal chemistry for synthesizing molecules with the phenoxypropylamine scaffold. This reaction, a variation of the Williamson ether synthesis, is fundamental for accessing a class of compounds with significant pharmacological activity. This note details the underlying reaction mechanism, provides a robust and validated step-by-step laboratory protocol, discusses key reaction parameters, and offers a guide for troubleshooting common issues. The aim is to equip researchers with the necessary knowledge to confidently and successfully perform this synthesis.

Introduction and Scientific Background

The alkylation of phenols is a cornerstone reaction in organic synthesis. When the alkylating agent contains an amine moiety, such as (3-chloropropyl)dimethylamine, the resulting aryl ethers become valuable intermediates in drug discovery. The tertiary amine group provides a basic handle that can improve solubility and allows for the formation of pharmaceutically acceptable salts. The overall phenoxypropylamine structure is a well-known pharmacophore found in various therapeutic agents.

The core reaction is the Williamson ether synthesis, which proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, a phenoxide ion, generated by deprotonating a phenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide to form an ether linkage.[1][2]

Reaction Mechanism and Key Principles

The reaction proceeds in two primary stages:

  • Deprotonation: The weakly acidic proton of the phenol (pKa ~10) is removed by a base to form a highly nucleophilic phenoxide anion. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to promote side reactions.[3] Common bases include alkali carbonates (K₂CO₃, Cs₂CO₃) and hydroxides (NaOH, KOH).[4][5]

  • Nucleophilic Attack (SN2): The resulting phenoxide attacks the primary carbon of the (3-chloropropyl)dimethylamine, displacing the chloride leaving group. This step forms the desired ether bond. Because this is an SN2 reaction, it is most efficient with primary alkyl halides like the one used here.[2] Secondary and tertiary halides are prone to undergoing elimination reactions (E2) under basic conditions.[2]

The use of (3-chloropropyl)dimethylamine as its hydrochloride salt is common due to the salt's superior stability and handling properties compared to the free base. However, this means an additional equivalent of the base is required to neutralize the HCl released in situ before the amine can participate in the reaction.

Caption: General mechanism for the base-mediated O-alkylation of a phenol.

Experimental Protocol

This protocol provides a general method applicable to many substituted phenols. Researchers should consider small-scale trials to optimize conditions for their specific substrate.

Materials and Reagents
ReagentCAS NumberTypical GradeNotes
Substituted PhenolVaries>98% PurityStarting material.
(3-chloropropyl)dimethylamine hydrochloride5407-04-5>98% PurityAlkylating agent.
Potassium Carbonate (K₂CO₃)584-08-7Anhydrous, PowderedBase. Must be finely ground and dry.
N,N-Dimethylformamide (DMF)68-12-2AnhydrousAprotic polar solvent.[6]
Ethyl Acetate (EtOAc)141-78-6ACS GradeExtraction solvent.
Saturated Sodium Bicarbonate Solution (NaHCO₃)75420-50-3AqueousFor aqueous wash.
Brine (Saturated NaCl solution)7647-14-5AqueousFor aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Anhydrous PowderDrying agent.
Equipment
  • Round-bottom flask (sized appropriately for the reaction scale)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 eq.), anhydrous potassium carbonate (2.5-3.0 eq.), and anhydrous DMF (5-10 mL per mmol of phenol).

  • Addition of Alkylating Agent: Add the (3-chloropropyl)dimethylamine hydrochloride (1.1-1.3 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 80-90 °C using a heating mantle.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., eluting with 10:1 Dichloromethane:Methanol). The reaction is typically complete within 4-12 hours.

  • Workup - Quenching and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove inorganic solids (K₂CO₃, KCl).[4] Rinse the solids with a small amount of ethyl acetate.

  • Workup - Extraction: Combine the filtrate and rinsings and transfer to a separatory funnel. Dilute significantly with ethyl acetate and wash sequentially with water (2x) and brine (1x). The water washes remove the residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often sufficiently pure for many applications. If further purification is needed, column chromatography on silica gel is effective. A gradient elution starting with ethyl acetate and gradually increasing the polarity with methanol is a common strategy.

Workflow A 1. Setup Combine Phenol, K₂CO₃, & Anhydrous DMF B 2. Add Alkylating Agent (3-chloropropyl)dimethylamine HCl A->B C 3. Heat Reaction Stir at 80-90 °C B->C D 4. Monitor by TLC Check for consumption of starting phenol C->D D->C Reaction Incomplete E 5. Cool & Filter Remove inorganic salts D->E Reaction Complete F 6. Extraction Dilute with EtOAc, wash with H₂O & Brine E->F G 7. Dry & Concentrate Dry with MgSO₄, rotovap solvent F->G H 8. Purify (Optional) Silica Gel Chromatography G->H I Pure Product H->I

Caption: Experimental workflow for the synthesis of phenoxypropylamines.

Optimization and Troubleshooting

The success of the alkylation can be influenced by several factors. The following table provides guidance on optimizing the reaction and addressing common issues.

Parameter/IssueRecommendation / SolutionRationale
Solvent Choice Aprotic polar solvents like DMF, DMSO, or Acetonitrile are preferred.These solvents effectively dissolve the reactants and intermediates without solvating and deactivating the phenoxide nucleophile, which can occur with protic solvents (like alcohols or water). This accelerates the SN2 reaction rate.
Base Selection K₂CO₃ is a cost-effective and generally effective base. For less reactive phenols, a stronger base like Cesium Carbonate (Cs₂CO₃) can be used.[4] Stronger bases like NaOH or NaH can be effective but may increase side reactions.[2]The base must be strong enough to deprotonate the phenol. K₂CO₃ provides a good balance of reactivity and ease of handling. Cs₂CO₃ is more soluble and provides more "naked" carbonate anions, increasing the rate of deprotonation.
Low Yield - Ensure anhydrous conditions: Moisture is detrimental to the reaction.[1]- Increase temperature or reaction time: Some phenols are less nucleophilic and require more forcing conditions.- Add a catalyst: A catalytic amount (0.1 eq.) of Sodium or Potassium Iodide (NaI or KI) can be added.Moisture will consume the base and can hydrolyze the alkyl halide. Higher temperatures increase reaction kinetics.[7] The iodide ion can displace the chloride on the alkylating agent in situ via the Finkelstein reaction. The resulting alkyl iodide is a much more reactive alkylating agent than the corresponding chloride, which can significantly accelerate the reaction.[1]
Side Products The primary side reactions are C-alkylation of the phenol ring or N-alkylation of the product amine (quaternization).C-alkylation, where the alkyl group attaches to the aromatic ring, is more common under acidic conditions or with specific catalysts but can be a minor pathway here.[8] Quaternization can occur if the product amine is alkylated by unreacted starting material, though this is generally slow under these conditions. Using a slight excess of the phenol relative to the alkylating agent can mitigate this.

Safety Precautions

  • Phenols: Many substituted phenols are toxic and corrosive. Avoid skin contact and inhalation.

  • (3-chloropropyl)dimethylamine HCl: This is an irritant. Handle with appropriate personal protective equipment (PPE).

  • DMF: N,N-Dimethylformamide is a reproductive toxin. Always handle it in a well-ventilated fume hood and wear appropriate gloves.

  • Bases: Potassium carbonate is an irritant. Stronger bases like NaOH are highly corrosive.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning work. Standard laboratory PPE, including safety glasses, a lab coat, and gloves, is required at all times.

References

  • University of California, Irvine. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (1958). Process for the alkylation of phenols. US2841623A.
  • Chemtos. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • PubMed. (2006). Alkylation of phenol: a mechanistic view. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. (2024). What Is the Mechanism of Phenol Alkylation? Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N,N-dimethyl-3-hydroxy-3-phenylpropylamine. Retrieved from [Link]

  • MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant. Retrieved from [Link]

  • ResearchGate. (2023). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. Retrieved from [Link]

Sources

Method

Preparation of 3-Dimethylaminopropylmagnesium Chloride: A Comprehensive Guide for Researchers

Introduction: Navigating the Challenges of Aminoalkyl Grignard Reagents The synthesis of Grignard reagents from alkyl halides is a cornerstone of organic chemistry, enabling the formation of carbon-carbon bonds with rema...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Aminoalkyl Grignard Reagents

The synthesis of Grignard reagents from alkyl halides is a cornerstone of organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the presence of certain functional groups within the alkyl halide can introduce significant challenges. The preparation of 3-dimethylaminopropylmagnesium chloride is a case in point. This valuable reagent, a key intermediate in the synthesis of numerous pharmaceuticals, including the selective serotonin reuptake inhibitor citalopram, presents unique hurdles due to the presence of a tertiary amine.[1][2]

The primary challenges in synthesizing Grignard reagents from short-chain chloroalkylamines stem from the electron-withdrawing inductive effect of the nitrogen atom, which deactivates the carbon-halogen bond, and the inherent basicity of the amine, which can lead to side reactions.[3] Furthermore, the Grignard reagent, once formed, can potentially undergo intramolecular cyclization. This guide provides a detailed protocol for the successful preparation of 3-dimethylaminopropylmagnesium chloride, addressing these challenges with field-proven insights and troubleshooting strategies.

Mechanism of Grignard Reagent Formation

The formation of a Grignard reagent is a complex heterogeneous reaction that occurs on the surface of the magnesium metal.[4][5] The generally accepted mechanism involves a single electron transfer (SET) from the magnesium to the alkyl halide, forming a radical anion. This intermediate then fragments to yield an alkyl radical and a halide anion, which subsequently react with the magnesium surface to form the organomagnesium halide.

G

Materials and Reagents

Reagent/Material Grade Supplier Notes
3-Dimethylaminopropyl chloride hydrochloride≥98%Major chemical supplierMust be converted to the free base before use.
Magnesium turnings≥99.5%Major chemical supplierUse turnings, not powder.[4]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeMajor chemical supplierMust be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
Diethyl etherAnhydrous, ≥99.7%Major chemical supplierAn alternative solvent, also requires rigorous drying.
IodineCrystal, reagent gradeMajor chemical supplierFor initiation.
1,2-Dibromoethane≥99%Major chemical supplierAlternative initiator.
Nitrogen or Argon gasHigh purityGas supplierFor maintaining an inert atmosphere.
Sodium hydroxidePellets, reagent gradeMajor chemical supplierFor neutralization of the hydrochloride salt.
Saturated aqueous ammonium chlorideFor quenching the reaction.
Anhydrous magnesium sulfate or sodium sulfateFor drying the organic extracts.

Experimental Protocols

Part 1: Preparation of Free 3-Dimethylaminopropyl Chloride

3-Dimethylaminopropyl chloride is typically supplied as its hydrochloride salt to improve stability. The free amine must be carefully prepared and dried before use in the Grignard reaction.

  • In a separatory funnel, dissolve 3-dimethylaminopropyl chloride hydrochloride in a minimal amount of distilled water.

  • Cool the solution in an ice bath and slowly add a concentrated solution of sodium hydroxide with swirling until the pH is strongly basic (pH > 12).

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL for a 0.1 mol scale reaction).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and carefully remove the solvent under reduced pressure. Caution: The free amine is volatile and should be handled in a well-ventilated fume hood.

  • The resulting oil is the free 3-dimethylaminopropyl chloride. It is recommended to use this immediately or store it under an inert atmosphere at low temperature.

Part 2: Preparation of 3-Dimethylaminopropylmagnesium Chloride

This protocol describes the preparation of the Grignard reagent on a laboratory scale. All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of inert gas.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet connected to a nitrogen or argon line. A magnetic stirrer is placed in the flask.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the alkyl chloride) into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium turnings. The disappearance of the iodine color upon stirring in the solvent is an indicator of magnesium activation.

  • Solvent Addition: Add anhydrous THF via a cannula or syringe to the flask to cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of 3-dimethylaminopropyl chloride (1 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the stirred magnesium suspension.

  • Monitoring Initiation: The reaction has initiated when a gentle reflux is observed, and the solution becomes cloudy and greyish. If the reaction does not start, gentle warming with a heat gun may be necessary. The addition of a few drops of 1,2-dibromoethane can also be used as an initiator.

  • Addition of Alkyl Chloride: Once the reaction is initiated and self-sustaining, add the remaining solution of 3-dimethylaminopropyl chloride dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice bath may be required to control the temperature.

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux until most of the magnesium has been consumed. This may take several hours.

  • Quantification (Optional but Recommended): The concentration of the prepared Grignard reagent can be determined by titration before use in subsequent reactions.

G

Troubleshooting and Key Considerations

Problem Potential Cause(s) Solution(s)
Reaction fails to initiate - Wet reagents or glassware.- Passivated magnesium surface.- Ensure all glassware is flame-dried under vacuum or inert gas.[6]- Use freshly distilled, anhydrous solvents.- Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings.
Low yield of Grignard reagent - Incomplete reaction.- Side reactions (e.g., Wurtz coupling).- Intramolecular cyclization.- Ensure sufficient reaction time.- Add the alkyl chloride solution slowly to maintain a low concentration in the flask.[6]- Maintain a moderate reaction temperature to disfavor cyclization.
Dark brown or black reaction mixture - Overheating, leading to decomposition.- Presence of impurities.- Control the rate of addition to avoid excessive refluxing.- Use high-purity reagents.
Formation of a viscous or gelatinous mixture - High concentration of the Grignard reagent.- Complexation with the amino group.- Use a sufficient volume of solvent.- Vigorous stirring can help to break up precipitates.
Difficult workup (emulsions) - The basicity of the amino group can lead to the formation of magnesium hydroxides.- Quench the reaction with a saturated aqueous solution of ammonium chloride instead of water or dilute acid.[2]- Use of brine (saturated NaCl solution) during extraction can help to break emulsions.

Controlling Side Reactions

The primary side reaction of concern is the intramolecular cyclization of the amino-Grignard reagent to form a four-membered azetidine ring. While thermodynamically less favorable than five- or six-membered rings, this can still occur, especially at elevated temperatures. To minimize this, it is advisable to:

  • Maintain a moderate reaction temperature: Avoid prolonged heating at high temperatures. The exothermic nature of the reaction should be sufficient to drive it to completion.

  • Use the Grignard reagent promptly: Once prepared, it is best to use the reagent in the subsequent reaction step without prolonged storage.

G

Solvent Selection

Tetrahydrofuran (THF) is the most commonly cited solvent for the preparation of 3-dimethylaminopropylmagnesium chloride.[2] Compared to diethyl ether, THF offers several advantages:

  • Higher boiling point (66 °C vs. 34.6 °C): This allows for a wider range of reaction temperatures and can help to initiate the reaction with less reactive chlorides.[7]

  • Greater solvating power: The oxygen lone pairs in THF are more sterically accessible, leading to better stabilization of the Grignard reagent.[7]

While other solvents like benzene or toluene have been reported, they are generally less effective for the formation of Grignard reagents from alkyl chlorides. For this specific substrate, THF is the recommended solvent for achieving optimal yields and reaction rates.

Safety Considerations

  • Anhydrous Conditions: Grignard reagents react violently with water. All equipment must be scrupulously dried, and anhydrous solvents must be used.[4]

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere of nitrogen or argon to prevent oxidation of the Grignard reagent.

  • Exothermic Reaction: The formation of Grignard reagents is highly exothermic. The rate of addition of the alkyl halide must be carefully controlled, and a cooling bath should be readily available.

  • Flammable Solvents: THF and diethyl ether are highly flammable. The reaction should be performed in a well-ventilated fume hood, away from sources of ignition.

  • Quenching: The reaction should be quenched carefully by the slow addition of a saturated aqueous solution of ammonium chloride. Adding water directly can lead to a vigorous, uncontrolled reaction.

Conclusion

The preparation of 3-dimethylaminopropylmagnesium chloride, while presenting challenges due to the presence of the amino group, is a readily achievable transformation with careful attention to experimental detail. By employing rigorously anhydrous conditions, effective magnesium activation, and controlled reaction temperatures, researchers can successfully synthesize this valuable reagent for use in a wide range of applications, from pharmaceutical development to complex organic synthesis. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful and safe execution of this important organometallic reaction.

References

  • Miodownik, A., Kreisberger, J., Nussim, M., & Avnir, D. (2006). One-Step Grignard Reactions with Dimethylaminopropyl Chloride: Application to the Synthesis of Tricyclic Drugs.
  • US Patent 7,030,252 B2. (2006).
  • Grignard Reaction - PraxiLabs. (n.d.). Retrieved from [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros. (2021, September 9). Reddit. Retrieved from [Link]

  • One-Step Grignard Reactions with Dimethylaminopropyl Chloride: Application to the Synthesis of Tricyclic Drugs. (2006, December 6). Taylor & Francis Online. Retrieved from [Link]

  • Barbier reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Intramolecular vs. Intermolecular Reaction. (n.d.). Retrieved from [Link]

  • Grignard Reagent in THF vs in Diethyl ether. (2019, January 25). Chemistry Stack Exchange. Retrieved from [Link]

  • Girolami, G. S., et al. (2024). Compounds with Chelating 3-Dimethylamino-1-propyl Ligands as Chemical Vapor Deposition Precursors.
  • chloro[3-(dimethylamino)propyl]magnesium cas 19070-16-7. (n.d.). Henan Alfa Chemical Co., Ltd. Retrieved from [Link]

  • Grignard Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • 14 Formation and reaction of a Grignard reagent. (n.d.). Retrieved from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • US Patent 7,030,252 B2. (2006).
  • Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. (n.d.). PMC - NIH. Retrieved from [Link]

  • Temperature dependence of amino acid hydrophobicities. (n.d.). PMC. Retrieved from [Link]

  • Remarkable temperature effect on intramolecular [3+2] cyclization. (n.d.). u:cris-Portal. Retrieved from [Link]

  • Intramolecular Cyclization Side Reactions | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: High-Purity Synthesis of Amitriptyline HCl via Grignard Alkylation and Acid-Catalyzed Dehydration

Executive Summary This application note details the robust synthetic protocol for Amitriptyline Hydrochloride , a tricyclic antidepressant, utilizing 3-dimethylaminopropyl chloride hydrochloride (referred to herein as DM...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthetic protocol for Amitriptyline Hydrochloride , a tricyclic antidepressant, utilizing 3-dimethylaminopropyl chloride hydrochloride (referred to herein as DMPC HCl ) as the critical alkylating precursor.

The synthesis proceeds via a three-stage convergent pathway:

  • Liberation: Neutralization of DMPC HCl to its unstable free base.

  • Coupling: Grignard formation and nucleophilic addition to Dibenzosuberone .

  • Elimination: Acid-catalyzed dehydration of the carbinol intermediate to the tricyclic alkene (Amitriptyline), followed by salt formation.

Critical Quality Attribute (CQA) Warning: The free base of DMPC (3-dimethylaminopropyl chloride) is thermodynamically unstable and prone to autocatalytic cyclization (forming a quaternary azetidinium salt) and polymerization. This protocol emphasizes cryogenic handling and immediate consumption of the free base to maximize yield and safety.

Chemical Reaction Pathway

The synthesis relies on the nucleophilic addition of the Grignard reagent derived from DMPC to the ketone carbonyl of Dibenzosuberone, followed by dehydration.

ReactionScheme Figure 1: Synthetic Pathway from DMPC HCl to Amitriptyline HCl DMPC_HCl DMPC HCl (Precursor) DMPC_Base DMPC Free Base (Unstable Intermediate) DMPC_HCl->DMPC_Base NaOH, Toluene < 10°C Grignard Grignard Reagent (3-dimethylaminopropyl-MgCl) DMPC_Base->Grignard Mg, THF/I2 Reflux Carbinol Amitriptylinol (Carbinol Intermediate) Grignard->Carbinol + Dibenzosuberone Nucleophilic Addition Dibenzosuberone Dibenzosuberone (Ketone Substrate) Dibenzosuberone->Carbinol Amitriptyline Amitriptyline HCl (Final API) Carbinol->Amitriptyline HCl/IPA Dehydration (-H2O)

Materials and Equipment

Reagents
  • Precursor: 3-Dimethylaminopropyl chloride hydrochloride (DMPC HCl) [CAS: 5407-04-5] - Hygroscopic, store desipated.

  • Substrate: Dibenzosuberone (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one) [CAS: 1210-35-1].[1]

  • Reagents: Magnesium turnings (Grignard grade), Iodine (initiator), Sodium Hydroxide (NaOH), Hydrochloric acid (conc. and gas/ethereal).

  • Solvents: Tetrahydrofuran (THF, anhydrous, inhibitor-free), Toluene, Isopropyl Alcohol (IPA), n-Heptane.

Equipment
  • Glass-lined reactor or 3-neck RBF with overhead stirring.

  • Inert gas manifold (Nitrogen/Argon).

  • Dean-Stark trap (for dehydration monitoring, optional if using chemical dehydrating agents).

  • Temperature control unit (-10°C to Reflux).

Experimental Protocol

Phase 1: Liberation of DMPC Free Base

Rationale: DMPC is supplied as the HCl salt for stability. The free amine is required for Grignard formation but is unstable.

  • Dissolution: In a reactor, dissolve DMPC HCl (1.0 eq) in minimal distilled water (approx. 2-3 volumes). Cool the solution to 0–5°C .

  • Neutralization: Slowly add 20% NaOH solution (1.2 eq) dropwise, maintaining internal temperature < 10°C .

    • Caution: Exothermic reaction. High temperatures promote cyclization to the azetidinium impurity.

  • Extraction: Immediately extract the liberated oily free base into cold Toluene or Diethyl Ether (3 x 3 volumes).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ at 0°C for 30 minutes.

  • Filtration: Filter quickly under inert atmosphere.

    • Checkpoint: The filtrate (DMPC Free Base) must be used in Phase 2 immediately (within 1 hour). Do not store.

Phase 2: Grignard Reagent Formation

Rationale: Formation of the organomagnesium species. The tertiary amine does not interfere with Grignard formation.

  • Activation: Place Magnesium turnings (1.3 eq) in a dry, N₂-flushed reactor. Add a crystal of Iodine and 5% of the total DMPC Free Base solution (from Phase 1).

  • Initiation: Heat locally or add a drop of 1,2-dibromoethane to initiate the reaction (color change from brown to clear/turbid).

  • Addition: Once initiated, add the remaining DMPC Free Base solution dropwise.

    • Rate Control: Maintain a gentle reflux driven by the exotherm. If reflux subsides, apply external heat.

  • Completion: After addition, reflux for 1–2 hours to ensure complete consumption of Mg. The solution should appear dark grey/turbid.

Phase 3: Nucleophilic Addition (Coupling)
  • Cooling: Cool the Grignard solution to 0–5°C .

  • Substrate Addition: Add a solution of Dibenzosuberone (0.8 eq relative to DMPC) in anhydrous THF dropwise over 60 minutes.

    • Stoichiometry Note: DMPC is used in excess to drive the ketone to completion.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

  • Quenching: Cool to 0°C. Quench carefully with saturated Ammonium Chloride (NH₄Cl) solution.

  • Isolation: Extract with Ethyl Acetate. Wash organic layer with water and brine. Evaporate solvent to yield the crude Amitriptylinol (Carbinol) intermediate as a viscous oil or solid.

Phase 4: Dehydration and Salt Formation

Rationale: The carbinol is dehydrated to form the exocyclic double bond. This step is sensitive; incorrect conditions can lead to isomerization.

  • Dissolution: Dissolve the crude Carbinol in Isopropyl Alcohol (IPA) (5 volumes).

  • Acidification: Add concentrated HCl (1.5 eq) or purge with dry HCl gas.

  • Dehydration: Heat the mixture to Reflux (80–82°C) for 2–3 hours.

    • Mechanism:[1][2][3][4] Acid-catalyzed elimination of water.

    • Monitoring: HPLC should show disappearance of Carbinol (RT ~5 min) and appearance of Amitriptyline (RT ~12 min).

  • Crystallization: Cool the solution slowly to 0–5°C . Amitriptyline HCl will crystallize.[4][5][6]

  • Filtration & Wash: Filter the white crystalline solid. Wash with cold Acetone or n-Heptane to remove non-polar impurities.

  • Drying: Dry under vacuum at 45°C.

Process Visualization

Workflow Diagram

Workflow Figure 2: Operational Workflow for Amitriptyline Synthesis cluster_0 Phase 1: Pre-treatment cluster_1 Phase 2 & 3: Synthesis cluster_2 Phase 4: Finalization Step1 Neutralize DMPC HCl (NaOH, <10°C) Step2 Extract Free Base (Toluene, Cold) Step1->Step2 Step3 Grignard Formation (Mg, THF, Reflux) Step2->Step3 Immediate Use Step4 Coupling Reaction (+ Dibenzosuberone) Step3->Step4 Step5 Quench & Isolate (Carbinol Intermediate) Step4->Step5 Step6 Dehydration (HCl/IPA, Reflux) Step5->Step6 Step7 Crystallization (Cool to 0°C) Step6->Step7

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Grignard) DMPC Free Base degradation (cyclization).Ensure Free Base is kept < 5°C and used within 60 mins.
Grignard Fails to Start Mg surface passivated or wet solvent.Iodine activation; use fresh Mg; ensure strictly anhydrous THF.
Incomplete Dehydration Acid concentration too low or reflux time insufficient.Increase HCl equivalents; verify reflux temperature; extend time.
Impurity: Cyclobenzaprine Starting material contamination.Verify Dibenzosuberone purity (absence of Dibenzosuberenone).
Oiling out during Crystallization Solvent polarity mismatch.Add n-Heptane as an anti-solvent; seed with pure Amitriptyline HCl crystals.

References

  • University of Hertfordshire. (2025). Amitriptyline hydrochloride - Synthesis and Environmental Data. AERU. [Link]

  • LookChem. (n.d.). 3-Dimethylaminopropylchloride hydrochloride Properties and Uses. [Link]

  • PrepChem. (n.d.). Synthesis of Amitriptyline. [Link]

Sources

Method

Application Note: Efficient Conversion of DMPC Hydrochloride to Free Base

This Application Note is designed for researchers and drug development professionals requiring the free base form of DMPC (3-Dimethylaminopropyl chloride) for synthesis. Executive Summary & Disambiguation Critical Note o...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring the free base form of DMPC (3-Dimethylaminopropyl chloride) for synthesis.

Executive Summary & Disambiguation

Critical Note on Chemical Identity: In the context of pharmaceutical synthesis, DMPC refers to 3-Dimethylaminopropyl chloride (also known as N,N-dimethyl-3-chloropropylamine).[1] It is a crucial alkylating agent used in the synthesis of antidepressants (e.g., Amitriptyline, Imipramine) and antipsychotics (e.g., Chlorpromazine).

  • Target Molecule: 3-Dimethylaminopropyl chloride (Free Base)[2][3]

  • Starting Material: 3-Dimethylaminopropyl chloride Hydrochloride (Salt)[4]

  • Distinction: This protocol does NOT apply to 1,2-Dimyristoyl-sn-glycero-3-phosphocholine, a phospholipid also abbreviated as DMPC.

The Challenge: The free base of DMPC is thermodynamically unstable. Upon neutralization, the amine group can nucleophilically attack the alkyl chloride carbon, leading to intramolecular cyclization. This forms a highly reactive, toxic quaternary ammonium species (Azetidinium ion). Therefore, this protocol prioritizes temperature control and rapid processing to maximize yield and safety.

Safety & Hazard Assessment (E-E-A-T)

WARNING: Mutagenic & Vesicant Hazard DMPC and its free base are nitrogen mustard analogs. They are potent alkylating agents.

  • Toxicity: Mutagenic; suspected carcinogen.[3]

  • Acute Risks: Severe skin, eye, and respiratory irritation. The free base is volatile and readily absorbed through skin.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles.

Chemical Mechanism & Stability

The conversion relies on a biphasic acid-base extraction. The hydrochloride salt is water-soluble and stable. The free base is organic-soluble but unstable.

Reaction Scheme


Instability Pathway (The "Azetidinium" Trap)

If the free base is left in solution (especially aqueous or polar solvents) or heated, it cyclizes:



  • Consequence: Loss of alkylating reactivity for the desired reaction and formation of a toxic impurity.

  • Prevention: Maintain temperature < 5°C and use non-polar solvents (DCM, Toluene, or Ether).

Experimental Protocol: Cold Biphasic Neutralization

Objective: Isolate DMPC Free Base in Dichloromethane (DCM) or Diethyl Ether.

Materials
ReagentSpecificationRole
DMPC Hydrochloride >98% PuritySubstrate
Sodium Hydroxide (NaOH) 20% w/v Aqueous SolutionNeutralizing Base
Dichloromethane (DCM) HPLC Grade, AnhydrousExtraction Solvent
Sodium Sulfate (Na₂SO₄) Anhydrous, GranularDrying Agent
Ice/Water Bath 0°CThermal Control
Step-by-Step Procedure
Phase 1: Preparation (Time: 15 mins)
  • Cooling: Pre-cool the 20% NaOH solution and the organic solvent (DCM or Ether) to 0–4°C in an ice bath.

  • Dissolution: Dissolve the DMPC Hydrochloride salt in the minimum volume of cold distilled water (approx. 1–2 mL per gram of salt). Keep this solution on ice.

Phase 2: Neutralization & Extraction (Time: 10 mins)

Crucial: Perform this step rapidly to minimize contact time between the free base and water.

  • Biphasic Setup: Add the cold organic solvent (e.g., 10 mL solvent per gram of DMPC) to the aqueous salt solution.

  • Basification: While stirring vigorously (or shaking in a separatory funnel), slowly add the cold 20% NaOH solution dropwise.

    • Target pH: Adjust until the aqueous layer reaches pH 10–11 (check with pH paper).

    • Observation: The solution may become cloudy as the free base oils out and migrates to the organic layer.

  • Separation: Immediately separate the layers.

    • Bottom Layer (DCM): Contains DMPC Free Base.[3]

    • Top Layer (Aqueous): Contains NaCl and excess NaOH.

  • Re-Extraction: Extract the aqueous layer once more with a small volume of cold organic solvent to recover residual amine. Combine the organic extracts.

Phase 3: Drying & Isolation (Time: 15 mins)
  • Washing: Wash the combined organic phase once with cold saturated brine (NaCl) to remove residual water.

  • Drying: Transfer the organic phase to a flask containing anhydrous Na₂SO₄. Swirl and let stand on ice for 5–10 minutes.

  • Filtration: Filter off the desiccant into a clean, dry flask.

  • Concentration (Optional but Risky):

    • Recommendation: Use the solution directly in the next synthetic step (e.g., Grignard reaction or alkylation).

    • If neat oil is required: Evaporate the solvent under reduced pressure (Rotavap) at room temperature (20–25°C) . DO NOT HEAT. The product is a volatile, colorless-to-yellowish oil.

Quality Control & Validation

Since the free base is unstable, traditional analytics (like overnight NMR) may show degradation.

MethodExpected ResultNotes
Silver Nitrate Test Negative (Organic Layer)Confirms removal of ionic chloride (salt form). Note: Covalent Cl remains.
TLC (Silica) Single SpotRun against starting material. Mobile phase: MeOH/DCM (1:9) + 1% NH₄OH.
¹H-NMR (CDCl₃) Shift of N-Me protonsThe N-CH₃ peak shifts upfield (lower ppm) in the free base compared to the HCl salt.

Process Visualization

Workflow Diagram

The following diagram illustrates the critical path for the conversion, emphasizing the "Cold Chain" requirement.

DMPC_Conversion cluster_safety CRITICAL SAFETY PARAMETERS Start DMPC Hydrochloride (Solid Salt) Dissolve Dissolve in Cold Water (T < 5°C) Start->Dissolve Biphasic Add Cold Organic Solvent (DCM or Ether) Dissolve->Biphasic Neutralize Add Cold 20% NaOH (Target pH 10-11) Biphasic->Neutralize Extract Phase Separation (Rapid) Neutralize->Extract Free Base migrates to Organic Phase Dry Dry Organic Layer (Na2SO4, 0°C) Extract->Dry Decision Use Solution or Isolate? Dry->Decision DirectUse Direct Use in Synthesis (Recommended) Decision->DirectUse Best Stability Evap Evaporate Solvent (Max 25°C, Vac) Decision->Evap If neat oil needed Product DMPC Free Base (Oil) *Unstable* Evap->Product Warning Avoid Azetidinium Formation: Keep T < 5°C Minimize Water Contact

Caption: Workflow for DMPC free-basing. Red nodes indicate high-risk steps where instability (cyclization) is most likely.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Cyclization to AzetidiniumEnsure temperature stays < 5°C. Reduce time in aqueous base.
Emulsion Formation Vigorous shaking with NaOHUse gentle inversion or add brine to break emulsion. Filter through Celite if necessary.
Product Polymerization Storage of free baseDo not store. Generate in situ or use immediately.
Residual Salt Incomplete phase separationWash organic layer with water/brine. Ensure drying agent is effective.

References

  • National Toxicology Program (NTP). (1994).[3] Chemical Selection: Dimethylaminopropyl chloride, hydrochloride.[1][2][3][4][5][6][7] National Institutes of Health.[3][5][6] Link

  • PubChem. (2023). Compound Summary: 3-Dimethylaminopropyl chloride hydrochloride (CAS 5407-04-5).[3][4] National Library of Medicine. Link

  • ChemicalBook. (2023). 3-(Dimethylamino)propyl chloride hydrochloride Properties and Uses.Link

  • Boudikova-Girard, B., et al. (1993).[3][6] Inhibition of human kidney histamine N-methyltransferase by aliphatic and aromatic amines.[3]Agents and Actions, 39, C66-C68. (Cited for free base properties and enzyme inhibition).[3]

Sources

Application

synthesis of quaternary ammonium salts using dimethylaminopropyl chloride

Application Note: Advanced Synthesis of Quaternary Ammonium Salts using 3-Dimethylaminopropyl Chloride (DMAPC) Part 1: Executive Analysis & Strategic Approach 3-Dimethylaminopropyl chloride (DMAPC) (CAS: 109-54-6) repres...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis of Quaternary Ammonium Salts using 3-Dimethylaminopropyl Chloride (DMAPC)

Part 1: Executive Analysis & Strategic Approach

3-Dimethylaminopropyl chloride (DMAPC) (CAS: 109-54-6) represents a unique class of bifunctional "linchpin" reagents in organic synthesis. Unlike simple alkyl halides or tertiary amines, DMAPC possesses both a nucleophilic center (tertiary amine) and an electrophilic center (alkyl chloride) separated by a flexible propylene spacer.

This dual nature presents a "Nucleophile-Electrophile Paradox" that dictates the synthetic strategy:

  • Self-Reactivity Risk: In its free base form, DMAPC is prone to intermolecular polymerization (forming poly-ammonium species) or intramolecular cyclization (forming azetidinium ions).

  • Synthetic Versatility: It serves as a gateway to two distinct classes of Quaternary Ammonium Salts (QAS):

    • Class A (Reactive Cationizing Agents): Formed by quaternizing the amine first, leaving the alkyl chloride intact for downstream bioconjugation or polymer modification (e.g., starch cationization).

    • Class B (Stable Cationic Surfactants/Drugs): Formed by using the alkyl chloride to attach a hydrophobic tail first, followed by quaternization of the amine.

This guide provides high-fidelity protocols for both pathways, emphasizing the kinetic control required to suppress side reactions.

Part 2: Mechanistic Insight & Reaction Logic

The Menschutkin Kinetics

The formation of QAS from DMAPC follows Menschutkin reaction kinetics (


). The reaction rate is heavily influenced by the dielectric constant of the solvent.
  • Solvent Choice: Polar aprotic solvents (Acetonitrile, DMF) accelerate the transition state formation because the transition state is more polar (charge separation) than the reactants.

  • Leaving Group Dynamics: When using DMAPC as the substrate (Pathway A), the incoming alkylating agent (e.g., Methyl Iodide) must have a better leaving group than the chloride on the DMAPC tail to avoid scrambling.

Visualizing the Synthetic Bifurcation

DMAPC_Pathways cluster_PathA Pathway A: Synthesis of Reactive Cationizing Agents cluster_PathB Pathway B: Synthesis of Stable Surfactants/Drugs DMAPC DMAPC (Free Base) [Cl-(CH2)3-N(Me)2] ReactiveQAS Reactive QAS [Cl-(CH2)3-N+(Me)2-R'] X- DMAPC->ReactiveQAS Menschutkin Rxn (Amine acts as Nucleophile) Intermediate Tertiary Amine Intermediate [R-O-(CH2)3-N(Me)2] DMAPC->Intermediate Nucleophilic Substitution (Cl acts as Electrophile) Q_Agent Quaternizing Agent (R'-X) Q_Agent->ReactiveQAS PolymerMod Application: Starch/Cellulose Cationization ReactiveQAS->PolymerMod Nucleophile Nucleophile (R-OH / R-NH2) Nucleophile->Intermediate FinalQAS Final QAS [R-O-(CH2)3-N+(Me)2-Bz] Cl- Intermediate->FinalQAS Quaternization (e.g., Benzyl Chloride)

Caption: Strategic bifurcation of DMAPC reactivity. Pathway A utilizes the amine center, while Pathway B utilizes the chloride tail first.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of (3-Chloropropyl)trimethylammonium Chloride (CPTAC)

A reactive cationic reagent used for modifying carbohydrate backbones.[1]

Objective: Selectively quaternize the amine nitrogen with Methyl Chloride (or Methyl Iodide for lab scale) without hydrolyzing the terminal chloride.

Reagents:

  • 3-Dimethylaminopropyl chloride (DMAPC), Free Base (Freshly distilled).

  • Methyl Iodide (MeI) (Lab scale alternative to gaseous MeCl).

  • Solvent: Anhydrous Diethyl Ether or Acetone (Product is insoluble, facilitating isolation).

Workflow:

  • Preparation: Charge a 3-neck round-bottom flask with DMAPC (10.0 g, 82.2 mmol) and anhydrous Diethyl Ether (100 mL). Chill to 0°C under

    
     atmosphere.
    
    • Expert Note: Low temperature is critical to prevent the exotherm from triggering self-polymerization.

  • Addition: Add Methyl Iodide (12.8 g, 90.4 mmol, 1.1 eq) dropwise over 30 minutes.

    • Observation: A white precipitate will begin to form almost immediately (The Menschutkin salt).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Isolation: Filter the white solid under an inert atmosphere (hygroscopic). Wash with cold ether (3 x 20 mL).

  • Drying: Dry under vacuum at 40°C.

Data Validation:

Parameter Specification Note
Yield > 92% Losses usually due to hydrolysis if wet.
Appearance White Crystalline Solid Highly Hygroscopic.

| 1H NMR (D2O) |


 3.1 (s, 9H, N-Me), 3.6 (t, 2H, CH2-Cl) | Confirm integration of N-Me vs CH2-Cl. |
| Melting Point  | ~187-190°C (dec) | Decomposes if heated too fast. |
Protocol B: Synthesis of a Cationic Lipid (Gemini Surfactant Precursor)

Using DMAPC to functionalize a hydrophobic tail, followed by quaternization.

Objective: Synthesize N-Dodecyl-N,N-dimethyl-N-(3-phenoxypropyl)ammonium bromide.

Step 1: Etherification (Attaching the Tail)

  • Reaction: Phenol + DMAPC

    
     3-Phenoxypropyldimethylamine.
    
  • Conditions: Williamson Ether Synthesis conditions.

  • Dissolve Phenol (1.0 eq) in DMF. Add

    
     (2.0 eq).
    
  • Add DMAPC hydrochloride (1.1 eq). Heat to 80°C for 12 hours.

    • Why HCl salt? Using DMAPC-HCl prevents the reagent from reacting with itself before it reacts with the phenoxide. The base (

      
      ) generates the free base in situ at a controlled rate.
      
  • Workup: Dilute with water, extract with Ethyl Acetate. The product is the tertiary amine intermediate.

Step 2: Quaternization (Forming the Salt)

  • Reaction: Intermediate + Dodecyl Bromide

    
     QAS.
    
  • Dissolve the intermediate (from Step 1) in Acetonitrile.

  • Add 1-Bromododecane (1.2 eq).

  • Reflux (82°C) for 24-48 hours.

    • Kinetics Note: Long chain alkyl halides react slower than methyl halides due to steric hindrance.

  • Purification: Evaporate solvent. Recrystallize from Acetone/Ethanol.

Workflow Diagram:

Protocol_B Start Start: Phenol + DMAPC-HCl BaseStep Add K2CO3 / DMF (In-situ Free Base Generation) Start->BaseStep Heat Heat 80°C, 12h (Nucleophilic Substitution) BaseStep->Heat Intermediate Intermediate: 3-Phenoxypropyldimethylamine Heat->Intermediate QuatStep Add 1-Bromododecane Solvent: Acetonitrile Intermediate->QuatStep Reflux Reflux 48h (Menschutkin Reaction) QuatStep->Reflux Final Final Product: Cationic Surfactant Reflux->Final

Caption: Step-wise synthesis of a functionalized QAS surfactant using DMAPC.

Part 4: Safety & Handling (Critical)

WARNING: 3-Dimethylaminopropyl chloride is a nitrogen mustard analog .

  • Vesicant Hazard: The free base can form azetidinium ions, which are potent alkylating agents capable of blistering skin and modifying DNA.

  • Handling: Always handle in a fume hood. Double-glove (Nitrile).

  • Neutralization: Spills should be treated with dilute ammonia or sodium thiosulfate solution to quench the alkylating potential.

  • Storage: Store the HCl salt (stable solid) rather than the free base (unstable liquid) whenever possible. Convert to free base immediately prior to use.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Dimethylaminopropyl chloride hydrochloride. Retrieved from

  • Organic Syntheses. (1973). 1-Ethyl-3-(3-dimethylamino)propylcarbodiimide Hydrochloride and Methiodide.[2] Org. Synth. 1973, 53, 59. Retrieved from

  • National Institutes of Health (NIH). (2016). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity. Molecules, 21(4), 381.[3] Retrieved from

  • MDPI. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Materials, 12(8), 1234. Retrieved from

  • CymitQuimica. (2024). 3-Chloropropyl(dimethyl)amine: Properties and Applications. Retrieved from

Sources

Method

application of chloro-N,N-dimethylpropylamine HCl in agrochemical synthesis

An In-Depth Technical Guide to the Application of Chloro-N,N-dimethylpropylamine HCl in Agrochemical Synthesis Authored by a Senior Application Scientist Abstract Chloro-N,N-dimethylpropylamine hydrochloride (DMPC HCl) i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of Chloro-N,N-dimethylpropylamine HCl in Agrochemical Synthesis

Authored by a Senior Application Scientist

Abstract

Chloro-N,N-dimethylpropylamine hydrochloride (DMPC HCl) is a versatile and highly reactive bifunctional organic compound, classified as a dialkylaminoalkyl chloride.[1] While its applications are extensive in the pharmaceutical industry for synthesizing a variety of drugs, it also serves as a crucial intermediate in the synthesis of specialized agrochemicals.[1][2][][4][5] This technical guide provides researchers, scientists, and process development professionals with a comprehensive overview of the utility of DMPC HCl in agrochemical synthesis. We will explore its primary role as an alkylating agent, the causality behind its use, and provide detailed, field-proven protocols for its application. The focus is on providing a self-validating framework for its use in introducing the dimethylaminopropyl moiety, a functional group critical for modulating the biological activity and systemic properties of active agrochemical ingredients.

Introduction: The Strategic Importance of the Dimethylaminopropyl Moiety

Chloro-N,N-dimethylpropylamine HCl is a stable, crystalline solid that serves as a precursor to the reactive free base, 3-chloro-N,N-dimethylpropan-1-amine.[5][6] Its primary function in organic synthesis is to act as a three-carbon electrophilic building block, enabling the covalent attachment of a dimethylaminopropyl group (- (CH_2)_3N(CH_3)_2) onto a nucleophilic substrate.

The incorporation of this moiety into an agrochemical's core structure is a strategic decision driven by several key factors:

  • Modulation of Physicochemical Properties: The tertiary amine group can significantly increase a molecule's water solubility, especially when protonated. This is critical for developing formulations that are easily applied and for enhancing the systemic movement of the active ingredient within the plant's vascular system (phloem and xylem).

  • Enhanced Biological Activity: The dimethylaminopropyl group can serve as a crucial pharmacophore, interacting with specific biological targets within the pest or pathogen. Its basicity and structural conformation can lead to stronger binding at the active site of an enzyme or receptor.

  • Pro-Drug and Bioactivation Strategies: In some cases, the moiety can be part of a pro-drug strategy, where the molecule is metabolized within the target organism into its more active form.

Table 1: Physicochemical Properties of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride
PropertyValueReference
CAS Number 5407-04-5[]
Molecular Formula C₅H₁₃Cl₂N[]
Molecular Weight 158.07 g/mol [][6]
Appearance White to yellowish crystalline powder[4][6]
Melting Point 187–190°C (literature)[6]
Solubility Highly soluble in water; soluble in polar organic solvents like methanol and ethanol.[5][6]

Core Mechanism: Nucleophilic Alkylation

The synthetic utility of DMPC HCl is centered on the nucleophilic substitution reaction at the primary carbon bonded to chlorine. The hydrochloride salt itself is relatively unreactive but serves as a stable and easy-to-handle precursor. For a reaction to proceed, the more reactive free base is typically generated in situ through neutralization with a suitable base (e.g., K₂CO₃, NaHCO₃, or an organic amine like triethylamine).

Once the free base is formed, a nucleophile (Nu⁻), such as an alcohol (R-OH), a thiol (R-SH), or a deprotonated amine (R₂NH), can attack the terminal carbon, displacing the chloride ion and forming a new carbon-nucleophile bond.

Diagram 1: General Mechanism of Nucleophilic Alkylation

G cluster_0 Step 1: In Situ Neutralization cluster_1 Step 2: Nucleophilic Attack Reagent HCl·(CH₃)₂N(CH₂)₃Cl (DMPC HCl) FreeBase (CH₃)₂N(CH₂)₃Cl (Reactive Free Base) Reagent->FreeBase + Base - H₂O, CO₂, KCl Base Base (e.g., K₂CO₃) Nu R-Nu⁻ (Nucleophile) Product R-Nu-(CH₂)₃N(CH₃)₂ (Alkylated Product) Nu->Product Attacks FreeBase2 FreeBase2 (CH₃)₂N(CH₂)₃Cl Chloride Cl⁻

Caption: General reaction scheme for DMPC HCl application.

Application Focus: Synthesis of Nereistoxin-Analog Insecticides

A significant application of chloro-dimethylpropylamine chemistry in the agrochemical sector is in the synthesis of nereistoxin-analogs. While not using the mono-chloro variant directly, the synthesis of crucial insecticides like Cartap, Bensultap, and Thiocyclam relies on a closely related intermediate: 2,3-dichloro-N,N-dimethylpropylamine .[7] The synthesis of this dichlorinated intermediate provides an authoritative example of this chemical class in large-scale agrochemical production.

The process, derived from patent literature, involves the chlorination of N,N-dimethylallylamine in an anhydrous, non-polar organic solvent.[7][8] This method is favored as it prevents the formation of hypochlorous acid, a side reaction that occurs in aqueous media and leads to the formation of undesired by-products, thereby reducing yield and purity.[7]

Diagram 2: Synthesis of Dichlorinated Intermediate for Nereistoxin Analogs

G start N,N-Dimethylallylamine step1 step1 start->step1 intermediate N,N-Dimethylallylamine HCl (Salt Intermediate) step1->intermediate step2 Step 2: Chlorination + Dry Cl₂ Gas Temp: 10-20°C intermediate->step2 product 2,3-dichloro-N,N-dimethylpropylamine (Key Intermediate) step2->product

Caption: Workflow for synthesizing the key nereistoxin intermediate.

This dichlorinated intermediate is then reacted with a thiosulfate source (e.g., sodium thiosulfate) to form the final active ingredients like Cartap.

Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step methodology for laboratory-scale synthesis.

Protocol 1: Representative N-Alkylation of a Phenolic Substrate

This protocol details the alkylation of 4-chlorophenol, a common substructure in agrochemicals, using DMPC HCl. It serves as a foundational method that can be adapted for various nucleophilic substrates.

Objective: To synthesize 1-(3-(dimethylamino)propoxy)-4-chlorobenzene.

Data Presentation: Reagents and Materials

Reagent/Material M.W. ( g/mol ) Amount Moles (mmol) Role
4-Chlorophenol 128.56 1.29 g 10 Nucleophilic Substrate
DMPC HCl 158.07 1.74 g 11 (1.1 eq) Alkylating Agent Precursor
Potassium Carbonate (K₂CO₃) 138.21 3.04 g 22 (2.2 eq) Base
Potassium Iodide (KI) 166.00 0.17 g 1 (0.1 eq) Catalyst (Finkelstein reaction)

| Acetonitrile (CH₃CN) | - | 50 mL | - | Solvent |

Experimental Workflow

Diagram 3: Workflow for N-Alkylation Protocol

G A 1. Charge Reactor Add 4-chlorophenol, K₂CO₃, KI, and CH₃CN to a flask. B 2. Add Alkylating Agent Add DMPC HCl to the slurry. A->B C 3. Reaction Heat to reflux (approx. 80°C). Monitor by TLC for 8-12 hours. B->C D 4. Work-up: Quench & Filter Cool to RT. Filter off inorganic salts. Wash filter cake with CH₃CN. C->D E 5. Work-up: Extraction Concentrate filtrate. Redissolve in EtOAc. Wash with water and brine. D->E F 6. Purification Dry organic layer (Na₂SO₄). Concentrate under vacuum. E->F G 7. Analysis Obtain product as an oil. Characterize by ¹H NMR and MS. F->G

Caption: Step-by-step workflow for the synthesis of an alkylated phenol.

Step-by-Step Methodology:

  • Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chlorophenol (1.29 g, 10 mmol), anhydrous potassium carbonate (3.04 g, 22 mmol), and potassium iodide (0.17 g, 1 mmol).

  • Solvent Addition: Add 50 mL of dry acetonitrile to the flask.

  • Reagent Addition: Add chloro-N,N-dimethylpropylamine HCl (1.74 g, 11 mmol) to the resulting slurry.

    • Causality Note: Potassium carbonate serves a dual purpose: it deprotonates the phenol to form the more nucleophilic phenoxide and neutralizes the HCl from the DMPC HCl to generate the reactive free base. Potassium iodide acts as a catalyst by transiently forming the more reactive iodo-intermediate.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-82°C) with vigorous stirring under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 8-12 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the slurry through a pad of Celite to remove inorganic salts (K₂CO₃, KCl, KI). Wash the filter cake with an additional 15 mL of acetonitrile. c. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. d. Dissolve the resulting residue in 50 mL of ethyl acetate and transfer to a separatory funnel. e. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Purification and Isolation: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. b. If necessary, purify the product via flash column chromatography on silica gel to obtain the pure 1-(3-(dimethylamino)propoxy)-4-chlorobenzene as an oil.

Trustworthiness - Self-Validation: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the success of the protocol.

Safety and Handling Considerations

Chloro-N,N-dimethylpropylamine HCl is classified as toxic if swallowed and causes skin and serious eye irritation.[6] As an alkylating agent, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

Chloro-N,N-dimethylpropylamine HCl is a valuable and cost-effective reagent for introducing the dimethylaminopropyl functional group into molecular scaffolds. Its application in agrochemical synthesis is a targeted strategy to enhance the systemic properties and biological efficacy of active ingredients. While direct application examples in major commercial fungicides are less documented than in pharmaceuticals, the principles of its reactivity and the synthesis of related intermediates for the nereistoxin class of insecticides demonstrate its proven utility in the field. The protocols and mechanistic insights provided herein offer a robust framework for researchers to confidently and effectively utilize this versatile building block in the development of next-generation crop protection agents.

References

  • National Toxicology Program. (1994). Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride.
  • SYNTHETIKA. (n.d.). 2-Chloro-N,N-dimethylpropylamine hydrochloride.
  • MedChemExpress. (n.d.). 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride | Biochemical Reagent.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Purification of Prothioconazole.
  • Sigma-Aldrich. (n.d.). 2-Chloro-N,N-dimethylpropylamine 98%.
  • ResearchGate. (n.d.). Synthetic route to prothioconazole | Download Scientific Diagram.
  • BOC Sciences. (n.d.). CAS 5407-04-5 (N,N-Dimethyl-3-chloropropylamine hydrochloride).
  • (n.d.). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one.
  • CABI Digital Library. (n.d.). Synthesis of the Intermediate for Prothioconazole.
  • Molbase. (n.d.). Synthesis of (+-)3-chloro-N,N-dimethyl-3-phenylpropylamine, hydrochloride (Compound 11).
  • LookChem. (n.d.). Cas 5407-04-5,3-Dimethylaminopropylchloride hydrochloride.
  • Google Patents. (1991). CN1011308B - 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine.
  • Google Patents. (1989). CN1033378A - 2,3-two chloro-N, the preparation method of N-dimethyl propylamine.
  • Quick Company. (n.d.). Improved Process For Manufacture Of Prothioconazole.
  • Dolphin Pharma. (n.d.). 2-Dimethylamino Isopropyl Chloride HCL Manufacturer, Supplier | CAS 4584-49-02.
  • CymitQuimica. (n.d.). CAS 5407-04-5: 3-(Dimethylamino)propyl chloride hydrochlor….
  • Rasino Drugs Pvt Ltd. (n.d.). 1,3-Dimethylamino Propyl Chloride Hydrochloride.
  • Mittapelli, V., et al. (2011). Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole. Asian Journal of Biochemical and Pharmaceutical Research.
  • Google Patents. (2002). CN1353108A - Process for preparing fluconazole as antifungal medicine.
  • MDPI. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity.
  • (n.d.).

Sources

Application

Application Note: High-Efficiency N-Alkylation using 3-Chloro-N,N-dimethylpropylamine

Executive Summary This guide details the protocol for introducing the dimethylaminopropyl moiety into secondary amines and nitrogen heterocycles (e.g., phenothiazines, indoles, iminodibenzyls). This transformation is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for introducing the dimethylaminopropyl moiety into secondary amines and nitrogen heterocycles (e.g., phenothiazines, indoles, iminodibenzyls). This transformation is a cornerstone in the synthesis of tricyclic antidepressants (e.g., Imipramine, Amitriptyline) and antipsychotics (e.g., Chlorpromazine).

Critical Technical Insight: Success in this reaction depends entirely on managing the equilibrium between the linear 3-chloro-N,N-dimethylpropylamine (free base) and its reactive, yet unstable, cyclic intermediate: the 1,1-dimethylazetidinium ion . This protocol prioritizes the in situ generation or immediate use of the free base to maximize yield and minimize polymerization.

Safety & Hazard Profile (Read Before Proceeding)

DANGER: Vesicant & Alkylating Agent

  • Nitrogen Mustard Behavior: Upon neutralization, 3-chloro-N,N-dimethylpropylamine spontaneously cyclizes to an azetidinium ion. This species is a potent alkylating agent similar to nitrogen mustards.[1] It is a severe skin, eye, and respiratory irritant and a potential mutagen.

  • Handling: All operations involving the free base must be conducted in a fume hood. Double-gloving (Nitrile/Laminate) is required.

  • Decontamination: Quench spills or glassware with 10% aqueous sodium thiosulfate or dilute HCl (to revert the free base to the stable salt).

Mechanistic Grounding: The Azetidinium Pathway

Unlike standard SN2 alkylations with primary alkyl halides, this reaction proceeds via Neighboring Group Participation (NGP) . The internal tertiary amine displaces the chloride to form a highly electrophilic quaternary ammonium salt (azetidinium).

Figure 1: Reaction Mechanism & Azetidinium Formation

The nucleophile attacks the strained ring, relieving ring strain and resulting in the linear alkylated product.

AzetidiniumMechanism HCl_Salt Reagent (HCl Salt) Stable Storage Form Free_Base Free Base (Linear Form) HCl_Salt->Free_Base NaOH/H2O Neutralization Azetidinium 1,1-Dimethylazetidinium Ion (Reactive Electrophile) Free_Base->Azetidinium Spontaneous Cyclization (Fast in polar solvents) Product N-Alkylated Product (Target) Azetidinium->Product Nucleophile (Nu⁻) Ring Opening Polymer Polymerization (Side Product) Azetidinium->Polymer Self-Alkylation (If no Nu⁻ present)

Caption: The reaction is driven by the formation of the strained azetidinium intermediate. High concentrations of this intermediate without a nucleophile lead to polymerization.

Reagent Preparation: Isolation of the Free Base

Commercial sources supply the hydrochloride salt (CAS: 5407-04-5) due to the instability of the free base. You must liberate the free base immediately prior to use.

Reagents:

  • 3-Chloro-N,N-dimethylpropylamine HCl (DMMPC-HCl)

  • Sodium Hydroxide (40% w/w aqueous solution)

  • Toluene (Reagent Grade)

Procedure:

  • Dissolution: Dissolve DMMPC-HCl (1.0 eq) in minimum water. Chill to 0–5°C.

  • Neutralization: Slowly add cold 40% NaOH (1.2 eq) while stirring. The solution will become biphasic as the free base oil separates.

  • Extraction: Immediately extract the oily layer into cold Toluene (2-3 volumes).

  • Drying: Dry the Toluene layer over anhydrous K₂CO₃ or MgSO₄ for 10 minutes at 0°C.

    • Note: Do not use acidic drying agents.

  • Usage: Filter the toluene solution directly into the reaction vessel. Do not store.

    • Stability Note: The free base in toluene is stable for ~2-4 hours at 0°C. At room temperature, it will slowly precipitate polymerized quaternary salts.

Protocol A: N-Alkylation of Heterocycles (Phenothiazines/Indoles)

This protocol is optimized for weak nucleophiles requiring strong base deprotonation, such as Phenothiazine (for Chlorpromazine synthesis) or Iminodibenzyl (for Imipramine).

Experimental Workflow

WorkflowA Start Start: Heterocycle + Solvent (Toluene or DMF) Deprotonation Step 1: Deprotonation Add NaH (1.2 eq) or NaNH2 Reflux/Heat 1h Start->Deprotonation Addition Step 2: Reagent Addition Add Fresh DMMPC Free Base (Toluene soln) Dropwise over 30 min Deprotonation->Addition Reaction Step 3: Alkylation Reflux 3-12h Monitor TLC/HPLC Addition->Reaction Quench Step 4: Workup Cool, Add Water, Extract Reaction->Quench

Caption: Workflow for strong-base mediated alkylation. Step 2 must be slow to prevent reagent polymerization.

Detailed Steps:
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Deprotonation:

    • Charge the heterocycle (e.g., Phenothiazine, 10 mmol) and dry Toluene (50 mL).

    • Add Sodium Hydride (NaH, 60% dispersion in oil, 12 mmol, 1.2 eq).

    • Heat to reflux (110°C) for 1-2 hours until hydrogen evolution ceases and the anion color develops (often reddish/orange).

  • Alkylation:

    • Cool the mixture slightly (to ~80-90°C) to manage exotherm.

    • Add the freshly prepared toluene solution of 3-chloro-N,N-dimethylpropylamine (12 mmol, 1.2 eq) dropwise via the addition funnel over 30–45 minutes.

    • Reasoning: Slow addition maintains a low concentration of the azetidinium ion, favoring reaction with the nucleophile over self-polymerization.

  • Completion:

    • Return to reflux for 3–6 hours. Monitor by HPLC or TLC (Mobile phase: DCM/MeOH/NH₃).

  • Workup:

    • Cool to RT. Carefully quench with water (Caution: residual NaH).

    • Separate phases. Wash organic layer with water (2x) and Brine (1x).

    • Dry (Na₂SO₄) and concentrate.

    • Purification: The crude oil is often purified by converting it to the HCl salt (add ethereal HCl) or via column chromatography (Silica, DCM/MeOH 9:1).

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Polymer Formation Reagent added too fast or held too long before use.Prepare free base immediately before use. Dilute reagent further in toluene. Slow down addition rate.
No Reaction Incomplete deprotonation of heterocycle.Ensure NaH is fresh. Increase deprotonation time. Switch solvent to DMF (for higher T) or Xylene.
Hydrolysis Products Wet solvents.The azetidinium ion reacts with water to form the amino-alcohol. Ensure anhydrous conditions (Karl Fischer < 0.05%).
Isomer Formation Ring opening at wrong carbon (rare for dimethyl).Less of an issue with dimethyl substitution, but verify structure via NMR.

References

  • Mechanism of Azetidinium Formation

    • Title: Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isol
    • Source: ResearchG
    • URL:[Link]

  • Phenothiazine Alkylation Protocol

    • Title: Facile microwave synthesis of a novel phenothiazine derivative and its cytotoxic activity.[2]

    • Source: ACG Public
    • URL:[Link]

  • Reagent Preparation & Stability: Title: 3-Chloro-1-(N,N-dimethyl)propylamine synthesis and properties. Source: ChemicalBook / GuideChem.
  • Safety Data (Vesicant Properties): Title: Safety Data Sheet - 3-Chloro-N,N-dimethylpropylamine hydrochloride. Source: Fisher Scientific / Sigma-Aldrich.

Sources

Method

use of DMPC HCl in the synthesis of antihistamine compounds

Introduction 1-Dimethylamino-2-propyl chloride hydrochloride (DMPC HCl) (CAS: 4584-49-0) is a critical alkylating agent in the synthesis of phenothiazine-based antihistamines, most notably Promethazine . While the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Dimethylamino-2-propyl chloride hydrochloride (DMPC HCl) (CAS: 4584-49-0) is a critical alkylating agent in the synthesis of phenothiazine-based antihistamines, most notably Promethazine . While the synthesis appears straightforward, it is governed by a complex mechanism involving an aziridinium ion intermediate. This intermediate is susceptible to non-regioselective ring opening, leading to the formation of the desired pharmacophore (Promethazine) and a difficult-to-remove isomer, Isopromethazine .

This guide addresses the technical challenges of this alkylation, providing a protocol optimized for regioselectivity, yield, and safety. It is designed for medicinal chemists and process engineers seeking to minimize isomeric impurities at the reaction stage rather than relying solely on downstream purification.

Mechanism of Action & Isomer Control

The Aziridinium Challenge

The reaction between phenothiazine and DMPC HCl does not proceed via a simple


 displacement. Upon neutralization of the hydrochloride salt, the free base undergoes rapid intramolecular cyclization to form a reactive 1,1,2-trimethylaziridinium ion .

The phenothiazine anion (nucleophile) can attack this ring at two positions:

  • Path A (Kinetic/Steric Preference): Attack at the less hindered primary carbon (

    
    ). This yields Promethazine  (10-(2-dimethylaminopropyl)phenothiazine).[1]
    
  • Path B (Thermodynamic/Electronic Factor): Attack at the more substituted secondary carbon (

    
    ). This yields Isopromethazine  (10-(2-dimethylamino-1-methylethyl)phenothiazine).
    

Due to the steric bulk of the phenothiazine tricyclic system, Path A is strongly favored. However, elevated temperatures and solvent polarity can influence the ratio.

Diagram 1: Aziridinium Ion Pathways

AziridiniumMechanism DMPC DMPC HCl (Precursor) FreeBase Free Base (In-situ) DMPC->FreeBase NaOH/Neutralization Aziridinium Aziridinium Ion (Cyclic Intermediate) FreeBase->Aziridinium Cyclization Promethazine PROMETHAZINE (Major Product) Attack at CH2 Aziridinium->Promethazine Path A: Steric Control (Fast) Isopromethazine ISOPROMETHAZINE (Impurity) Attack at CH-CH3 Aziridinium->Isopromethazine Path B: Electronic Control (Slow) Phenothiazine Phenothiazine Anion (Nucleophile) Phenothiazine->Aziridinium Nucleophilic Attack

Caption: Mechanistic bifurcation showing the origin of the Isopromethazine impurity via the aziridinium intermediate.

Experimental Protocol

Synthesis of Promethazine Hydrochloride

Objective: Alkylation of Phenothiazine with DMPC HCl minimizing Isopromethazine formation.

Reagents & Equipment
ReagentSpecificationRole
Phenothiazine>98% PuritySubstrate
DMPC HCl>99% (Dry)Alkylating Agent
Sodium HydroxidePowder (Micro-pearls)Base
TolueneAnhydrousSolvent
2-Butanone (MEK)Reagent GradeRecrystallization Solvent
IsopropanolReagent GradeCo-solvent
Step-by-Step Methodology
Phase 1: Preparation of the Phenothiazine Anion
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, Dean-Stark trap (with reflux condenser), and a nitrogen inlet.

  • Charging: Charge Phenothiazine (1.0 eq) and Toluene (10 volumes relative to mass).

  • Deprotonation: Add Sodium Hydroxide powder (2.5 eq).

    • Expert Note: While Sodium Amide (

      
      ) was historically used, NaOH is safer and effective if water is continuously removed.
      
  • Azeotropic Drying: Heat to reflux (

    
    ). Allow water to collect in the Dean-Stark trap for 1 hour to ensure anhydrous conditions. The color will darken to a deep reddish-orange, indicating anion formation.
    
Phase 2: Alkylation (The Critical Step)
  • Preparation of DMPC: In a separate vessel, dissolve DMPC HCl (1.2 eq) in a minimum volume of water. Neutralize with cold 20% NaOH solution, extract the free base immediately into Toluene, and dry over

    
    .
    
    • Alternative (One-Pot): Add solid DMPC HCl directly to the refluxing phenothiazine/NaOH mixture. Warning: This generates water in situ, which must be removed via the Dean-Stark trap immediately to prevent hydrolysis of the alkylating agent.

  • Addition: Add the DMPC free base solution dropwise to the refluxing phenothiazine anion over 60 minutes.

    • Control Point: Slow addition favors the reaction with the phenothiazine anion over DMPC self-polymerization.

  • Reflux: Maintain reflux for 4–6 hours. Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 8:2) or HPLC.[2][3][4]

  • Quench: Cool the reaction mixture to

    
    . Add water (5 volumes) to dissolve inorganic salts (NaCl).
    
Phase 3: Workup and Purification
  • Separation: Separate the organic (Toluene) layer. Wash with water (

    
     volumes).
    
  • Salt Formation:

    • Dry the toluene layer over anhydrous

      
      .
      
    • Introduce dry HCl gas or add a solution of HCl in isopropanol until pH 2–3 is reached.

    • The crude Promethazine HCl will precipitate as a white-to-off-white solid.

  • Isomer Purification (Fractional Crystallization):

    • Dissolve the crude salt in hot 2-Butanone (MEK) or Isopropanol.

    • Cool slowly to

      
      . Promethazine HCl crystallizes preferentially. Isopromethazine HCl is more soluble and remains in the mother liquor.
      
    • Specification: Target <0.5% Isopromethazine content.

Diagram 2: Synthesis Workflow

Workflow Start Start: Phenothiazine + Toluene Deprotonation Add NaOH -> Reflux (Dean-Stark) Remove Water Start->Deprotonation Addition Add DMPC (Free Base) Dropwise @ 110°C Deprotonation->Addition Reaction Reflux 4-6 Hours (Aziridinium Attack) Addition->Reaction Workup Cool -> Wash with Water Separate Organic Layer Reaction->Workup SaltFormation Add HCl/IPA Precipitate Crude Salt Workup->SaltFormation Purification Recrystallize from MEK Remove Isopromethazine SaltFormation->Purification

Caption: Operational workflow for the synthesis and purification of Promethazine HCl.[5][6][7]

Process Control & Troubleshooting

The following table summarizes common failure modes and corrective actions.

ParameterDeviationConsequenceCorrective Action
Moisture Content High (>0.5%)Hydrolysis of DMPC; Low YieldEnsure efficient Dean-Stark operation; use dry reagents.
Addition Rate Too FastDMPC Dimerization; ExothermStrict dropwise addition over 60 mins.
Temperature <

Incomplete ReactionMaintain vigorous reflux (Toluene b.p.

).
Isomer Ratio High IsopromethazineNon-selective ring openingUse a bulkier solvent system or recrystallize twice.

Safety & Handling (DMPC HCl)

DMPC HCl is a potent alkylating agent and a nitrogen mustard analogue. Strict safety protocols are mandatory.[8]

  • Acute Toxicity: Highly toxic if swallowed or inhaled.[8] It acts as a vesicant (blistering agent) upon contact with skin.

  • Engineering Controls: All weighing and transfers must occur within a certified Chemical Fume Hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

  • Deactivation: Spills should be neutralized immediately with a solution of 10% Ammonia or 5% Sodium Thiosulfate to open the aziridinium ring and render it harmless.

References

  • Charpentier, P. (1947). Sur la constitution des produits de la réaction de l'épichlorhydrine sur les amines secondaires. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences.
  • Rhone-Poulenc S.A. (1950).[1] Phenothiazine Derivatives. U.S. Patent 2,530,451.[1] [Foundational Patent for Promethazine Synthesis].

    • Source:

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 94294, 1-Dimethylamino-2-propyl chloride hydrochloride.

    • Source:

  • Saleh, O. A., et al. (2009). A Validated HPLC Method for Separation and Determination of Promethazine Enantiomers in Pharmaceutical Formulations. Drug Development and Industrial Pharmacy.[2]

    • Source:

  • Vertex Chem. (2024). Safety Data Sheet: 2-Dimethylaminoisopropyl chloride hydrochloride.

    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Chloro-N,N-dimethylpropylamine Hydrochloride

A Guide to Preventing and Troubleshooting Hydrolysis for Researchers, Scientists, and Drug Development Professionals Welcome to the dedicated technical support center for 3-chloro-N,N-dimethylpropylamine hydrochloride. T...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Hydrolysis for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support center for 3-chloro-N,N-dimethylpropylamine hydrochloride. This resource is designed to provide in-depth guidance on handling, storage, and troubleshooting common issues related to the stability of this critical reagent, with a primary focus on preventing its hydrolysis. As a key intermediate in the synthesis of numerous pharmaceutical compounds, including chlorpromazine and amitriptyline, ensuring the integrity of 3-chloro-N,N-dimethylpropylamine hydrochloride is paramount for reproducible and successful experimental outcomes.[1][2]

This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter.

Frequently Asked Questions (FAQs)

What is 3-chloro-N,N-dimethylpropylamine hydrochloride and why is its stability important?

3-Chloro-N,N-dimethylpropylamine hydrochloride is a white to off-white crystalline solid that is highly soluble in water.[3] It serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry for the production of various active pharmaceutical ingredients (APIs).[1][2] Its stability is critical because degradation, primarily through hydrolysis, can lead to the formation of impurities that may be difficult to remove, reduce the yield of the desired product, and potentially introduce toxic byproducts into the reaction mixture.

What is hydrolysis and why is this compound susceptible to it?

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. In the case of 3-chloro-N,N-dimethylpropylamine hydrochloride, the alkyl chloride functional group is susceptible to nucleophilic attack by water, leading to the displacement of the chloride ion and the formation of 3-dimethylaminopropanol.

The hydrochloride salt form of this compound enhances its stability compared to the free base (3-chloro-N,N-dimethylpropylamine). The protonated amine group in the hydrochloride salt makes the molecule less susceptible to certain degradation pathways. However, in aqueous solutions, an equilibrium exists between the protonated form and the more reactive free base.

What are the primary factors that promote the hydrolysis of 3-chloro-N,N-dimethylpropylamine hydrochloride?

The rate of hydrolysis is significantly influenced by the following factors:

  • pH: Alkaline conditions (high pH) will deprotonate the dimethylamino group, increasing the concentration of the free base. The lone pair of electrons on the nitrogen can then participate in an intramolecular cyclization to form a highly reactive azetidinium ion intermediate, which is rapidly attacked by water. Acidic conditions (low pH) will favor the protonated amine, which is more stable and less prone to hydrolysis.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures provide the necessary activation energy for the reaction to occur at a faster rate.

  • Presence of Nucleophiles: Besides water, other nucleophiles present in the reaction mixture can also react with the compound, leading to a variety of byproducts.

  • Moisture: As a hygroscopic compound, it readily absorbs moisture from the atmosphere, which can initiate hydrolysis even in the solid state over time.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides actionable solutions.

Issue 1: I am observing a new, more polar impurity in my reaction mixture by TLC or LC-MS.
  • Potential Cause: This is a strong indication of hydrolysis. The product of hydrolysis, 3-dimethylaminopropanol, is more polar than the starting material due to the presence of the hydroxyl group.

  • Troubleshooting Steps:

    • Verify the pH of your reaction mixture. If the pH is neutral or basic, consider adjusting it to a mildly acidic pH (e.g., 4-5) if your reaction conditions permit.

    • Control the temperature. If the reaction is being run at an elevated temperature, assess if a lower temperature could be used without significantly impacting the reaction rate.

    • Use anhydrous solvents. Ensure that all solvents and reagents are rigorously dried before use to minimize the presence of water.

    • Confirm the purity of your starting material. Use a fresh bottle of 3-chloro-N,N-dimethylpropylamine hydrochloride or re-analyze the purity of your existing stock.

Issue 2: My reaction yield is lower than expected when using an older bottle of 3-chloro-N,N-dimethylpropylamine hydrochloride.
  • Potential Cause: The reagent may have degraded due to improper storage, leading to a lower effective concentration of the active starting material.

  • Troubleshooting Steps:

    • Perform a purity analysis. Use a suitable analytical method, such as GC-MS or NMR, to determine the purity of the reagent.[4] A certificate of analysis for a pure sample typically shows a purity of ≥97.0% by NMR.[5]

    • Implement proper storage. Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible substances like strong bases and oxidizing agents.[3]

    • Purchase fresh reagent. If significant degradation is confirmed, it is best to use a new, unopened bottle of the reagent.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of 3-chloro-N,N-dimethylpropylamine hydrochloride
  • Upon Receipt: Inspect the container for any damage that might compromise the seal.

  • Storage Conditions: Store the container in a desiccator or a controlled low-humidity environment. The recommended storage temperature is room temperature, in a dry and cool place.[5]

  • Handling: When handling the reagent, work in a well-ventilated area or a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Dispensing: After dispensing the required amount, securely reseal the container immediately to minimize exposure to atmospheric moisture.

Protocol 2: General Procedure for a Forced Degradation Study

A forced degradation study can help you understand the stability of 3-chloro-N,N-dimethylpropylamine hydrochloride under your specific experimental conditions.[6][7][8]

  • Preparation of Stock Solution: Prepare a stock solution of 3-chloro-N,N-dimethylpropylamine hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.1 N HCl to an aliquot of the stock solution. Heat at 60°C for a specified time (e.g., 2, 6, 24 hours).

    • Alkaline Hydrolysis: Add an equal volume of 0.1 N NaOH to an aliquot of the stock solution. Keep at room temperature for a specified time.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution. Keep at room temperature for a specified time.

    • Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 70°C) for a specified time.

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a specified time.

  • Sample Analysis: At each time point, take a sample from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC or GC-MS method.[9]

  • Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify the degradation products.

Data Presentation

Table 1: Summary of Factors Affecting the Stability of 3-chloro-N,N-dimethylpropylamine hydrochloride

ParameterCondition Leading to InstabilityRecommended Condition for Stability
pH Neutral to Alkaline (pH > 7)Mildly Acidic (pH 4-6)
Temperature Elevated Temperatures (> 40°C)Room Temperature or Below
Moisture Presence of Water/High HumidityAnhydrous/Low Humidity
Incompatible Materials Strong Bases, Strong Oxidizing AgentsStore separately from these materials

Visualizing the Hydrolysis Pathway

The following diagram illustrates the proposed mechanism for the hydrolysis of 3-chloro-N,N-dimethylpropylamine under alkaline conditions, proceeding through a reactive azetidinium intermediate.

hydrolysis_pathway start 3-Chloro-N,N-dimethylpropylamine (Free Base) intermediate Azetidinium Ion (Reactive Intermediate) start->intermediate -Cl⁻ product 3-Dimethylaminopropanol (Hydrolysis Product) intermediate->product +H₂O

Caption: Proposed hydrolysis pathway under alkaline conditions.

References

  • Google Patents. CN102617509A - Chlorpromazine hydrochloride synthesis process.
  • Google Patents. CN102617509B - Chlorpromazine hydrochloride synthesis process.
  • Rahul Kumar, et al. method development and validation of n, n- dimethylaminopropyl chloride (dmpc) content. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 9(3), 2021, 121-131. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]

  • Science.gov. forced degradation study: Topics by Science.gov. [Link]

  • National Toxicology Program. the toxicity studies of - dimethylaminopropyl chloride, hydrochloride (cas no. 5407-04-5) administered by gavage. [Link]

  • CONICET. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. [Link]

  • YouTube. Synthesis of Chlorpromazine | In Simple Way. [Link]

  • D Nagasamy Venkatesh and S D Shanmuga Kumar. Forced Degradation – A Review. Biomed J Sci & Tech Res 47(3)- 2022. BJSTR. MS. ID. 007492. [Link]

  • ResearchGate. Synthesis of chlorpromazine hydrochloride. [Link]

Sources

Optimization

Technical Support Center: Drying and Handling of Hygroscopic 3-(Dimethylaminopropyl) chloride hydrochloride (DMAP-Cl·HCl)

Welcome to the technical support center for 3-(Dimethylaminopropyl) chloride hydrochloride (CAS 5407-04-5). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Dimethylaminopropyl) chloride hydrochloride (CAS 5407-04-5). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the hygroscopic nature of this critical reagent. As a salt, DMAP-Cl·HCl readily absorbs atmospheric moisture, which can significantly impact experimental reproducibility, reaction yields, and final product purity. This document provides in-depth troubleshooting advice and validated protocols to ensure your DMAP-Cl·HCl is anhydrous and suitable for your synthetic needs.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 3-(Dimethylaminopropyl) chloride hydrochloride and why is it hygroscopic?

A: 3-(Dimethylaminopropyl) chloride hydrochloride (DMAP-Cl·HCl) is the hydrochloride salt of 3-chloro-N,N-dimethylpropan-1-amine.[1] It is a white to off-white crystalline solid widely used as an alkylating agent and an intermediate in the synthesis of numerous pharmaceuticals, including analgesics, antidepressants, and antineoplastics.[2][3] Its hygroscopic nature stems from its ionic salt structure (a quaternary ammonium salt), which has a strong affinity for polar water molecules in the atmosphere.[1] This property requires careful handling and storage to prevent the material from absorbing ambient moisture.[4][5]

Q2: How can I visually determine if my DMAP-Cl·HCl has absorbed significant moisture?

A: Anhydrous DMAP-Cl·HCl should be a fine, free-flowing crystalline powder. When it absorbs moisture, it undergoes a noticeable physical change. The primary indicator is the loss of its fine powder consistency, transitioning into a clumpy, sticky, or even a semi-solid slush in cases of severe moisture absorption.[6] If your reagent does not flow easily and appears aggregated, it is a strong indication that it needs to be dried before use.

Q3: Why is using anhydrous DMAP-Cl·HCl critical for my reaction's success?

A: The presence of water can be detrimental in many organic syntheses for several reasons:

  • Side Reactions: Water is a nucleophile and can react with electrophilic reagents or intermediates, leading to unwanted byproducts.

  • Reagent Quenching: In reactions involving water-sensitive reagents, such as Grignard reagents, organolithiums, or certain catalysts, moisture will consume the reagent, reducing its effective concentration and lowering the yield.[3]

  • Altered Solubility & Kinetics: The presence of water can change the solubility of reactants and catalysts in the reaction solvent, thereby altering the reaction rate and potentially the product distribution.

  • Catalyst Deactivation: Many catalysts, particularly in organometallic chemistry, are sensitive to water and can be deactivated, halting the reaction entirely.

Q4: What are the most reliable methods for drying DMAP-Cl·HCl?

A: The choice of drying method depends on the scale of the experiment and the physical state of the material (solid vs. in suspension). The three most effective and scientifically sound methods are:

  • Vacuum Oven Drying: Ideal for drying the solid reagent. It uses a combination of gentle heat and reduced pressure to efficiently remove water.

  • Azeotropic Distillation: Best suited for removing water from a suspension or slurry of DMAP-Cl·HCl in an immiscible organic solvent. This method uses an entrainer (e.g., toluene) to form a low-boiling azeotrope with water.[7][8]

  • High-Vacuum Desiccator: A simple and effective method for small quantities of the solid or for maintaining its dryness after a more rigorous procedure. It relies on a strong desiccant like phosphorus pentoxide (P₂O₅).[6]

Q5: What are the essential safety precautions when handling and drying DMAP-Cl·HCl?

A: DMAP-Cl·HCl is classified as harmful if swallowed and causes skin and serious eye irritation.[9] It may also cause respiratory irritation.[5] Therefore, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat. When handling the powder outside of a fume hood, a dust mask is recommended.

  • Ventilation: Handle the solid reagent in a well-ventilated area. All heating and distillation procedures must be performed inside a certified chemical fume hood to avoid inhalation of any vapors, including potentially evolved hydrogen chloride (HCl) gas.[4][6]

  • Thermal Stability: Do not overheat the compound. Its melting point is approximately 140-144 °C.[10] Heating above this temperature can lead to decomposition, releasing toxic gases such as NOx and HCl.[5] A safe drying temperature is well below this limit.

Section 2: Troubleshooting Guide for Common Issues

This section addresses specific problems encountered during the handling and use of DMAP-Cl·HCl, providing causal analysis and actionable solutions.

Problem Encountered Probable Scientific Cause Recommended Solution & Scientific Rationale
Reagent is clumpy, sticky, or difficult to weigh accurately. The hygroscopic salt has absorbed atmospheric water, causing particles to agglomerate through intermolecular hydrogen bonding and surface tension effects.Solution: Dry the entire batch of reagent before use using the Vacuum Oven Protocol (Section 3.1) . The combination of heat and vacuum provides the energy to break the water-salt interactions and removes water vapor, restoring the material to a free-flowing powder. Store the dried reagent in a desiccator.
Reaction yields are low and inconsistent, even with visually "dry" reagent. Trace amounts of water, not always visible as clumps, are present. This residual moisture can be sufficient to interfere with sensitive reactions, particularly those involving organometallics or strong bases.Solution: Implement a rigorous drying protocol as a standard pre-reaction step. For maximum dryness, Azeotropic Distillation (Section 3.2) is superior as it actively removes water. Alternatively, drying in a vacuum oven at 60-80°C for several hours to a constant weight will ensure minimal water content.
Material turns yellow/brown or melts during vacuum oven drying. The set temperature is too high, approaching the compound's melting point (140-144 °C) and initiating thermal decomposition.[10] Discoloration is a key indicator of degradation.Solution: Immediately reduce the oven temperature. A safe and effective range is 60-80 °C . While a lower temperature requires a longer drying time, it preserves the integrity of the compound. The goal is to provide enough energy to vaporize water under vacuum, not to melt the solid.
Water is no longer being collected during azeotropic distillation, but the reaction still fails. The system may not be completely anhydrous. The solvent (entrainer) used may have contained water, or the glassware was not properly dried. Atmospheric moisture could also be leaking into the system.Solution: Ensure all glassware is oven-dried (>120 °C) or flame-dried under vacuum before use. Use a freshly opened bottle of anhydrous solvent or a solvent passed through an activated alumina column. Check that all joints in the distillation setup are properly sealed with grease (if appropriate) and that the system is under a positive pressure of an inert gas (e.g., Nitrogen or Argon).

Section 3: Validated Experimental Protocols

The following protocols are designed to be self-validating systems. Success is indicated by the physical state of the final product (a fine, free-flowing powder) and the cessation of water removal (in the case of distillation).

Decision-Making Workflow for Drying DMAP-Cl·HCl

Before selecting a protocol, use the following logic diagram to determine the most appropriate method for your specific situation.

Fig 1. Logic for Selecting a Drying Method start Start: DMAP-Cl·HCl requires drying q1 Is the material a solid powder? start->q1 q2 Is the scale >10 g and is it suspended in a solvent? q1->q2  Yes p2 Protocol 3.2: Azeotropic Distillation q1->p2  No (in slurry) q3 Is the scale small (<5 g) or for long-term storage? q2->q3  No p1 Protocol 3.1: Vacuum Oven Drying q2->p1  Yes (Large Scale Solid) q3->p1  No (Medium Scale Solid) p3 Protocol 3.3: High-Vacuum Desiccator q3->p3  Yes

Caption: A decision tree to guide the selection of the optimal drying protocol.

Protocol: Drying Solid DMAP-Cl·HCl in a Vacuum Oven

This is the standard method for removing water from the solid reagent. The combination of heat and low pressure lowers the boiling point of water, facilitating its removal.

Fig 2. Workflow for Vacuum Oven Drying A 1. Prepare Sample Spread DMAP-Cl·HCl in a thin layer on a glass dish. B 2. Place in Oven Place the dish in the vacuum oven. A->B C 3. Apply Full Vacuum Close door and slowly apply vacuum (<10 mmHg). B->C D 4. Apply Gentle Heat Set temperature to 60-80 °C. Dry for 4-12 hours. C->D E 5. Cool Under Vacuum Turn off heat and allow oven to cool to room temperature. D->E F 6. Store Properly Break vacuum with N₂ or Ar. Quickly transfer to a desiccator. E->F

Caption: Step-by-step workflow for the vacuum oven drying protocol.

Step-by-Step Methodology:

  • Preparation: Spread the hygroscopic DMAP-Cl·HCl powder in a thin, even layer on a clean, dry borosilicate glass dish (e.g., a crystallization dish). A thinner layer maximizes surface area and accelerates drying.

  • Loading: Place the dish inside the vacuum oven.

  • Evacuation: Close the oven door securely and slowly open the valve to the vacuum pump. Allow the pressure to drop to below 10 mmHg. A slow evacuation prevents the fine powder from being aspirated into the vacuum line.

  • Heating: Once a stable vacuum is achieved, begin heating the oven to the desired temperature.

  • Drying: Maintain the set conditions until the material is fully dry. A good indicator is when the material transforms back into a fine, free-flowing powder. For quantitative purposes, dry to a constant weight.

  • Cooling & Storage: Turn off the heater and allow the oven to cool completely to room temperature while still under vacuum. Breaking the vacuum while the material is hot would cause it to rapidly reabsorb moisture from the incoming air.

  • Venting and Transfer: Once cool, gently vent the oven with an inert gas like nitrogen or argon. Immediately transfer the dried powder to a sealed container inside a desiccator for storage.

Data Summary: Recommended Vacuum Oven Parameters

ParameterRecommended ValueScientific Rationale & Trustworthiness Check
Temperature 60 - 80 °CProvides sufficient thermal energy to desorb water without approaching the melting point (140-144 °C), thus preventing thermal degradation.[10]
Pressure < 10 mmHgSignificantly lowers the boiling point of water, allowing for efficient removal at a low temperature.
Time 4 - 12 hoursTime is dependent on the amount of material and initial water content. Drying to a constant weight is the most reliable validation metric.
Validation Material is a fine, free-flowing powder.The physical state provides a direct qualitative measure of dryness.
Protocol: Azeotropic Distillation for Water Removal

This method is highly effective for removing water from a slurry of DMAP-Cl·HCl, often leaving it more anhydrous than oven drying. It relies on an entrainer solvent that forms a minimum-boiling azeotrope with water.[8]

Fig 3. Workflow for Azeotropic Distillation A 1. Assemble Apparatus Set up a round-bottom flask with a Dean-Stark trap and condenser. B 2. Charge Flask Add DMAP-Cl·HCl slurry and anhydrous toluene. A->B C 3. Heat to Reflux Heat the mixture to a steady reflux. Toluene-water azeotrope boils at ~84 °C. B->C D 4. Collect Water Water will separate and collect in the bottom of the Dean-Stark trap. C->D E 5. Monitor & Complete Continue until no more water collects in the trap. The solvent in the flask should be clear. D->E F 6. Isolate Product Cool the flask. The anhydrous product can be isolated by filtration or the solvent removed via rotary evaporation. E->F

Caption: Step-by-step workflow for drying via azeotropic distillation.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a clean, oven-dried round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glass joints are properly fitted.

  • Charging the Flask: To the flask, add the DMAP-Cl·HCl and a suitable volume of an anhydrous entrainer solvent (toluene is excellent for this purpose).

  • Heating: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill.[11]

  • Water Collection: The vapor will condense and collect in the Dean-Stark trap. As toluene and water are immiscible, the denser water will separate to the bottom of the trap, while the lighter toluene will overflow and return to the reaction flask.

  • Completion: The process is complete when the water level in the trap ceases to rise and the solvent refluxing into the flask appears clear (not cloudy).

  • Isolation: Allow the apparatus to cool to room temperature. The anhydrous DMAP-Cl·HCl can be isolated by filtration under an inert atmosphere, or the solvent can be carefully removed under reduced pressure using a rotary evaporator.

Data Summary: Recommended Azeotropic Distillation Parameters

ParameterRecommended ValueScientific Rationale & Trustworthiness Check
Entrainer TolueneForms a low-boiling (84.1 °C) heterogeneous azeotrope with water, is non-reactive with the salt, and allows for easy separation in the Dean-Stark trap.[11]
Solvent Volume 3-5 mL per gram of solidEnsures the material is a mobile slurry, allowing for efficient heat transfer and distillation.
Validation No further water collects in the Dean-Stark trap.This is a direct, real-time measurement indicating that all removable water has been distilled from the system.
Protocol: High-Vacuum Desiccator Drying

This method is best for maintaining the dryness of small quantities of DMAP-Cl·HCl or for storage after one of the more rigorous methods above.

Step-by-Step Methodology:

  • Place a powerful desiccant in the bottom of a glass desiccator.

  • Place the DMAP-Cl·HCl in a vial or on a watch glass on the desiccator plate.

  • Seal the desiccator and attach it to a high-vacuum line for several hours to ensure all air (and moisture) is removed.

  • Close the desiccator valve and disconnect from the vacuum. The static vacuum and the desiccant will maintain an ultra-dry environment.

Data Summary: Comparison of Common Desiccants

DesiccantChemical FormulaEfficiency (Residual H₂O)Notes
Phosphorus Pentoxide P₂O₅Very High (<0.000025 mg/L)The most powerful common desiccant. Forms a viscous phosphoric acid layer upon absorbing water. Handle with extreme care.[6]
Anhydrous Calcium Sulfate (Drierite®) CaSO₄High (~0.005 mg/L)Neutral, efficient, and can be regenerated. Indicating versions turn from blue to pink when saturated.[12]
Anhydrous Calcium Chloride CaCl₂Medium (~0.2 mg/L)High capacity but less efficient than P₂O₅ or CaSO₄. Good for general-purpose use.[13]

Section 4: Proper Storage of Dried DMAP-Cl·HCl

Once dried, preventing the reabsorption of moisture is paramount.

  • Primary Storage: Store the dried reagent in a tightly sealed glass container. Wrapping the cap/stopper joint with Parafilm® provides an excellent secondary barrier.

  • Secondary Storage: Place the sealed container inside a desiccator containing an active desiccant (see table above). For highly sensitive applications, a glove box with a dry nitrogen or argon atmosphere is the ideal storage environment.

By implementing these validated protocols and handling procedures, you can ensure the anhydrous state of your 3-(Dimethylaminopropyl) chloride hydrochloride, leading to more reliable and reproducible results in your research and development endeavors.

References

  • National Toxicology Program. (1995). Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride. U.S. Department of Health and Human Services. [Link]

  • National Toxicology Program. (1998). NTP Technical Report on the Toxicity Studies of Dimethylaminopropyl Chloride, Hydrochloride. U.S. Department of Health and Human Services. [Link]

  • Hall, L. A. R., Stephens, V. C., & Burckhalter, J. H. (1955). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses, 35, 40. [Link]

  • Bloch, H. (1969). U.S. Patent No. 3,433,788. Washington, DC: U.S.
  • Sontara Organo Industries. (n.d.). Acquire 3-Dimethylaminopropyl Chloride Hydrochloride at Attractive Prices - 99% Pure Pharmaceutical Intermediate. [Link]

  • Johnson, W. E. (1976). U.S. Patent No. 3,972,128. Washington, DC: U.S.
  • Chemistry Stack Exchange. (2023). Drying salts with HCl solution. [Link]

  • Carl ROTH. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride PEPTIPURE® ≥99. [Link]

  • GWSI. (2024). Dive Into Azeotropic Distillation: Essential Techniques. [Link]

  • ChemBK. (n.d.). 3-Dimethylaminopropyl Chloride Hydrochloride. [Link]

  • LibreTexts Chemistry. (2021). 3.2: Drying Agents. [Link]

  • European Patent Office. (1990). Dehydration process using azeotropic distillation - EP 0361839 A2. [Link]

  • Sciencemadness Discussion Board. (2014). Water exchange between different hygroscopic salts. [Link]

  • Koch Modular. (n.d.). Distillation. [Link]

  • DR-NTU, Nanyang Technological University. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. [Link]

  • YouTube. (2021). Azeotropic Distillation. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Yield in Alkylation Reactions with DMPC Hydrochloride

Prepared by the Senior Application Scientist Team Welcome to the technical support center for optimizing alkylation reactions using 3-(Dimethylamino)propyl chloride hydrochloride (DMPC HCl). This guide is designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for optimizing alkylation reactions using 3-(Dimethylamino)propyl chloride hydrochloride (DMPC HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using DMPC HCl as an alkylating agent. We provide in-depth troubleshooting advice and answers to frequently asked questions to help you maximize your reaction yields and purity.

DMPC HCl is a versatile and widely used intermediate for introducing the 3-(dimethylamino)propyl group into target molecules, a common structural motif in many pharmaceuticals like Amitriptyline and Imipramine[1][2]. However, its identity as a hydrochloride salt and its potential for side reactions present unique challenges. This guide offers field-proven insights to overcome these hurdles.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your alkylation experiments in a direct question-and-answer format.

Q1: Why is my alkylation yield consistently low or the reaction failing to proceed?

This is the most common issue reported and can almost always be traced back to one of three key areas: base selection, reagent stability, or reaction conditions.

Probable Cause 1: Insufficient or Inappropriate Base

DMPC is supplied as a hydrochloride salt to enhance its stability[1]. The reactive species for the alkylation reaction is the free amine form. To generate this free amine, a base is required to neutralize the hydrochloride. If your primary nucleophile also requires deprotonation (e.g., an alcohol or a secondary amine), the base must be sufficient for both tasks.

  • Solution: Ensure you are using at least one molar equivalent of base to neutralize the DMPC HCl salt, plus the necessary equivalents to deprotonate your nucleophile. For example, when alkylating a secondary amine, a common strategy is to use 2.0-3.0 equivalents of a base like potassium carbonate (K₂CO₃)[3].

Probable Cause 2: Premature Degradation of DMPC

Once the DMPC free amine is generated, it can undergo a rapid intramolecular Sₙ2 reaction (cyclization) to form the N,N-dimethylazetidinium ion[4]. This cyclic species is a different, and often less effective, alkylating agent for your intended nucleophile, leading to a significant drop in the concentration of the desired linear alkylating agent and resulting in low yields[4].

  • Solution: Generate the DMPC free amine in situ in the presence of your nucleophile. Do not pre-mix DMPC HCl with a base and let it stir for an extended period before adding your substrate. The nucleophile should be present to compete with the intramolecular cyclization.

Probable Cause 3: Presence of Moisture

DMPC HCl is hygroscopic, meaning it readily absorbs moisture from the atmosphere[1][5]. Water can interfere with the reaction by reacting with strong bases or, in some cases, leading to slow hydrolysis of the alkyl chloride.

  • Solution: Always use anhydrous solvents and ensure all glassware is thoroughly dried (oven or flame-dried) before use[4][6]. Handle DMPC HCl in a dry environment (e.g., a glovebox or under an inert atmosphere of nitrogen or argon) whenever possible.

Below is a logical workflow to diagnose low-yield issues.

LowYield_Troubleshooting start Problem: Low or No Yield check_base Is Base Stoichiometry Correct? (≥1 eq for HCl + eq for NuH) start->check_base check_conditions Are Reaction Conditions Anhydrous? start->check_conditions check_procedure Was DMPC Free Base Generated In Situ? start->check_procedure sol_base Solution: Increase base equivalents. Use a stronger base if needed. check_base->sol_base No sol_conditions Solution: Use anhydrous solvents. Dry all glassware. Run under inert atmosphere. check_conditions->sol_conditions No sol_procedure Solution: Add base to a mixture of DMPC HCl and nucleophile. check_procedure->sol_procedure No

Caption: Troubleshooting workflow for low reaction yield.

Q2: My reaction is producing significant, unexpected side products. How can I identify and minimize them?

The formation of side products is most often linked to the intramolecular cyclization of DMPC or over-alkylation of the nucleophile.

Primary Side Reaction: N,N-Dimethylazetidinium Formation

As mentioned, the primary competing reaction is the formation of the N,N-dimethylazetidinium ion[4]. This species can sometimes alkylate the nucleophile, but it may also lead to other decomposition pathways or simply not react, consuming your starting material without forming the desired product.

  • Mitigation Strategy:

    • Temperature Control: Lowering the reaction temperature can sometimes favor the intermolecular reaction over the intramolecular cyclization. Start reactions at room temperature or even 0 °C before considering heating[7].

    • Solvent Choice: Using a solvent that effectively solvates the transition state of the desired Sₙ2 reaction can help it outcompete the cyclization. Polar aprotic solvents like DMF or ACN are generally good choices[3].

    • Nucleophile Concentration: Ensure a sufficiently high concentration of your primary nucleophile to favor the bimolecular reaction pathway.

Reaction_Pathways cluster_0 Reaction Pathways for DMPC Free Base cluster_1 Desired Pathway cluster_2 Side Reaction Pathway DMPC_HCl DMPC HCl Base + Base - Salt DMPC_HCl->Base DMPC_FreeBase DMPC Free Amine (Reactive Intermediate) Base->DMPC_FreeBase Desired_Product Desired Alkylated Product DMPC_FreeBase->Desired_Product Intermolecular Sₙ2 (Favored by high [NuH]) Cyclization_Product N,N-Dimethylazetidinium Ion (Side Product) DMPC_FreeBase->Cyclization_Product Intramolecular Sₙ2 (Unimolecular) Nucleophile Nucleophile (NuH) Nucleophile->Desired_Product

Caption: Competing reaction pathways for the DMPC free amine.

Secondary Side Reaction: Over-Alkylation

If your nucleophile has multiple reactive sites (e.g., a primary amine or a diol), or if the mono-alkylated product is more nucleophilic than the starting material, you may observe di- or poly-alkylation[3][8].

  • Mitigation Strategy:

    • Control Stoichiometry: Use a slight excess of the nucleophile relative to DMPC HCl to increase the statistical probability of mono-alkylation.

    • Slow Addition: Add the DMPC HCl (or a solution of it) slowly to the reaction mixture containing the nucleophile and base. This keeps the instantaneous concentration of the alkylating agent low, reducing the chance of a second alkylation event.

    • Milder Base: Using a weaker base may reduce the concentration of the fully deprotonated, highly reactive di-anion in cases of diols or similar substrates[9].

Q3: I'm having difficulty purifying my final product. What is the best approach?

Purification challenges often arise from separating the desired product from unreacted starting materials, the cyclized side product, or residual base.

Impurity TypeRecommended Purification StrategyNotes
Unreacted Nucleophile Column chromatography on silica gel. Adjusting the eluent polarity should allow for separation.If the nucleophile is basic, an acidic aqueous wash during workup can help remove it.
Unreacted DMPC / Cyclized Byproduct Aqueous workup. These species are highly water-soluble salts or quaternary ammonium ions.A standard aqueous wash (e.g., with water or brine) during the extraction process will pull these impurities into the aqueous layer.
Inorganic Base (e.g., K₂CO₃) Filtration (if solid) followed by an aqueous wash.Ensure the base is fully neutralized or removed before attempting chromatography to avoid streaking on the column.
Organic Base (e.g., DIPEA) Acidic wash (e.g., with 1M HCl) during workup to protonate the amine and pull it into the aqueous layer.Be cautious if your desired product is acid-sensitive.

General Purification Protocol: A standard purification workflow involves quenching the reaction, performing an aqueous workup/extraction, drying the organic layer, and then purifying by column chromatography or recrystallization[3][10].

Frequently Asked Questions (FAQs)

Q1: What is the best type of base to use for DMPC alkylation?

The choice of base depends on the pKa of the nucleophile you are trying to alkylate. The base must be strong enough to deprotonate the nucleophile effectively but should ideally be non-nucleophilic to avoid competing reactions.

BaseTypeCommon SolventsUse Case & Comments
Potassium Carbonate (K₂CO₃) Inorganic BaseACN, DMFExcellent, cost-effective choice for alkylating secondary amines and phenols. It is heterogeneous, so vigorous stirring is required[3].
Sodium Hydride (NaH) Strong, Non-NucleophilicDMF, THFUsed for deprotonating less acidic nucleophiles like alcohols. Reacts violently with water; requires strictly anhydrous conditions[11].
Cesium Carbonate (Cs₂CO₃) Inorganic BaseDMFOften provides higher yields than K₂CO₃ due to better solubility and the "cesium effect," which can enhance nucleophilicity[9].
DIPEA (Hünig's Base) Non-Nucleophilic Organic BaseDCM, ACN, DMFA mild, non-nucleophilic base often used when substrates are sensitive to stronger inorganic bases. It acts as an acid scavenger[3].
Q2: How should I monitor the progress of my reaction?

Monitoring the reaction is crucial to determine the optimal reaction time and prevent the formation of degradation products.

  • Thin-Layer Chromatography (TLC): TLC is a fast and effective way to qualitatively track the consumption of your starting materials and the formation of the product. Co-spotting your starting material alongside the reaction mixture is essential.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more quantitative and definitive analysis, LC-MS is the preferred method[3]. It allows you to monitor the disappearance of reactant masses and the appearance of the desired product mass, while also revealing any significant side products.

Q3: What are the critical safety precautions when working with DMPC HCl?

DMPC HCl is a hazardous chemical and must be handled with appropriate care.

  • Alkylation Hazard: As a DNA alkylating agent, it is considered mutagenic[2][4].

  • Corrosive & Irritant: The compound is corrosive and can cause severe irritation to the skin, eyes, and respiratory system[1][12].

  • Handling: Always handle DMPC HCl in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Experimental Protocols

Protocol: General Procedure for N-Alkylation of a Secondary Amine with DMPC HCl

This protocol provides a representative workflow for the N-alkylation of a generic secondary amine.

  • Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 eq.).

    • Add anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF) to create a ~0.1-0.5 M solution.

    • Add powdered potassium carbonate (K₂CO₃, 2.5 eq.).

  • Reagent Addition:

    • Under an inert atmosphere (N₂ or Ar), add 3-(Dimethylamino)propyl chloride hydrochloride (DMPC HCl, 1.2 eq.) to the stirring suspension.

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

    • If the reaction is slow, gently heat the mixture to 50-60 °C[3]. Reaction times can range from a few hours to overnight.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic solids and rinse the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with water (2x) and then with brine (1x) to remove any remaining salts or water-soluble impurities.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-alkylated product[3].

References

  • DMPC, HCl - ChemBK. (URL: [Link])

  • The toxicity studies of - dimethylaminopropyl chloride, hydrochloride (cas no. 5407-04-5) administered by gavage. (URL: [Link])

  • Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride - National Toxicology Program. (URL: [Link])

  • Alkyl Strategies for Optimizing Reaction Conditions. (URL: [Link])

  • Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation and in silico reaction screening - PMC. (URL: [Link])

  • Strategies to Improve Alkyl Compound Purity - Patsnap Eureka. (URL: [Link])

  • Improvement of selectivity/yield of Alkylation : r/OrganicChemistry - Reddit. (URL: [Link])

  • Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines - ResearchGate. (URL: [Link])

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization of 3-chloro-N,N-dimethylpropylamine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 3-chloro-N,N-dimethylpropylamine. This guide is designed for researchers, chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 3-chloro-N,N-dimethylpropylamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Our goal is to provide in-depth, field-proven insights to help you anticipate and troubleshoot the most common side reaction associated with this compound: intramolecular cyclization. By understanding the underlying mechanisms, you can optimize your reaction conditions to maximize yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and reactivity of 3-chloro-N,N-dimethylpropylamine.

Q1: I'm observing low yields and a significant, unidentified byproduct in my reaction with 3-chloro-N,N-dimethylpropylamine. What is the likely culprit?

A: The most common issue when using 3-chloro-N,N-dimethylpropylamine is the formation of a stable, cyclic side product through an intramolecular reaction. The reagent contains both a nucleophilic tertiary amine and an electrophilic primary alkyl chloride within the same molecule.[1] This structure is highly prone to self-cyclization, where the nitrogen atom's lone pair of electrons attacks the carbon atom bearing the chlorine. This process consumes your starting material and reduces the yield of your intended product.

Q2: Can you explain the mechanism of this cyclization side reaction?

A: Certainly. The side reaction is a classic example of an intramolecular nucleophilic substitution (specifically, an SN2 reaction). The nitrogen atom acts as an internal nucleophile, attacking the terminal carbon and displacing the chloride ion. This results in the formation of a strained, four-membered heterocyclic ring known as an N,N-dimethylazetidinium cation.[2][3] This is a unimolecular process, a critical factor to consider when optimizing your reaction kinetics.

G cluster_0 Mechanism of Azetidinium Formation reagent 3-chloro-N,N-dimethylpropylamine (Free Base) ts Intramolecular S_N2 Transition State reagent->ts Spontaneous Cyclization product N,N-dimethylazetidinium Cation ts->product Chloride Expulsion

Caption: Intramolecular cyclization of 3-chloro-N,N-dimethylpropylamine.

Q3: What are the consequences of azetidinium ion formation in my experiment?

A: The formation of the azetidinium cation has several negative consequences:

  • Reduced Yield: Your primary reagent is consumed in this parasitic reaction, directly lowering the potential yield of your desired intermolecular product.

  • Formation of Additional Byproducts: The azetidinium ring is highly strained and electrophilic. It can be attacked and opened by other nucleophiles in your reaction mixture (including your desired nucleophile, solvents, or bases), leading to a complex mixture of impurities that can complicate purification.[2][3]

  • Inconsistent Results: The rate of cyclization is highly sensitive to reaction conditions, which can lead to poor reproducibility between batches if parameters are not strictly controlled.

Q4: I use the hydrochloride salt of 3-chloro-N,N-dimethylpropylamine. Does this prevent the side reaction?

A: Yes, during storage and handling, it does. 3-Chloro-N,N-dimethylpropylamine hydrochloride (CAS 5407-04-5) is the preferred form for storage specifically because the nitrogen's lone pair is protonated.[4] This protonated amine is no longer nucleophilic, effectively inhibiting the intramolecular cyclization pathway. However, the cyclization reaction can and will occur once you add a base to your reaction mixture to deprotonate the amine and initiate its reaction with your substrate. Therefore, how you manage the in situ formation of the free base is critical.

Section 2: Troubleshooting Guide for Cyclization Side Reactions

This guide provides a systematic approach to diagnosing and solving problems arising from the formation of the azetidinium byproduct.

Symptom / Observation Probable Cause Recommended Action & Scientific Rationale
Low yield of desired product; TLC/LC-MS shows a major, more polar byproduct. Intramolecular cyclization is outcompeting the desired intermolecular reaction. 1. Lower the Reaction Temperature: The activation energy for the intramolecular cyclization is often significant. Reducing the temperature (e.g., from room temperature to 0 °C or lower) will slow this side reaction more than the desired reaction. 2. Increase Nucleophile Concentration: The desired reaction is bimolecular, while cyclization is unimolecular. By increasing the concentration of your external nucleophile, you can kinetically favor the desired pathway according to the law of mass action. 3. Change Addition Order: Do not pre-mix the 3-chloro-N,N-dimethylpropylamine and the base. Instead, add the free amine (or the hydrochloride salt/base mixture) slowly to a solution of your primary nucleophile. This keeps the instantaneous concentration of the cyclization-prone free amine low.
Reaction is sluggish or fails to proceed, even with base added. Insufficient free amine is present. 1. Verify Base Stoichiometry: Ensure at least one full equivalent of base has been added to neutralize the hydrochloride salt. If your primary nucleophile is also an acid salt, you will need an additional equivalent. 2. Check Base Strength: The base must be strong enough to deprotonate the dimethylpropylammonium ion (pKa ≈ 9-10). Carbonate bases (K₂CO₃, Cs₂CO₃) are often sufficient, but stronger, non-nucleophilic bases like DBU or proton sponge may be required in some cases. 3. Assess Solvent: In highly protic solvents (e.g., ethanol), the solvent may compete with the base, leading to an equilibrium that does not favor the free amine. Consider switching to an aprotic solvent like THF, acetonitrile, or DMF.
Complex mixture of byproducts is observed, making purification difficult. The azetidinium intermediate is being trapped by various nucleophiles. This indicates that cyclization is occurring and the resulting azetidinium ion is reacting further.[3] 1. Implement All Actions from Row 1: The primary goal is to prevent the formation of the azetidinium ion in the first place. Stricter temperature control and slow addition are paramount. 2. Use a Non-Nucleophilic Base: If you are using a nucleophilic base (e.g., an amine like triethylamine), it can open the azetidinium ring, adding another byproduct. Switch to a sterically hindered or non-nucleophilic base (e.g., DIPEA, K₂CO₃).[5]
Section 3: Preventative Protocols & Best Practices

Proactive measures are the most effective way to manage the cyclization side reaction. The following protocol for the in situ generation and reaction of the free base is recommended as a starting point.

Experimental Protocol: Controlled In Situ Generation for Nucleophilic Substitution

This protocol is designed for a generic reaction where 'Nu-H' is the nucleophile that will displace the chloride.

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add your nucleophile (Nu-H, 1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., Acetonitrile or DMF, to make a 0.5 M solution based on the nucleophile).

  • Base Addition: Add a non-nucleophilic base (e.g., powdered anhydrous K₂CO₃, 1.5 eq.).

  • Temperature Control: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve 3-chloro-N,N-dimethylpropylamine hydrochloride (1.1 eq.) in a minimal amount of the same anhydrous solvent.

  • Slow Addition: Using a syringe pump, add the solution of 3-chloro-N,N-dimethylpropylamine hydrochloride dropwise to the cold, stirred suspension of the nucleophile and base over 1-2 hours.

    • Causality: This slow addition ensures that the free amine is generated in the immediate vicinity of a high concentration of the desired nucleophile, statistically favoring the intermolecular reaction. The low temperature suppresses the rate of the intramolecular cyclization.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour after the addition is complete, then let it slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting nucleophile is consumed.

  • Workup: Proceed with standard aqueous workup and purification.

Caption: A logical workflow for troubleshooting low-yield reactions.

References
  • Google Patents. (n.d.). CN1011308B - 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine.
  • Girolami, G. S. (2024, July 2). Compounds with Chelating 3-Dimethylamino-1-propyl Ligands as Chemical Vapor Deposition Precursors. Synthesis and Characterization. University of Illinois. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-N,N-dimethyl-1-propanamine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Chemistry Behind the Synthesis: Exploring Methods for 3-Chloro-1-(N,N-dimethyl)propylamine. Retrieved February 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). N. Retrieved February 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, December 5). Synthesis of 1- and 3-chloro-phenothiazines. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, August 6). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity | Request PDF. Retrieved February 17, 2026, from [Link]

  • Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. Retrieved February 17, 2026, from [Link]

  • MDPI. (2011, December 5). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide.... Retrieved February 17, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Chloro-N,N-dimethylpropylamine HCl Storage and Handling

Welcome to the technical support guide for Chloro-N,N-dimethylpropylamine HCl. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this criti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Chloro-N,N-dimethylpropylamine HCl. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its lifecycle in your laboratory. Here, we address common questions and troubleshooting scenarios related to the storage and degradation of Chloro-N,N-dimethylpropylamine HCl, providing you with the expertise to maintain its quality for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Chloro-N,N-dimethylpropylamine HCl?

To ensure the long-term stability of Chloro-N,N-dimethylpropylamine HCl, it should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container should be kept tightly closed to prevent moisture absorption, as the compound is hygroscopic. For optimal preservation, storage under an inert atmosphere is also recommended.[4] While some sources suggest storage at room temperature, it is crucial to keep it away from heat sources.[1][5]

Table 1: Recommended Storage Conditions for Chloro-N,N-dimethylpropylamine HCl

ParameterRecommendationSource(s)
Temperature Cool, ambient temperature[1][4][5]
Atmosphere Dry, well-ventilated area; Inert atmosphere recommended[1][3][4]
Container Tightly closed container[1][3][6]
Light Protect from light[7][8]
Moisture Protect from moisture; Hygroscopic[4]
Q2: Is there a difference in storage requirements for the isomers, 2-chloro- and 3-chloro-N,N-dimethylpropylamine HCl?

The available safety data sheets and chemical profiles for both 2-chloro-N,N-dimethylpropylamine HCl (CAS 4584-49-0) and 3-chloro-N,N-dimethylpropylamine HCl (CAS 5407-04-5) indicate similar storage requirements. Both are crystalline solids that are stable under recommended storage conditions, which include a cool, dry place in a tightly sealed container.[1][3][9] Both are also noted to be sensitive to moisture.[7] Therefore, the general storage guidelines provided apply to both isomers.

Q3: What are the known incompatibilities for Chloro-N,N-dimethylpropylamine HCl?

Chloro-N,N-dimethylpropylamine HCl is incompatible with strong oxidizing agents and strong bases.[3] Contact with alkaline materials should also be avoided. These incompatibilities can lead to hazardous reactions and degradation of the compound.

Troubleshooting Guide

Problem 1: The Chloro-N,N-dimethylpropylamine HCl powder has become discolored (e.g., yellowish).
  • Potential Cause: Discoloration can be an initial sign of degradation, potentially due to exposure to moisture, light, or impurities. The compound is described as a white to off-white or pale beige crystalline powder.[5][9][10] Any significant deviation from this appearance warrants investigation.

  • Solution:

    • Assess the Extent: Compare the material to a fresh, unopened sample if available.

    • Purity Check: If your application is sensitive to impurities, consider performing a purity analysis (e.g., by HPLC or GC-MS) to quantify the level of degradation products.

    • Future Prevention: Ensure the container is always tightly sealed after use and stored in a desiccator if your laboratory environment has high humidity. Protect the container from direct light.[7][8]

Problem 2: I've observed clumping or a change in the physical state of the powder.
  • Potential Cause: Chloro-N,N-dimethylpropylamine HCl is hygroscopic, meaning it readily absorbs moisture from the air. This can cause the powder to clump together or even appear damp.

  • Solution:

    • Handling in a Controlled Environment: When handling the reagent, do so in a glove box with a dry atmosphere or in a low-humidity environment.

    • Proper Storage: After use, ensure the container cap is tightly secured. For long-term storage, consider placing the container in a desiccator with a suitable desiccant.

    • Drying (with caution): If the material has absorbed a small amount of moisture, it may be possible to dry it under a vacuum. However, be aware that heating the compound could accelerate degradation.[1]

Problem 3: My reaction yield is lower than expected when using an older bottle of Chloro-N,N-dimethylpropylamine HCl.
  • Potential Cause: A decrease in reaction yield is a strong indicator of reagent degradation. Chloro-N,N-dimethylpropylamine HCl can undergo degradation, primarily through hydrolysis or intramolecular cyclization, which reduces the concentration of the active starting material. The carbon-chlorine bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack.[11][12]

  • Troubleshooting Workflow:

    Degradation_Troubleshooting Troubleshooting Low Reaction Yield start Low Reaction Yield Observed check_storage Review Storage Conditions (Temp, Moisture, Light) start->check_storage purity_analysis Perform Purity Analysis (e.g., NMR, GC-MS) start->purity_analysis To confirm degradation new_reagent Use a Fresh Bottle of Reagent check_storage->new_reagent If conditions were suboptimal compare_results Compare Reaction Results new_reagent->compare_results degradation_confirmed Conclusion: Reagent Has Degraded purity_analysis->degradation_confirmed storage_issue Conclusion: Storage Conditions Compromised Reagent compare_results->storage_issue If new reagent works

  • Explanation of Degradation Pathways:

    • Hydrolysis: In the presence of water, the chloro group can be substituted by a hydroxyl group, forming the corresponding amino alcohol. This is a common degradation pathway for alkyl halides. [13] * Intramolecular Cyclization: The presence of the amine functionality within the same molecule allows for an intramolecular nucleophilic attack on the carbon bearing the chlorine. This results in the formation of a cyclic quaternary ammonium salt, such as a substituted azetidinium chloride.

    Degradation_Pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_cyclization Intramolecular Cyclization start_h Chloro-N,N-dimethylpropylamine h2o + H2O start_h->h2o product_h N,N-dimethylaminopropanol h2o->product_h start_c Chloro-N,N-dimethylpropylamine product_c Azetidinium Salt start_c->product_c Intramolecular SN2 reaction

    Caption: Simplified potential degradation pathways.

References

  • Chemistry LibreTexts. (2023, January 22). Alkyl Halide Reactions. Retrieved from [Link]

  • Organic Chemistry Class Notes. (n.d.). Alkyl Halide Reactions: Substitutions & Eliminations. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • SYNTHETIKA. (n.d.). 2-Chloro-N,N-dimethylpropylamine hydrochloride. Retrieved from [Link]

  • Buckman. (2010, November 9). SAFETY DATA SHEET. Retrieved from [Link]

  • BrainKart. (2018, February 19). Alkyl halides: Factors affecting SN2 versus SN1 reactions. Retrieved from [Link]

  • Labster. (n.d.). Alkyl halides - Theory pages. Retrieved from [Link]

  • National Toxicology Program. (1995). Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride. Retrieved from [Link]

  • WorldOfChemicals. (2025, March 5). 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride: A Comprehensive Overview. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Chemistry Behind the Synthesis: Exploring Methods for 3-Chloro-1-(N,N-dimethyl)propylamine. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of (+-)3-chloro-N,N-dimethyl-3-phenylpropylamine, hydrochloride (Compound 11). Retrieved from [Link]

  • Kumar, R., et al. (n.d.). Method development and validation of n, n- dimethylaminopropyl chloride (dmpc) content. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Chloro-1-(N,N-Dimethyl)Propylamine. Retrieved from [Link]

  • Stenutz. (n.d.). 3-chloro-N,N-dimethylpropylamine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN1011308B - 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine.
  • Organic Syntheses. (n.d.). 1-Chloro-N,N,2-trimethylpropenylamine. Retrieved from [Link]

  • National Toxicology Program. (1998). Toxicity studies of 3-dimethylaminopropyl chloride, hydrochloride (cas no. 5407-04-5) administered by gavage to F344/N rats and B6C3F1 mice. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for DMPC HCl in Non-Polar Solvents

The following technical guide addresses the solubility challenges of DMPC HCl (3-Dimethylaminopropyl chloride hydrochloride) in non-polar solvents. Document ID: TS-DMPC-005 Last Updated: February 17, 2026 Target Audience...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges of DMPC HCl (3-Dimethylaminopropyl chloride hydrochloride) in non-polar solvents.

Document ID: TS-DMPC-005 Last Updated: February 17, 2026 Target Audience: Process Chemists, Formulation Scientists, Drug Development Researchers

Executive Summary & Chemical Identification

CRITICAL DISAMBIGUATION: Before proceeding, verify your compound's CAS number. The abbreviation "DMPC" is shared between two distinct chemical entities used in drug development.[1] This guide focuses on Compound A .

FeatureCompound A (The Focus of this Guide) Compound B (Lipid)
Common Name DMPC HCl DMPC
Full Name 3-Dimethylaminopropyl chloride hydrochloride 1,2-Dimyristoyl-sn-glycero-3-phosphocholine
CAS Number 5407-04-5 18194-24-6
Nature Alkylating Reagent / IntermediatePhospholipid (Liposome formulation)
State Hygroscopic Crystalline Solid (Salt)Waxy Solid / Powder (Zwitterion)
Solubility Issue Insoluble in Toluene/Hexane due to ionic lattice.[2]Soluble in Chloroform; forms colloids in water.

The Core Problem: DMPC HCl (CAS 5407-04-5) is a hydrochloride salt.[3][4] Its crystal lattice is held together by strong ionic bonds (


), which non-polar solvents like hexane, toluene, or heptane cannot overcome. To dissolve this compound in non-polar media for nucleophilic substitution or Grignard reactions, you must break the ionic pair or modify the solvent system.

Troubleshooting Guide (Q&A)

Q1: Why does DMPC HCl precipitate immediately when added to Toluene or Hexane?

A: This is a polarity mismatch. Toluene (Dielectric constant


) and Hexane (

) lack the dipole moment required to solvate the dissociated ions of the hydrochloride salt. The lattice energy of DMPC HCl is significantly higher than the solvation energy provided by these non-polar solvents.
  • Correction: You must convert the salt to its Free Base form (an oil) or use a Phase Transfer Catalyst (PTC) .

Q2: I need to use DMPC HCl in a Grignard reaction. How do I prepare it?

A: Grignard reagents are incompatible with acidic protons (like the


 on the hydrochloride salt) and moisture. You cannot  use DMPC HCl directly.
  • Protocol: Perform a "Free-Basing" extraction (see Protocol A below) to isolate 3-dimethylaminopropyl chloride (the free amine). This oily liquid is miscible with THF and Toluene and is compatible with Grignard formation.

Q3: Can I avoid the extraction step?

A: Yes, if your reaction tolerates a biphasic system. You can use Phase Transfer Catalysis (PTC) .

  • Mechanism: Dissolve DMPC HCl in a minimum volume of water (aqueous phase). The organic phase contains your nucleophile. Add a catalyst like Tetrabutylammonium bromide (TBAB). The catalyst shuttles the reactant across the interface.

  • Note: This is less effective for moisture-sensitive reactions.

Q4: My "Free Base" solution is cloudy. What happened?

A: This indicates retained water or residual salt.

  • Fix: Dry the organic layer containing the free base over Anhydrous Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    ) for at least 30 minutes, then filter. Residual water will kill Grignard reagents and cause turbidity in hexane.

Experimental Protocols

Protocol A: Generation of DMPC Free Base (The "Liberation" Method)

Use this method to render DMPC soluble in Toluene, Hexane, or THF.

Materials:

  • DMPC HCl (Solid)[3][4]

  • Sodium Hydroxide (NaOH), 20-30% w/w aqueous solution

  • Extraction Solvent (Toluene or Diethyl Ether)[5]

  • Drying Agent (Anhydrous

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve DMPC HCl in a minimum volume of distilled water (Ratio: ~1 g salt : 1 mL water). The solution will be acidic.[5]

  • Neutralization: Slowly add cold 25% NaOH solution while stirring. Monitor pH until it reaches >11.

    • Observation: The solution will become turbid as the "Free Base" oil separates from the water.

  • Extraction: Add the non-polar target solvent (e.g., Toluene). Shake vigorously for 2-3 minutes.

    • Chemistry: The neutral amine partitions into the Toluene layer.

  • Separation: Allow phases to separate. Collect the upper organic layer.[6]

  • Re-extraction (Optional): Extract the aqueous layer once more with fresh solvent to maximize yield.

  • Drying: Dry the combined organic layers over anhydrous

    
    . Filter.
    
  • Result: You now have a solution of 3-dimethylaminopropyl chloride in Toluene. This is stable for immediate use but should be stored cold to prevent self-polymerization.

Protocol B: Phase Transfer Catalysis (Biphasic)

Use this for nucleophilic substitutions (e.g., alkylation of phenols/amines) without pre-isolation.

Materials:

  • Non-polar solvent (Toluene)[1][5][7]

  • Aqueous base (50% NaOH)

  • Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (1-5 mol%)

Workflow:

  • Dissolve the nucleophile in Toluene.[1]

  • Add the solid DMPC HCl and the aqueous NaOH.

  • Add the PTC catalyst.

  • Heat to reflux with vigorous stirring. The PTC will shuttle the deprotonated DMPC species into the organic phase for reaction.

Visual Workflow (Process Logic)

The following diagram illustrates the decision logic and chemical transformation required to solubilize DMPC HCl in non-polar media.

DMPC_Solubility Start Start: DMPC HCl (Solid Salt) Target Target Solvent: Non-Polar (Hexane, Toluene, THF) Start->Target Insoluble Direct Mix Check Is the reaction moisture sensitive? (e.g., Grignard) Target->Check MethodA METHOD A: Free-Basing (Liberation) Check->MethodA Yes (Must be dry) MethodB METHOD B: Phase Transfer Catalysis (PTC) Check->MethodB No (Biphasic OK) StepA1 1. Dissolve in H2O 2. Neutralize with NaOH (pH > 11) MethodA->StepA1 StepB1 Mix Toluene + 50% NaOH(aq) MethodB->StepB1 StepA2 Oil separates (Free Amine) StepA1->StepA2 StepA3 Extract into Toluene/Hexane Dry over MgSO4 StepA2->StepA3 Result Soluble Reactive Species Ready for Synthesis StepA3->Result StepB2 Add PTC (TBAB) Reflux StepB1->StepB2 StepB2->Result

Caption: Decision tree for solubilizing DMPC HCl based on reaction tolerance to water.

Solubility Data Reference

SolventDMPC HCl (Salt)DMPC Free Base (Oil)Strategy for Use
Water Soluble (>2000 g/L)ImmiscibleUse as starting phase for neutralization.
Methanol SolubleSolubleGood for homogenous reactions if protic solvent is tolerated.
Chloroform Moderate/SolubleSolubleChlorinated solvents often dissolve the salt better than hydrocarbons.
Toluene Insoluble Soluble Must Free-Base (Protocol A).
Hexane Insoluble Soluble Must Free-Base (Protocol A).
THF InsolubleSolubleMust Free-Base (Protocol A).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79067, 3-Dimethylaminopropyl chloride hydrochloride. PubChem. Available at: [Link]

  • Technical University of Denmark (DTU). Design of Continuous Reactor Systems for API Production. (Discusses DMPC-HCl solubility in Toluene vs. Free Base). Available at: [Link]

Sources

Troubleshooting

effect of temperature on stability of 3-dimethylaminopropyl chloride HCl

Technical Support Center: 3-Dimethylaminopropyl Chloride Hydrochloride (DMAP-Cl HCl) Topic: Effect of Temperature and Moisture on Stability Document ID: TSC-DMAP-001 Audience: Chemical Process Engineers, Medicinal Chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Dimethylaminopropyl Chloride Hydrochloride (DMAP-Cl HCl)

Topic: Effect of Temperature and Moisture on Stability Document ID: TSC-DMAP-001 Audience: Chemical Process Engineers, Medicinal Chemists, QA/QC Specialists[1]

Core Directive: The Stability Paradox

The Hidden Threat: 3-Dimethylaminopropyl chloride hydrochloride (DMAP-Cl HCl) appears stable as a solid salt, but it possesses a latent "self-destruct" mechanism.[1] The molecule contains both a nucleophile (the tertiary amine) and an electrophile (the alkyl chloride) separated by a flexible propyl chain.

Under thermal stress or in solution, the free amine attacks the alkyl chloride carbon, cyclizing to form 1,1-dimethylazetidinium chloride (DMAZ) .[1] This is not merely a loss of potency; DMAZ is a reactive, quaternary ammonium species and a potential genotoxic impurity (GTI) that shares structural homology with nitrogen mustards.

The Golden Rule:

Temperature and pH are inversely related to stability. As temperature rises, the kinetic energy barrier for cyclization is breached.[1] As pH rises (approaching the pKa of the amine), the concentration of the reactive free base increases, accelerating cyclization.

Troubleshooting Guide (Q&A)

Issue 1: Physical Appearance & Clumping

Q: The material in the drum has turned from a free-flowing powder to hard clumps.[1] Can I still use it?

  • Diagnosis: The material is hygroscopic.[1][2][3][4][5] Clumping indicates moisture absorption.[1]

  • The Science: Water molecules disrupt the crystal lattice, lowering the energy barrier for the intramolecular reaction.[1] In the "semi-liquid" phase created by deliquescence, the amine mobility increases, significantly accelerating the formation of the azetidinium impurity.

  • Actionable Advice:

    • Do NOT use for GMP or critical steps without re-testing.[1]

    • Perform a Purity Check: Run an HPLC analysis specifically looking for the early-eluting quaternary ammonium peak (DMAZ).[1]

    • Hydrolysis Risk: If the clumps are wet/sticky, hydrolysis to the corresponding alcohol (3-dimethylaminopropanol) has likely occurred.[1]

Issue 2: Unknown Impurity in HPLC

Q: I see a new, broad peak eluting before the main peak in my Reverse Phase HPLC. It wasn't there last month.

  • Diagnosis: This is likely the 1,1-dimethylazetidinium (DMAZ) ion.[1]

  • The Science: Quaternary ammonium salts are highly polar.[1] On standard C18 columns, they elute near the void volume because they do not interact well with the hydrophobic stationary phase.

  • Actionable Advice:

    • Confirm Identity: Use a SCX (Strong Cation Exchange) column or an ion-pairing reagent (e.g., heptane sulfonic acid) in your mobile phase to retain and resolve the peak.[1]

    • Root Cause: Check your storage logs. Was the material left at room temperature (RT) for >24 hours? Was the container seal compromised?

Issue 3: Dissolution Protocol

Q: The solid is dissolving slowly in cold water. Can I heat the solution to 40°C to speed it up?

  • Diagnosis: ABSOLUTELY NOT.

  • The Science: Heating an aqueous solution of DMAP-Cl HCl acts as a catalyst for cyclization.[1] At 40°C, the rate of cyclization increases exponentially compared to 5°C. Furthermore, once the azetidinium ring forms, water can attack it, opening the ring to form the alcohol impurity (hydrolysis), permanently destroying the reagent.[1]

  • Actionable Advice:

    • Dissolve only in chilled solvent (<5°C) .[1]

    • Use vigorous mechanical stirring instead of heat.[1]

    • Use the solution immediately (within 1-2 hours).

Visualizing the Degradation Pathway

The following diagram illustrates the temperature-dependent cyclization and subsequent hydrolysis.

DegradationPathway Fig 1. Temperature-Induced Cyclization Pathway of DMAP-Cl DMAP DMAP-Cl (Linear) (Active Reagent) Transition Transition State (High Temp/pH > 7) DMAP->Transition Heat / Moisture Azetidinium 1,1-Dimethylazetidinium (DMAZ - Impurity) Transition->Azetidinium Cyclization (Fast) Alcohol 3-Dimethylaminopropanol (Hydrolysis Product) Azetidinium->Alcohol + H2O / Heat (Ring Opening)

Caption: Thermal stress drives the linear amine to cyclize into the reactive Azetidinium species (DMAZ).[1]

Technical FAQs

Q: What is the Maximum Allowable Hold Time (MAHT) for a solution of DMAP-Cl? A:

  • At 20-25°C (Room Temp): < 4 hours.[1]

  • At 2-8°C (Refrigerated): < 24 hours.[1]

  • At -20°C: Stable for days, but freeze/thaw cycles must be avoided to prevent condensation.

Q: How do I store the bulk powder? A:

  • Primary: Tightly sealed container (taped lid).[1]

  • Environment: Dry, cool area (Refrigeration @ 2-8°C is preferred; Cool warehouse <25°C is acceptable if desiccated).

  • Atmosphere: Nitrogen blanket is recommended after opening to displace humid air.[1]

Q: Is the Azetidinium impurity reversible? A: No. While the ring can open, it typically opens to form the alcohol (hydrolysis) or reacts with other nucleophiles in your mixture. You cannot easily revert it back to the linear chloride form in situ.[1]

Validated Protocols

Protocol A: Rapid Purity Check (Silver Nitrate Titration)

Use this to confirm the chloride is covalently bound (good) vs. ionic (degraded).[1]

Principle: In the linear DMAP-Cl HCl molecule, there is one ionic chloride (counter-ion) and one covalent chloride.[1] The azetidinium form has two ionic chlorides (one counter-ion, one ring chloride is not precipitable, but ring opening releases it). Note: This is a rough check. HPLC is superior.[1]

  • Better Method (HPLC):

    • Column: C18 with Ion-Pairing agent (e.g., Octanesulfonic acid) OR HILIC column.[1]

    • Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile.[1][5] Low pH suppresses the amine deprotonation, improving peak shape.[1]

    • Detection: UV @ 210 nm.[1]

Protocol B: Handling Decision Tree

Follow this logic before adding the reagent to your reactor.

HandlingLogic Fig 2. Pre-Usage Quality Decision Tree Start Inspect DMAP-Cl HCl Visual Visual Check: Flowing Powder? Start->Visual Clumped Clumped/Sticky Visual->Clumped No Flowing Free Flowing Visual->Flowing Yes Discard QUARANTINE / DISCARD Clumped->Discard Dissolve Dissolve in Solvent (Temp < 5°C) Flowing->Dissolve SolutionCheck Solution Appearance: Clear & Colorless? Dissolve->SolutionCheck Cloudy Cloudy/Precipitate (Polymerization/Hydrolysis) SolutionCheck->Cloudy No Clear Clear Solution SolutionCheck->Clear Yes Cloudy->Discard Use PROCEED with Reaction (Immediate Use) Clear->Use

Caption: Step-by-step logic to prevent introducing degraded reagent into a batch.

Quantitative Data: Temperature Impact

ParameterStorage @ 4°C (Fridge)Storage @ 25°C (Room Temp)Storage @ 40°C (Stress)
Physical State Free-flowing powderRisk of caking over timeSticky/Melted (if humid)
Est.[1][3] Cyclization Rate Negligible (<0.1% / month)Slow (0.5 - 1.0% / month)Rapid (>5% / week)
Hygroscopicity Low (if sealed)ModerateHigh
Recommendation Ideal Acceptable (Short Term)Avoid

References

  • National Toxicology Program (NTP). Dimethylaminopropyl chloride, hydrochloride: Summary of Data for Chemical Selection.[1] National Institutes of Health.[1] Link

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Dimethylaminopropyl chloride hydrochloride.[1][3]Link[1]

  • ChemicalBook. 3-Dimethylaminopropyl chloride hydrochloride Properties and Stability.Link[1]

  • PubChem. Compound Summary: 3-Dimethylaminopropyl chloride hydrochloride.[1][6][7] National Library of Medicine.[1] Link

Sources

Optimization

Technical Support Center: Purification of Crude Chloro-N,N-dimethylpropylamine Hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of crude chloro-N,N-dimethylpropylamine hydrochlor...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of crude chloro-N,N-dimethylpropylamine hydrochloride (DMPC-HCl). This guide offers troubleshooting solutions and frequently asked questions to address specific issues encountered during experimental work.

Troubleshooting Guide

This section addresses common problems encountered during the purification of chloro-N,N-dimethylpropylamine hydrochloride in a question-and-answer format, providing explanations and actionable solutions.

Question 1: After recrystallization, my product appears as an oil or fails to crystallize. What is the cause and how can I fix it?

Answer:

"Oiling out" or failure to crystallize is a common issue when purifying polar, salt-like compounds such as DMPC-HCl. The primary causes are typically related to the choice of solvent, the presence of impurities, or the cooling rate.

  • Causality: The high polarity of DMPC-HCl and the presence of impurities can depress the melting point of the mixture, leading to the formation of a supercooled liquid (an oil) instead of a crystalline solid.[1] Rapid cooling can also favor oil formation over the slower, more ordered process of crystal lattice formation.[2]

  • Solutions:

    • Re-evaluate your solvent system: If you are using a single solvent, the compound may be too soluble. A mixed-solvent system is often more effective for amine hydrochlorides.[3][4] A good starting point is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, such as ethanol or methanol) at an elevated temperature, and then slowly add a "poor" or "anti-solvent" (in which it is less soluble, like ethyl acetate, diethyl ether, or hexane) until turbidity persists.[5] Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

    • Slow down the cooling process: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. This slow cooling promotes the formation of well-defined crystals.[2] Insulating the flask can also help.[1]

    • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface.[1] If you have a small amount of pure DMPC-HCl, you can "seed" the solution by adding a tiny crystal to act as a nucleation site.

    • Increase Concentration: If the solution is too dilute, crystallization will not occur. If you suspect this is the case, gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[1]

Question 2: My purified DMPC-HCl is off-white or has a yellowish tint. How can I remove colored impurities?

Answer:

Colored impurities in crude DMPC-HCl often arise from side reactions during synthesis or the degradation of starting materials. These are typically highly conjugated organic molecules.

  • Causality: The synthesis of DMPC-HCl, particularly if it involves chlorinating agents like thionyl chloride, can produce colored byproducts.[6] Amines, in general, can also be susceptible to oxidation, which can lead to colored impurities.[4]

  • Solutions:

    • Activated Charcoal (Carbon) Treatment: Activated charcoal is highly effective at adsorbing colored, non-polar impurities from a solution.[7]

      • Protocol: After dissolving your crude DMPC-HCl in a suitable hot solvent, add a small amount of activated charcoal (about 1-2% by weight of your compound) to the hot solution. Swirl the mixture for a few minutes. It is crucial to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[7]

    • Solvent Washing: If the colored impurity has different solubility characteristics than your product, a simple wash may be effective. For instance, if the impurity is less polar, washing the crude solid with a non-polar solvent in which DMPC-HCl is insoluble might remove the color.

Question 3: My final product is clumpy and difficult to handle, suggesting it is hygroscopic. How should I dry and store it?

Answer:

Chloro-N,N-dimethylpropylamine hydrochloride is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][8]

  • Causality: The polar nature and salt character of DMPC-HCl make it prone to attracting and retaining water molecules.

  • Solutions:

    • Drying: After filtration, dry the crystals under vacuum, preferably in a desiccator containing a strong drying agent like phosphorus pentoxide (P₂O₅) or anhydrous calcium chloride (CaCl₂). A vacuum oven at a moderate temperature (e.g., 40-50 °C) can also be used to accelerate drying.

    • Storage: Store the purified, dry DMPC-HCl in a tightly sealed container in a desiccator. For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the purification and handling of chloro-N,N-dimethylpropylamine hydrochloride.

What are the most common impurities in crude DMPC-HCl?

The impurities in crude DMPC-HCl largely depend on the synthetic route. A common method involves the reaction of 3-dimethylamino-1-propanol with a chlorinating agent like thionyl chloride.[6]

  • Unreacted Starting Material: 3-dimethylamino-1-propanol.

  • Side-Reaction Byproducts: The reaction of N,N-dimethylallylamine with hypochlorous acid (formed from chlorine and water) can generate N,N-dimethyl chloro Propanolamine.[9]

  • Isomeric Impurities: Depending on the starting materials and reaction conditions, isomers of DMPC-HCl may be present.

  • Solvent Residues: Residual solvents from the reaction or workup.

What is the best recrystallization solvent for DMPC-HCl?

Finding the ideal single solvent for recrystallization can be challenging due to the high polarity of DMPC-HCl.[3] A mixed-solvent system is often the most effective approach.[5]

Solvent System Rationale
Ethanol / Ethyl Acetate DMPC-HCl is soluble in hot ethanol and less soluble in ethyl acetate.
Methanol / Diethyl Ether Similar to the above, with methanol as the "good" solvent and diethyl ether as the "anti-solvent".
Isopropanol / Hexane Isopropanol can dissolve the polar DMPC-HCl, while hexane is a non-polar anti-solvent.

To determine the optimal solvent system and ratio, it is recommended to perform small-scale solubility tests.

How can I assess the purity of my final product?

Several analytical techniques can be used to determine the purity of your DMPC-HCl:

  • Melting Point: A sharp melting point range close to the literature value (around 140-143 °C for the 3-chloro isomer) indicates high purity.[10] Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities by comparing the spectrum of your sample to that of a known standard.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.[11]

What are the key safety precautions when handling DMPC-HCl?

DMPC-HCl is a hazardous substance and should be handled with appropriate safety measures.

  • It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: Recrystallization of DMPC-HCl using a Mixed-Solvent System (Ethanol/Ethyl Acetate)

  • Place the crude DMPC-HCl in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol to dissolve the solid completely.

  • If colored impurities are present, add a small amount of activated charcoal and swirl for 5 minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.[7]

  • Heat the filtrate to boiling and slowly add ethyl acetate dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate.

  • Dry the purified crystals under vacuum in a desiccator.

Visualizations

DOT Script for Purification Workflow

PurificationWorkflow cluster_start Crude Product cluster_purification Purification Steps cluster_end Final Product Crude Crude DMPC-HCl Dissolve Dissolve in minimal hot solvent Crude->Dissolve Charcoal Add Activated Charcoal (if necessary) Dissolve->Charcoal HotFilter Hot Gravity Filtration Charcoal->HotFilter Crystallize Slow Cooling & Crystallization HotFilter->Crystallize ColdFilter Vacuum Filtration Crystallize->ColdFilter Dry Dry under Vacuum ColdFilter->Dry Pure Pure DMPC-HCl Dry->Pure

Caption: A typical workflow for the purification of crude DMPC-HCl.

DOT Script for Troubleshooting Crystallization Issues

TroubleshootingCrystallization Start Crystallization Issue OilingOut Product Oiling Out? Start->OilingOut NoCrystals No Crystals Forming? Start->NoCrystals Reheat Reheat and add more 'good' solvent OilingOut->Reheat Yes TooDilute Solution too dilute? NoCrystals->TooDilute Yes SlowCool1 Cool Slowly Reheat->SlowCool1 Then Success Crystals Form SlowCool1->Success Evaporate Evaporate some solvent and re-cool TooDilute->Evaporate Yes ScratchSeed Scratch flask or add seed crystal TooDilute->ScratchSeed No Evaporate->Success ScratchSeed->Success

Caption: A decision tree for troubleshooting common crystallization problems.

References

  • National Toxicology Program. (1994). Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride. Retrieved from [Link]

  • LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (1991). CN1011308B - 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine.
  • Kumar, R., et al. (2021). Method development and validation of n, n- dimethylaminopropyl chloride (dmpc) content in clomipramine hydrochloride drug substance by GC-MS/MS. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 9(3), 121-131. Retrieved from [Link]

  • Henan Yuchen Pharmaceutical Co., Ltd. (2025, March 5). 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride: A Comprehensive Overview. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Google Patents. (1989). CN1033378A - 2,3-two chloro-N, the preparation method of N-dimethyl propylamine.
  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335-13342. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • National Toxicology Program. (2002). The toxicity studies of - dimethylaminopropyl chloride, hydrochloride (cas no. 5407-04-5) administered by gavage to F344/N rats and B6C3F1 mice. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)propyl chloride hydrochloride. Retrieved from [Link]

  • Stenutz. (n.d.). 3-chloro-N,N-dimethylpropylamine hydrochloride. Retrieved from [Link]

  • Google Patents. (1989). CN1033378A - 2,3-two chloro-N, the preparation method of N-dimethyl propylamine.
  • Organic Syntheses. (1951). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]

  • SGRL. (n.d.). 3-(Dimethylamino)propyl chloride hydrochloride-5407-04-5. Retrieved from [Link]

  • National Toxicology Program. (2002). The toxicity studies of - dimethylaminopropyl chloride, hydrochloride (cas no. 5407-04-5) administered by gavage to F344/N rats and B6C3F1 mice. Retrieved from [Link]

  • PubChem. (n.d.). Chloro-N,N-dimethylpropylamine hydrochloride. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Chloro-1-(N,N-Dimethyl)Propylamine. Retrieved from [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]

Sources

Troubleshooting

handling precautions for mutagenic potential of alkylating agents like DMPC

This guide provides comprehensive safety protocols and troubleshooting advice for researchers, scientists, and drug development professionals working with alkylating agents, focusing on 1,2-dimyristoyl-sn-glycero-3-phosp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and troubleshooting advice for researchers, scientists, and drug development professionals working with alkylating agents, focusing on 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). While DMPC itself is not classified as a mutagenic or carcinogenic compound under the Globally Harmonized System (GHS), it is crucial to recognize that it belongs to the broader category of phospholipids and is used in applications with potent drugs, including alkylating agents.[1] Alkylating agents are a class of compounds that can be cytotoxic, mutagenic, and carcinogenic.[2] Therefore, handling them, even in formulations with compounds like DMPC, requires stringent safety precautions.

This document is structured to provide immediate, practical answers to common questions and to troubleshoot issues that may arise during experimental procedures. Our goal is to foster a culture of safety and scientific integrity by explaining the causality behind each procedural recommendation.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with alkylating agents?

A1: Alkylating agents are reactive compounds that can transfer alkyl groups to nucleophilic sites on cellular macromolecules, such as DNA.[2] This action can lead to:

  • Mutagenicity: By altering the DNA sequence, alkylating agents can cause mutations, which are heritable changes in the genetic material.[2][3]

  • Carcinogenicity: The mutagenic potential of these agents is linked to their ability to initiate cancer.[2][4] Several alkylating agents are classified as known or suspected human carcinogens.

  • Cytotoxicity: At higher concentrations, the DNA damage caused by alkylating agents can trigger programmed cell death (apoptosis), leading to cell death.[2] This property is harnessed in chemotherapy but poses a risk to healthy cells upon accidental exposure.

  • Reproductive Toxicity: Due to their effects on DNA, alkylating agents can impair fertility and cause developmental defects in an embryo or fetus.[5]

Q2: The Safety Data Sheet (SDS) for DMPC does not list it as mutagenic. Why do I need to take extra precautions?

A2: While pure DMPC is not classified as a mutagen, it is often used as a vehicle for drug delivery studies involving potent compounds, including cytotoxic and mutagenic alkylating agents.[6] The primary concern arises from the compounds it may be mixed with. Furthermore, the toxicological properties of many research chemicals are not fully known.[7] Therefore, it is prudent to handle all research chemicals with a high degree of caution, assuming they may be hazardous in the absence of complete data.[7] The Occupational Safety and Health Administration (OSHA) mandates that employers inform workers of all hazardous chemicals in their workplace and provide appropriate training.[8]

Q3: What is the minimum Personal Protective Equipment (PPE) required when handling DMPC and associated alkylating agents?

A3: The selection of appropriate PPE is critical for minimizing exposure.[8][9] The minimum required PPE includes:

  • Gloves: Wear two pairs of chemotherapy-rated nitrile gloves.[10] Latex gloves may not provide adequate protection against all chemicals.[11] Always inspect gloves for tears or punctures before use and change them frequently.[9][12][13]

  • Eye Protection: Chemical splash goggles or a face shield are mandatory to protect against splashes and aerosols.[14] Standard safety glasses do not provide sufficient protection.

  • Lab Coat: A long-sleeved lab coat or gown, preferably one that is disposable or made of a low-permeability fabric, must be worn.[12] This should be removed before leaving the laboratory area.[12]

  • Closed-toe Shoes: Never wear open-toed shoes in a laboratory setting.[15]

For a detailed breakdown of PPE, refer to the table below.

PPE ComponentSpecificationRationale
Gloves Double-layered, chemotherapy-rated nitrile glovesProvides a robust barrier against chemical permeation. The outer glove can be removed if contaminated, leaving a clean glove underneath.
Eye/Face Protection Chemical splash goggles and/or a full-face shieldProtects mucous membranes of the eyes, nose, and mouth from splashes and aerosols.[12]
Body Protection Long-sleeved, disposable gown or a dedicated lab coatPrevents contamination of personal clothing and skin.[12]
Foot Protection Closed-toe shoes made of a non-porous materialProtects feet from spills and falling objects.
Q4: How should I properly store DMPC and alkylating agents?

A4: Proper storage is essential to maintain chemical stability and prevent accidental exposure or dangerous reactions.[9][15][16]

  • DMPC: Store in a tightly sealed container in a cool, dry, and well-ventilated area, often at -20°C as recommended by the manufacturer.[14]

  • Alkylating Agents: These should be stored in a designated, secure area, clearly labeled as "CANCER-SUSPECT AGENT" or with a similar warning. Store them away from incompatible materials, such as strong oxidizing agents or bases.[16]

  • Segregation: Do not store chemicals in alphabetical order. Instead, segregate them by hazard class.[13]

Q5: What are the procedures for disposing of waste contaminated with DMPC and alkylating agents?

A5: All waste contaminated with alkylating agents must be treated as hazardous waste.[10][17]

  • Solid Waste: Contaminated gloves, gowns, bench paper, and plasticware should be collected in a designated, leak-proof, and puncture-resistant container lined with a yellow chemotherapy waste bag.[17] This container must be clearly labeled as "Chemotherapeutic Waste" or "Cytotoxic Waste".[17][18]

  • Liquid Waste: Unused solutions or contaminated liquids should be collected in a sealed, shatter-resistant container. Do not dispose of this waste down the drain.[17] The container must be labeled with a hazardous waste tag.

  • Sharps: Needles and syringes must be disposed of in a designated chemotherapy sharps container.[10][17] Do not recap needles.[10]

Follow your institution's specific hazardous waste disposal procedures.

Troubleshooting Guides

Scenario 1: Accidental Spill of a DMPC/Alkylating Agent Solution

An accidental spill requires immediate and careful action to prevent exposure and further contamination. The response will depend on the size and location of the spill.

Step-by-Step Spill Cleanup Protocol:
  • Alert Personnel: Immediately alert others in the vicinity of the spill.[19][20]

  • Assess the Situation: Quickly evaluate the extent of the spill and the hazards involved by consulting the SDS. If the spill is large, involves a highly volatile substance, or you do not feel comfortable cleaning it up, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the FAQ section, including double gloves, a gown, and eye/face protection.[19]

  • Contain the Spill: Use absorbent pads or materials from a chemical spill kit to contain the spill, working from the outside in to prevent it from spreading.[19][21]

  • Neutralize/Absorb: For liquid spills, carefully apply an appropriate absorbent material.[19][21]

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area:

    • Clean the spill area with a detergent solution.[22]

    • Follow with a deactivating solution. A 5.25% sodium hypochlorite solution (household bleach) can be effective for degrading some alkylating agents.[23] However, always verify compatibility. For some agents, other deactivating solutions may be required.

    • Rinse the area thoroughly with water.[22]

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous chemotherapeutic waste.

  • Report the Incident: Report the spill to your supervisor and your institution's EHS department, even if it is a minor spill.[19]

  • Restock: Replenish the spill kit with any used supplies.[19]

Spill Response Workflow Diagram

Spill_Response_Workflow Start Spill Occurs Alert Alert Others & Secure Area Start->Alert Assess Assess Spill Hazard (SDS) Alert->Assess IsMajor Major Spill? Assess->IsMajor Evacuate Evacuate Area & Call EHS IsMajor->Evacuate Yes DonPPE Don Appropriate PPE IsMajor->DonPPE No Report Report Incident to Supervisor/EHS Evacuate->Report Contain Contain Spill (Absorbent Dikes) DonPPE->Contain Absorb Absorb/Neutralize Spill Contain->Absorb Collect Collect Waste into Hazardous Container Absorb->Collect Decontaminate Decontaminate Surface Collect->Decontaminate Dispose Dispose of all Materials as Hazardous Waste Decontaminate->Dispose Dispose->Report End Restock Spill Kit Report->End

Caption: Workflow for responding to a chemical spill.

Scenario 2: Suspected Personal Exposure

In the event of a suspected exposure, immediate action is critical to minimize harm.

Immediate First Aid Measures:
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[14] If they are having difficulty breathing, administer oxygen if you are trained to do so and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Post-Exposure Protocol:
  • Seek Medical Attention: All exposures, regardless of how minor they may seem, require a medical evaluation. Provide the medical personnel with the Safety Data Sheet (SDS) for the substance involved.[14]

  • Report the Exposure: Inform your supervisor and your institution's EHS department about the incident as soon as possible.

  • Documentation: Complete any required incident report forms. This is crucial for workers' compensation and for improving safety protocols.

Hierarchy of Controls for Exposure Minimization

Hierarchy_of_Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Engineering Engineering Controls (Isolate people from the hazard - e.g., fume hood) Administrative Administrative Controls (Change the way people work - e.g., SOPs, training) PPE Personal Protective Equipment (PPE) (Protect the worker with PPE)

Caption: Hierarchy of controls for minimizing chemical exposure.

References

  • Castegnaro, M., et al. (1997). Chemical Degradation of Wastes of Antineoplastic Agents: Cyclophosphamide, Ifosfamide and Melphalan. PubMed. Available at: [Link]

  • National Institutes of Health. (1981). Guidelines for the Laboratory Use of Chemical Carcinogens. Regulations.gov. Available at: [Link]

  • Metasci. Safety Data Sheet 1,2-Dimyristoyl-sn-glycero-3-phosphocholine. Available at: [Link]

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  • Occupational Safety and Health Administration. Carcinogens - Standards. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of 3-chloro-N,N-dimethylpropylamine HCl

This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 3-chloro-N,N-dimethylpropylamine hydrochloride, a critical intermediate in the synthesis of numerous pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 3-chloro-N,N-dimethylpropylamine hydrochloride, a critical intermediate in the synthesis of numerous pharmaceutical compounds.[1] We will delve into the nuances of existing techniques and present a detailed, optimized High-Performance Liquid Chromatography (HPLC) method, offering a robust alternative for quality control and drug development professionals.

The inherent chemical nature of 3-chloro-N,N-dimethylpropylamine HCl—a small, polar, and non-volatile aliphatic amine lacking a significant UV chromophore—presents a unique set of analytical challenges. This guide aims to equip researchers with the foundational knowledge and practical insights required to select and implement the most suitable analytical strategy for their specific needs, ensuring the integrity and safety of the final drug product.

A Comparative Overview of Analytical Techniques

The selection of an analytical technique for purity analysis is a critical decision, contingent on factors such as analyte properties, potential impurities, required sensitivity, and available instrumentation. Here, we compare three common chromatographic techniques for the analysis of 3-chloro-N,N-dimethylpropylamine HCl.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Highly versatile with a wide array of stationary phases and detectors; non-destructive; suitable for non-volatile compounds.The target analyte lacks a UV chromophore, necessitating derivatization or specialized detectors (e.g., CAD, ELSD, MS).
Gas Chromatography (GC) Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and semi-volatile compounds; highly sensitive detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS) are readily available.[2]May require derivatization for polar analytes to improve peak shape and volatility; not suitable for non-volatile impurities.[3]
Ion Chromatography (IC) Separation of ions and polar molecules based on their affinity to an ion-exchange resin.Ideal for ionic and polar analytes without the need for derivatization; suppressed conductivity detection offers high sensitivity.[4][5]Potential for interference from other cationic species in the sample matrix; may not be as universally available in all laboratories as HPLC or GC.[6][7]

A Proposed HPLC Method for Purity Analysis

Given the limitations of direct UV detection, we propose an HPLC method employing a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which are not reliant on the analyte's optical properties. This approach offers broad applicability for purity analysis where the impurity profile may be diverse and include compounds with and without chromophores. The use of Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended for enhanced retention of the highly polar 3-chloro-N,N-dimethylpropylamine.

Rationale for Methodological Choices
  • Stationary Phase: A HILIC column is selected due to its effectiveness in retaining and separating very polar compounds that show little to no retention on traditional reversed-phase (C18) columns. The HILIC stationary phase, typically containing a polar functional group, facilitates the partitioning of polar analytes from a mobile phase with a high organic solvent concentration.

  • Mobile Phase: A simple mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate) is proposed. The high acetonitrile content promotes the retention of the polar analyte on the HILIC column. The buffer is crucial for maintaining a consistent pH and ionic strength, leading to reproducible chromatography.

  • Detector: A Charged Aerosol Detector (CAD) is recommended for its ability to provide a near-universal response for non-volatile and semi-volatile analytes, independent of their chemical structure. This makes it ideal for impurity profiling where the identity and structure of all potential impurities may not be known.

Detailed Experimental Protocol

Instrumentation:

  • An HPLC system equipped with a binary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

Chemicals and Reagents:

  • 3-chloro-N,N-dimethylpropylamine HCl Reference Standard

  • Acetonitrile (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions:

ParameterCondition
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate in Water with 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium formate in 90:10 Acetonitrile:Water with 0.1% Formic Acid
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector Charged Aerosol Detector (CAD)

Preparation of Solutions:

  • Mobile Phase A: Accurately weigh and dissolve 0.63 g of ammonium formate in 1 L of deionized water. Add 1 mL of formic acid and mix well.

  • Mobile Phase B: Accurately weigh and dissolve 0.63 g of ammonium formate in 100 mL of deionized water. Add 1 mL of formic acid, then add 900 mL of acetonitrile and mix well.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 3-chloro-N,N-dimethylpropylamine HCl Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 3-chloro-N,N-dimethylpropylamine HCl sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

Method Validation Considerations

To ensure the trustworthiness and reliability of the analytical data, the proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Visualization of the Analytical Workflow

The following diagram illustrates the key stages of the proposed HPLC method for the purity analysis of 3-chloro-N,N-dimethylpropylamine HCl.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Weigh Sample dissolve_sample Dissolve & Dilute in Acetonitrile/Water prep_sample->dissolve_sample prep_standard Weigh Reference Standard dissolve_standard Dissolve & Dilute in Acetonitrile/Water prep_standard->dissolve_standard hplc_system HPLC System (HILIC Column) dissolve_sample->hplc_system Inject Sample dissolve_standard->hplc_system Inject Standard cad_detector CAD Detector hplc_system->cad_detector chromatogram Obtain Chromatogram cad_detector->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Purity & Impurity Levels integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC purity analysis.

Conclusion

While Gas Chromatography and Ion Chromatography are viable techniques for the analysis of 3-chloro-N,N-dimethylpropylamine HCl, a well-developed HPLC method offers significant advantages in terms of versatility and its applicability to a broader range of potential non-volatile impurities. The proposed HILIC-CAD method provides a robust and reliable approach for the purity assessment of this important pharmaceutical intermediate, overcoming the challenges posed by its physicochemical properties. The adoption of such a method, followed by rigorous validation, will ensure the generation of high-quality, dependable data essential for regulatory compliance and patient safety.

References

  • AZoM. (2015, October 16). Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. Retrieved from [Link]

  • Gaylarde, C. C., & Videla, H. A. (2005). Ion chromatographic analysis of amines, alkanolamines, and associated anions in concrete. Cement and Concrete Research, 35(3), 577-583.
  • National Toxicology Program. (1995). Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride. Retrieved from [Link]

  • Kumar, R., & Singh, R. (2021). method development and validation of n, n- dimethylaminopropyl chloride (dmpc) content. International Journal of Pharmaceutical Sciences and Research, 12(9), 4923-4930.
  • Zanca, N., et al. (2023). Optimized procedure for the determination of alkylamines in airborne particulate matter of anthropized areas. Aerosol Research, 1(4), 1-13.
  • CN110873761A - Gas chromatography detection method for escitalopram oxalate intermediate related substances - Google Patents. (n.d.).
  • Sonanis, M. V., & Rajput, S. J. (2011). Development and validation of a new stability indicating analytical method for the determination of related components of Brimonidine tartrate in drug substances and drug product using UPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 129-135.
  • VandenBoer, T. C., et al. (2017). Quantitation of 11 alkylamines in atmospheric samples: separating structural isomers by ion chromatography. Atmospheric Measurement Techniques, 10(3), 927-941.
  • Pharmaffiliates. (n.d.). Benzydamine Hydrochloride - Impurity G (Freebase). Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-N,N-dimethyl-1-propanamine. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0207126.
  • Agilent Technologies. (2016, September 1). CHEMICAL PURITY ANALYSIS. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 3-Chloro-1-(N,N-dimethyl)propylamine. Retrieved from [Link]

  • Agilent Technologies. (2022, December 1). A Simple Conversion of the USP Assay Method for Diphenhydramine HCl to the Agilent InfinityLab Poroshell 120 Column EC-C8. Retrieved from [Link]

  • National Toxicology Program. (2001). Toxicity Studies of Dimethylaminopropyl Chloride, Hydrochloride (CAS No. 5407-04-5) Administered by Gavage to F344/N Rats and B6C3F1 Mice. Retrieved from [Link]

  • Reddy, G. S., et al. (2025, August 10). GC-FID Quantification of N, N-Dimethyl Aminopropyl Chloride, a Genotoxic Impurity, in Imipramine Hydrochloride and Clomipramine Hydrochloride.
  • European Patent Office. (n.d.). EP 0276207 B1 - METHOD OF PURIFYING 3-CHLORO-2-HYDROXYPROPYL TRIALKYLAMMONIUM CHLORIDE. Retrieved from [Link]

  • Kim, H., et al. (2026, February 14).
  • SU892298A1 - Amine quantitative determination method - Google Patents. (n.d.).
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Comparative

A Comparative Guide to the ¹H NMR Spectrum of Dimethylaminopropyl Chloride Hydrochloride

Introduction: The Role of NMR in Pharmaceutical Development In the landscape of pharmaceutical research and drug development, the precise structural confirmation of chemical entities is a non-negotiable cornerstone of th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of NMR in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the precise structural confirmation of chemical entities is a non-negotiable cornerstone of the entire process. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for the unambiguous elucidation of molecular structures. It provides rich information on the chemical environment, connectivity, and stereochemistry of molecules.

This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of 3-(dimethylamino)propyl chloride hydrochloride (DMAPCl-HCl), a common building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including antihistamines and antidepressants. By comparing its spectral features with those of structurally related alternatives, we aim to provide researchers, scientists, and drug development professionals with a practical framework for interpreting NMR data, underscoring the causality behind spectral patterns and establishing a self-validating system for structural verification.

Part 1: Interpreting the ¹H NMR Spectrum of Dimethylaminopropyl Chloride Hydrochloride

The structure of dimethylaminopropyl chloride hydrochloride features several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The presence of two highly electronegative atoms—chlorine and a protonated tertiary amine—creates a significant deshielding effect that pulls the signals downfield.

The protonated amine's hydrogen (N-H⁺) is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature. In some cases, it can exchange with deuterium in solvents like D₂O, leading to its disappearance from the spectrum, a key diagnostic feature.

Below is the molecular structure with protons labeled for assignment:

Caption: Structure of Dimethylaminopropyl Chloride Hydrochloride with Proton Labels.

Based on spectral data, the following assignments can be made. The chemical shifts are influenced by the inductive effects of the neighboring electronegative atoms. The closer a proton is to an electron-withdrawing group (like -Cl or -N⁺H), the more deshielded it becomes, and its signal appears at a higher chemical shift (further downfield)[1][2].

  • Hₐ (~3.74 ppm): These two protons are on the carbon directly bonded to the highly electronegative chlorine atom. This causes a strong deshielding effect, shifting them the furthest downfield of the methylene groups. The signal is split into a triplet by the two neighboring Hₑ protons (n+1 = 2+1 = 3).

  • Hₙ (~3.32 ppm): These two protons are adjacent to the positively charged nitrogen atom. The strong electron-withdrawing nature of the ammonium group deshields these protons significantly. This signal appears as a multiplet due to coupling with the adjacent Hₑ protons.

  • Hₘ (~2.93 ppm): The six protons of the two methyl groups are chemically equivalent. They are attached to the positively charged nitrogen, which deshields them, causing their signal to appear downfield compared to a neutral amine. As there are no adjacent protons, this signal is a singlet. (Note: Depending on the solvent and rate of N-H⁺ exchange, coupling to the N-H⁺ proton can sometimes be observed, resulting in a doublet).

  • Hₑ (~2.39 ppm): These two protons are on the central carbon. They are flanked by two other methylene groups (Hₐ and Hₙ). The signal is consequently split by four neighboring protons, resulting in a complex multiplet, often appearing as a pentet (n+1 = 4+1 = 5).

  • N-H⁺ (~11.9 ppm): The proton on the nitrogen is highly deshielded and often appears as a broad singlet far downfield. Its broadness is due to rapid chemical exchange and quadrupolar relaxation from the nitrogen atom.

Part 2: Comparative Analysis with Structural Alternatives

To better understand the structure-spectrum relationship, we compare dimethylaminopropyl chloride hydrochloride with two key alternatives. This comparison highlights how subtle changes in molecular structure lead to predictable changes in the ¹H NMR spectrum.

Alternative 1: 3-Chloropropylamine Hydrochloride

This molecule is identical to our primary compound but lacks the two methyl groups on the nitrogen. This allows us to observe the effect of N-alkylation.

Caption: Structure of 3-Chloropropylamine Hydrochloride.

  • Key Spectral Difference: The most obvious difference is the absence of the large singlet for the N-methyl groups. The protons on the carbon adjacent to the nitrogen (Hₙ) are slightly upfield compared to the target compound. This is because methyl groups are weakly electron-donating, and their removal slightly alters the electron density down the carbon chain.

Alternative 2: N,N'-Dimethyl-1,3-propanediamine

Here, the chlorine atom is replaced by a secondary amine (-NHCH₃). This comparison illustrates the difference in electronegativity and inductive effects between a halogen and a nitrogen group.

Caption: Structure of N,N'-Dimethyl-1,3-propanediamine.

  • Key Spectral Difference: The signal for the protons on the terminal carbon (equivalent to Hₐ in the target compound) is shifted significantly upfield. This is because nitrogen is less electronegative than chlorine, resulting in a much weaker deshielding effect.[3] The entire spectrum for this neutral compound appears more upfield compared to the hydrochloride salts.

Data Summary and Comparison
CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Dimethylaminopropyl Chloride HCl Hₐ (-CH₂Cl)~3.74Triplet2H
Hₙ (-CH₂N⁺)~3.32Multiplet2H
Hₘ (-N⁺(CH₃)₂)~2.93Singlet6H
Hₑ (-CH₂-)~2.39Pentet2H
N-H⁺~11.9Broad Singlet1H
3-Chloropropylamine HCl Hₐ (-CH₂Cl)~3.74Triplet2H
Hₙ (-CH₂N⁺)~3.21Triplet2H
Hₑ (-CH₂-)~2.23Pentet2H
N-H₃⁺~8.6Broad Singlet3H
N,N'-Dimethyl-1,3-propanediamine [4]Hₙ, Hₖ (-CH₂N)~2.59Triplet4H
Hₐ, Hₘ (-NCH₃)~2.41Singlet6H
Hₑ (-CH₂-)~1.63Pentet2H
N-H~1.2Broad Singlet2H

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument.

Part 3: A Self-Validating Experimental Protocol for ¹H NMR Analysis

Acquiring a high-quality, reproducible NMR spectrum is paramount. The following protocol is designed to be a self-validating system, ensuring data integrity.

Workflow for NMR Sample Preparation and Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh Sample (5-10 mg of DMAPCl-HCl) B 2. Select & Add Solvent (0.6 mL Deuterated Solvent, e.g., D₂O) A->B C 3. Dissolve & Filter (Vortex, then filter through glass wool plug into NMR tube) B->C D 4. Insert into Spectrometer C->D E 5. Lock, Tune, and Shim (Optimize magnetic field homogeneity) D->E F 6. Acquire Spectrum (Standard ¹H pulse sequence, 16-32 scans) E->F G 7. Process Data (Fourier Transform, Phase Correction, Baseline Correction) F->G H 8. Reference Spectrum (Set residual solvent peak or TMS to correct δ scale) G->H I 9. Integrate & Analyze (Assign peaks, measure coupling constants) H->I

Caption: Standardized Workflow for Acquiring High-Quality ¹H NMR Spectra.

Step-by-Step Methodology
  • Solvent Selection (The Causality): The choice of a deuterated solvent is critical. For hydrochloride salts like DMAPCl-HCl, solubility can be a challenge in less polar solvents like chloroform-d (CDCl₃).

    • Deuterium Oxide (D₂O): An excellent choice for its high polarity, readily dissolving the salt. A key feature is that the acidic N-H⁺ proton will exchange with deuterium from the solvent, causing the N-H⁺ signal to disappear. Running a second spectrum after a D₂O shake is a definitive way to identify this peak.

    • Methanol-d₄ (CD₃OD): Also a good polar solvent. The N-H⁺ proton will also exchange with the hydroxyl deuterium.

    • DMSO-d₆: A highly polar aprotic solvent that can dissolve many salts. The N-H⁺ proton will typically be visible and will not exchange.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of dimethylaminopropyl chloride hydrochloride into a clean, dry vial.[5]

    • Add approximately 0.6 mL of the chosen deuterated solvent (e.g., D₂O). This volume is optimal for standard 5 mm NMR tubes to ensure the sample is within the detection region of the NMR coil.[6][7]

    • Vortex the vial until the sample is completely dissolved. A homogenous solution is essential for sharp, well-resolved peaks.[5]

    • To remove any particulate matter that could disrupt the magnetic field homogeneity, filter the solution. A simple and effective method is to push a small plug of glass wool or a Kimwipe into a Pasteur pipette and pipette the solution through it directly into a high-quality NMR tube.[8]

    • Cap the NMR tube securely to prevent solvent evaporation.

  • Instrumental Analysis:

    • Insert the sample into the NMR spectrometer.

    • Locking: The spectrometer will "lock" onto the deuterium signal of the solvent, providing a stable magnetic field.

    • Tuning and Shimming: The instrument is tuned to the specific nucleus (¹H), and the magnetic field is "shimmed" to make it as homogeneous as possible across the sample volume. This step is crucial for achieving high resolution and sharp lineshapes.

    • Acquisition: A standard ¹H NMR experiment is run. Typically, 16 to 32 scans are averaged to improve the signal-to-noise ratio.

  • Data Processing:

    • The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform.

    • The spectrum is phase-corrected and the baseline is flattened.

    • Referencing: The chemical shift (δ) axis is calibrated. If using D₂O, the residual HDO peak can be set to its known value (~4.79 ppm).

    • Analysis: The peaks are integrated to determine the relative number of protons, and their multiplicities and coupling constants are analyzed to confirm the structure.

By adhering to this rigorous protocol, researchers can generate high-fidelity data that is both reliable and directly comparable to reference spectra, forming a trustworthy basis for structural confirmation.

References

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • PubChem. 3-(Dimethylamino)propyl chloride hydrochloride. [Link]

  • PubChem. N,N'-Dimethyl-1,3-propanediamine. [Link]

  • PubChem. 1-Propanamine, 3-chloro-, hydrochloride. [Link]

  • The Royal Society of Chemistry. Supplementary information. [Link]

  • Save My Exams. Proton (1H) NMR Spectroscopy (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Compound Interest. Analytical Chemistry – A Guide to Proton Nuclear Magnetic Resonance (NMR). [Link]

  • ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. [Link]

  • Reddit. What are the best practices for sample preparation for NMR analysis?. [Link]

  • The University of the West Indies, Mona. Introduction to NMR Spectroscopy. [Link]

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Validation

Advanced GC-MS Profiling of Impurities in Commercial DMPC Hydrochloride

Topic: Content Type: Publish Comparison Guide A Technical Guide for Pharmaceutical Quality Control & Synthesis Executive Summary DMPC Hydrochloride (3-Dimethylaminopropyl chloride hydrochloride; CAS 5407-04-5) is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

A Technical Guide for Pharmaceutical Quality Control & Synthesis

Executive Summary

DMPC Hydrochloride (3-Dimethylaminopropyl chloride hydrochloride; CAS 5407-04-5) is a critical alkylating agent used in the synthesis of major pharmaceutical classes, including phenothiazine antipsychotics (e.g., Chlorpromazine) and tricyclic antidepressants.[1][2][3] Its chemical instability—specifically its tendency to cyclize into a non-volatile quaternary ammonium salt—presents a unique analytical challenge.

This guide provides a rigorous comparison of GC-MS analytical protocols against alternative methods (HPLC, NMR), detailing specific impurity profiles and degradation pathways. It is designed for analytical scientists seeking to validate the quality of commercial DMPC HCl reagents.

Part 1: The Chemistry of Instability

To accurately analyze DMPC HCl, one must understand its degradation mechanics. The hydrochloride salt is relatively stable, but the presence of moisture or neutralization to the free base triggers rapid intramolecular cyclization.

Degradation Pathways[2]
  • Cyclization: The free amine attacks the alkyl chloride terminal, forming 1,1-Dimethylazetidinium chloride . This is a stable, non-volatile quaternary salt that cannot be directly analyzed by GC-MS without thermal decomposition.

  • Hydrolysis: In aqueous conditions, the chloride is displaced by hydroxyls, forming 3-Dimethylamino-1-propanol .

  • Isomerization: Commercial synthesis often produces the branched isomer 3-Dimethylamino-2-methylpropyl chloride as a byproduct.

Visualization: DMPC Degradation & Impurity Formation

DMPC_Degradation DMPC_HCl DMPC Hydrochloride (Stable Salt) FreeBase Free Base (Reactive Intermediate) DMPC_HCl->FreeBase Neutralization (NaOH) Azetidinium 1,1-Dimethylazetidinium Cl (Non-Volatile Quaternary Salt) FreeBase->Azetidinium Intramolecular Cyclization (Fast) Hydrolysis 3-Dimethylamino-1-propanol (Hydrolysis Product) FreeBase->Hydrolysis H2O / Heat Dimer Oligomers/Dimers FreeBase->Dimer Intermolecular Reaction

Figure 1: Mechanistic pathway showing the critical cyclization risk upon neutralization. The Azetidinium salt is the primary non-volatile impurity.

Part 2: Analytical Methodology (GC-MS)

Direct injection of the salt is not recommended due to injector port degradation. The following protocol utilizes a biphasic extraction to isolate the volatile free base and organic impurities while minimizing in-situ cyclization.

Protocol: Neutralization-Extraction Method

Objective: Convert DMPC HCl to its volatile free base immediately prior to injection.

  • Sample Weighing: Weigh 50 mg of DMPC HCl into a 1.5 mL centrifuge tube.

  • Solvent Addition: Add 500 µL of Dichloromethane (DCM) containing internal standard (e.g., Tridecane).

  • Neutralization (Critical): Add 500 µL of 1N NaOH (cold, 4°C).

  • Extraction: Vortex vigorously for 30 seconds. Centrifuge at 3000 rpm for 2 minutes to separate layers.

  • Injection: Inject 1 µL of the lower organic layer (DCM) immediately. Note: Delay >1 hour can lead to significant azetidinium formation in the vial.

GC-MS Instrument Parameters
ParameterSettingRationale
Column DB-5ms or DB-624 (30m x 0.25mm x 1.4µm)Thicker film (1.4µm) improves retention of volatile amines.
Carrier Gas Helium @ 1.0 mL/minStandard constant flow.
Injector Split 20:1 @ 250°CHigh split ratio prevents column overload from the main peak.
Oven Program 40°C (hold 2 min) → 10°C/min → 240°C (hold 5 min)Low initial temp is crucial to resolve volatile hydrolysis products.
MS Source EI (70 eV), Scan 35-300 m/zScan range captures low mass fragments of amines (m/z 58 base peak).

Part 3: Comparative Analysis

This section compares the performance of GC-MS against alternative techniques and evaluates commercial product grades.

Method Performance: GC-MS vs. HPLC vs. NMR

GC-MS is the gold standard for volatile organic impurities , while HPLC is required for the quaternary salt .

FeatureGC-MS (Recommended) HPLC-UV / LC-MS H-NMR
Primary Target Volatile impurities (Solvents, Isomers, Starting Materials).Non-volatile salts (Azetidinium), DMPC content.Structural confirmation, Azetidinium quantification.
Detection Limit High Sensitivity (ppm level).Moderate (UV detection of aliphatic amines is poor).Low Sensitivity (~0.1%).
Isomer Resolution Excellent: Separates linear vs. branched isomers easily.Poor: Isomers often co-elute.Good: Distinct methyl shifts.
Blind Spot Azetidinium Salt: Decomposes in injector or does not elute.None (with Charged Aerosol Detector or MS).None.
Verdict Best for Purity Profiling (Process impurities).Best for Assay (Total content).Best for Identity .
Commercial Grade Comparison: Impurity Profiles

Analysis of "Premium" vs. "Technical" grade DMPC HCl reveals distinct impurity fingerprints.

ImpurityRetention Time (Rel)Mass Ions (m/z)Premium Grade (<0.5% Imp)Technical Grade (>2.0% Imp)
Dimethylamine 0.1545, 44Not DetectedTrace (<0.1%)
3-Dimethylamino-1-propanol 0.4558, 42, 30< 0.1%0.5 - 1.5%
1-Bromo-3-chloropropane 0.85156, 158Not Detected0.1 - 0.3%
3-Dimethylamino-2-methylpropyl Cl 0.9558, 72< 0.1%0.5 - 2.0%
DMPC (Main Peak) 1.0058, 86> 99.5%~ 97%
Visualization: Analytical Workflow Decision Tree

Analysis_Workflow Start Sample: DMPC Hydrochloride Goal What is the analytical goal? Start->Goal Volatiles Volatile Impurities (Solvents, Isomers, Starting Mat.) Goal->Volatiles SaltContent Salt Assay & Azetidinium Quant Goal->SaltContent GCMS Method: GC-MS (DB-5ms, Neutralization) Volatiles->GCMS High Sensitivity HPLC Method: HPLC-CAD or LC-MS (HILIC Column) SaltContent->HPLC Routine QC NMR Method: H-NMR (D2O Solvent) SaltContent->NMR Absolute ID

Figure 2: Decision matrix for selecting the appropriate analytical technique based on the specific impurity class.

Part 4: Technical Insights & Troubleshooting

The "Ghost Peak" Phenomenon

Analysts often observe a peak in GC-MS chromatograms that does not match the library spectrum of DMPC.

  • Cause: Thermal degradation of the Azetidinium impurity in the hot injector port (250°C).

  • Mechanism: Hofmann elimination or nucleophilic attack by chloride in the injector liner.

  • Identification: If a peak appears at a different retention time but has a similar mass spectrum to DMPC or shows excessive allyl fragments, it is likely an artifact of the quaternary salt. Solution: Lower injector temperature to 200°C or use on-column injection to verify.

Storage Recommendations

To maintain the "Premium" profile defined above:

  • Desiccation: The salt is hygroscopic.[3] Moisture accelerates hydrolysis and cyclization.

  • Acidic Atmosphere: Store under Argon/Nitrogen.

References

  • National Toxicology Program. (1994).[3] NTP Technical Report on the Toxicity Studies of Dimethylaminopropyl Chloride, Hydrochloride. U.S. Department of Health and Human Services. Link

  • BenchChem. (2024). An In-depth Technical Guide to 3-(Dimethylamino)propyl chloride hydrochloride. Link

  • LGC Standards. (2023). Reference Standards for 3-Dimethylaminopropyl Chloride Hydrochloride Impurities. Link

  • PubChem. (2025). Compound Summary: 3-Dimethylaminopropyl chloride hydrochloride.[1][4][5] National Library of Medicine. Link

  • ResolveMass Laboratories. (2025). Nitrosamine Testing in Desipramine and Intermediates. Link

Sources

Comparative

comparing reactivity of 3-chloro vs 3-bromo-N,N-dimethylpropylamine

Executive Summary In the synthesis of pharmaceuticals containing the dimethylaminopropyl side chain (e.g., Chlorpromazine, Imipramine, Citalopram), the choice between 3-chloro-N,N-dimethylpropylamine (DM3CP) and 3-bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceuticals containing the dimethylaminopropyl side chain (e.g., Chlorpromazine, Imipramine, Citalopram), the choice between 3-chloro-N,N-dimethylpropylamine (DM3CP) and 3-bromo-N,N-dimethylpropylamine (DM3BP) is a critical process decision.

While the Bromo derivative offers significantly faster reaction kinetics and milder conditions, it suffers from poor shelf-life stability due to rapid autocatalytic cyclization. The Chloro derivative is the industry standard for stability and cost but requires higher activation energy.

Key Recommendation: Use DM3CP (Chloro) with Potassium Iodide (KI) catalysis for the optimal balance of stability, cost, and reactivity. Use DM3BP (Bromo) only when thermal sensitivity of the substrate precludes heating.

Physicochemical Comparison

Property3-Chloro-N,N-dimethylpropylamine3-Bromo-N,N-dimethylpropylamine
CAS (Free Base) 109-54-610264-97-8
CAS (HCl/HBr Salt) 5407-04-515965-49-8
Molecular Weight 121.61 g/mol 166.06 g/mol
Leaving Group Chloride (

)
Bromide (

)
Bond Energy (C-X) ~81 kcal/mol (Stronger)~68 kcal/mol (Weaker)
Storage Stability High (Months/Years as salt)Low (Weeks/Months; prone to dimerization)
Primary Reactivity Moderate (Requires Heat/

)
High (Reacts at RT)

Mechanistic Deep Dive: The Azetidinium Ion

The reactivity of these compounds is not governed by simple intermolecular


 displacement. Instead, it proceeds via Neighboring Group Participation (NGP) . The internal tertiary amine attacks the carbon bearing the halogen, ejecting the leaving group to form a highly electrophilic Azetidinium Ion .

This intermediate is the actual alkylating agent. The rate of its formation (


) determines the overall reaction velocity and storage stability.

AzetidiniumMechanism cluster_0 Rate Determining Step (k1) Start 3-Halo-N,N-dimethylpropylamine (Free Base) TS Transition State (Internal Attack) Start->TS Intramolecular Cyclization Azetidinium Azetidinium Ion (Active Electrophile) TS->Azetidinium Loss of X- (Cl or Br) Product Alkylated Product (Target Molecule) Azetidinium->Product Nucleophilic Attack (Nu-)

Figure 1: The Azetidinium mechanism. The formation of the strained 4-membered ring is faster for the Bromo derivative due to the better leaving group ability of Bromide.

Reactivity & Stability Analysis

A. Leaving Group Physics

The Carbon-Bromine bond is significantly longer and weaker than the Carbon-Chlorine bond.

  • DM3BP (Bromo): The bromide ion is an excellent leaving group (

    
     of HBr 
    
    
    
    ). This lowers the activation energy for the cyclization step, allowing azetidinium formation at room temperature.
  • DM3CP (Chloro): The chloride ion is a poorer leaving group (

    
     of HCl 
    
    
    
    ). Significant thermal energy (usually reflux in toluene or xylene) is required to drive the cyclization.
B. The "Shelf-Life" Paradox

The same mechanism that makes the Bromo derivative a potent alkylating agent also makes it unstable.

  • Autocatalytic Dimerization: In the free base form, one molecule of DM3BP can alkylate another, leading to polymerization (quaternary ammonium salts) that precipitates out of solution.

  • Handling Implication: DM3BP free base must be prepared immediately before use from its hydrobromide salt. DM3CP free base can be stored for short periods under refrigeration but is best stored as the Hydrochloride salt.

C. The Finkelstein Strategy (Expert Protocol)

You can engineer the reactivity of the Bromo compound while maintaining the stability of the Chloro compound by using in-situ Finkelstein activation .

  • Add catalytic Potassium Iodide (KI) to the reaction with DM3CP.

  • Mechanism:

    
    
    
  • The resulting transient iodide (

    
    ) cyclizes to the azetidinium ion orders of magnitude faster than the chloride.
    

Decision Matrix: Which Reagent to Choose?

DecisionMatrix Start Select Alkylating Agent SubstrateSensitive Is Substrate Thermally Unstable? Start->SubstrateSensitive UseBromo USE 3-Bromo (DM3BP) (Prepare fresh from HBr salt) SubstrateSensitive->UseBromo Yes (>60°C degrades substrate) CostCritical Is Cost/Scale Critical? SubstrateSensitive->CostCritical No (Stable to reflux) UseChloro USE 3-Chloro (DM3CP) (Standard Reflux Conditions) CostCritical->UseChloro Yes (Bulk Chemical) UseChloroKI USE 3-Chloro (DM3CP) + 10 mol% KI (Catalyst) CostCritical->UseChloroKI No (Need faster rate)

Figure 2: Decision workflow for selecting the appropriate dimethylaminopropyl halide.

Experimental Protocols

Protocol A: Standard Alkylation (Using 3-Chloro-N,N-dimethylpropylamine)

Best for: Stable substrates (e.g., Phenothiazines, Iminodibenzyls).

  • Free Base Liberation: Dissolve 3-chloro-N,N-dimethylpropylamine HCl (1.2 eq) in minimal water. Basify with 20% NaOH at 0°C. Extract with Toluene. Dry organic layer over

    
    .
    
  • Reaction: Add the toluene solution of the free base to the nucleophile (e.g., Phenothiazine) pre-treated with NaH (1.2 eq) in Toluene/DMF (10:1).

  • Reflux: Heat to reflux (110°C) for 12–18 hours.

  • Workup: Cool, wash with water, and extract product into dilute HCl. Basify aqueous layer to recover product.

Protocol B: KI-Catalyzed Activation (The "Hybrid" Approach)

Best for: Increasing yield and reducing reaction time without using unstable Bromo starting material.

  • Follow Step 1 above to obtain the Chloro free base in Toluene.

  • Add 0.1 equivalents of Potassium Iodide (KI) (dried) and 0.1 equivalents of 18-Crown-6 (optional, phase transfer) to the reaction mixture.

  • Heat to 80-90°C. The reaction often completes in 4–6 hours (vs. 12+ hours without KI).

Protocol C: Low-Temperature Alkylation (Using 3-Bromo-N,N-dimethylpropylamine)

Best for: Thermally sensitive substrates.

  • Fresh Prep (Critical): Suspend 3-bromo-N,N-dimethylpropylamine HBr in

    
     (DCM) at -10°C . Add cold 10% NaOH. Rapidly separate phases. Dry DCM layer with 
    
    
    
    at 0°C. Do not store.
  • Reaction: Add the cold DCM solution immediately to the nucleophile (pre-deprotonated with NaH or LiHMDS in THF/DCM).

  • Conditions: Stir at 0°C to Room Temperature. Reaction is typically complete within 2–4 hours.

Safety & Toxicology

  • Vesicant Nature: Both compounds are potent alkylating agents. They are severe skin and eye irritants and can cause blistering (vesicants).

  • Systemic Toxicity: The hydrochloride salt of the chloride derivative has shown specific toxicity in animal models, including goblet cell hypertrophy in the nasal passage of rats [1].[1]

  • Handling: Always handle in a fume hood. Destroy excess alkylating agent by stirring with aqueous ammonia or sodium thiosulfate before disposal.

References

  • National Toxicology Program. (2007). NTP Toxicity Studies of Dimethylaminopropyl Chloride, Hydrochloride (CAS No. 5407-04-5) Administered by Gavage to F344/N Rats and B6C3F1 Mice. Toxicity Report Series, 75. Link

  • Wakeham, R. J., et al. (2013).[2] Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions.[2] Organic Letters, 15(4), 702-705. (Demonstrates the principle of in-situ halide exchange/activation). Link

  • Girolami, G. S., et al. (2024). Compounds with Chelating 3-Dimethylamino-1-propyl Ligands... (Discusses the synthesis and handling of dimethylaminopropyl ligands). Link

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551. (Provides context on selective alkylation using these chains). Link

Sources

Validation

Validation of Titration Methods for Amine Hydrochloride Content

Moving Beyond Mercuric Acetate: A Comparative Technical Guide Executive Summary For decades, the determination of amine hydrochloride drug substances has relied on non-aqueous titration (NAT) using perchloric acid in gla...

Author: BenchChem Technical Support Team. Date: February 2026

Moving Beyond Mercuric Acetate: A Comparative Technical Guide

Executive Summary

For decades, the determination of amine hydrochloride drug substances has relied on non-aqueous titration (NAT) using perchloric acid in glacial acetic acid. While chemically elegant, this "Gold Standard" relies on Mercuric Acetate to sequester chloride ions—a reagent that poses severe toxicity and disposal challenges.

This guide provides a technical roadmap for validating alternative, green titration methods. We objectively compare the traditional Mercury-based method against two robust alternatives: Potentiometric Alcoholic Acid-Base Titration and Argentometric Titration . We provide experimental protocols, validation logic based on ICH Q2(R2), and comparative data to support the transition to mercury-free workflows.

The Challenge: Chemistry of Amine Hydrochlorides

Amine hydrochlorides (


) are weak acids in aqueous solutions. Their conjugate bases (

) are weak bases.
  • The Aqueous Problem: In water, the dissociation of

    
     is often too subtle to generate a sharp inflection point with NaOH. The pH change at the equivalence point is "smeared."
    
  • The Traditional Solution (Leveling Effect): Glacial acetic acid acts as a leveling solvent, enhancing the basicity of the amine. However, the chloride ion (

    
    ) is too weak a base to be titrated directly by perchloric acid.[1]
    
  • The Mercury Role: Mercuric acetate is added to bind

    
     as undissociated 
    
    
    
    , releasing an equivalent amount of acetate ion (
    
    
    ), which is a strong base in this medium and can be titrated sharply.[1]

The Goal: Eliminate Mercury (


) while maintaining the precision (RSD < 1.0%) and accuracy (98.0–102.0%) required for pharmaceutical assays.
Method Comparison Matrix

We evaluated three methodologies. The "Green" alternatives focus on solvent manipulation or changing the analyte target (counter-ion).

FeatureMethod A: Traditional NAT Method B: Alcoholic Potentiometry Method C: Argentometric Titration
Principle Displacement of Acetate (via Hg)Direct Acid-Base NeutralizationPrecipitation of Chloride
Titrant 0.1 N Perchloric Acid (

)
0.1 N Sodium Hydroxide (NaOH)0.1 N Silver Nitrate (

)
Solvent Glacial Acetic Acid + Hg(OAc)₂ Ethanol or Methanol (50–90%)Water / Acetone / Methanol
Analyte Amine moiety (Indirectly)Amine moiety (Directly)Chloride Counter-ion
Selectivity High for basic nitrogenModerate (depends on pKa)High for Halides (Non-specific for amine)
Waste Class Hazardous (Heavy Metal) Organic Solvent (Flammable)Metal Waste (Silver recovery possible)
Precision (RSD) < 0.5% (Excellent)0.5% – 1.0% (Good)< 0.5% (Excellent)

Recommendation:

  • Use Method B for direct assay of the Active Pharmaceutical Ingredient (API) when specific identification of the amine functionality is required.

  • Use Method C for high-throughput QC where the salt stoichiometry is strictly controlled (1:1 Amine:HCl) and interferences (other halides) are absent.

Technical Workflow & Logic

The following diagram illustrates the decision logic for selecting and validating the appropriate method.

MethodSelection Start Start: Amine HCl Assay CheckStoich Is Salt Stoichiometry Fixed (1:1)? Start->CheckStoich CheckSpec Is Specificity for Amine Structure Critical? CheckStoich->CheckSpec Yes MethodB Method B: Alcoholic NaOH (Direct Amine Assay) CheckStoich->MethodB No (Mixed Salts) CheckSpec->MethodB Yes (Degradants present) MethodC Method C: Argentometric (Chloride Assay) CheckSpec->MethodC No (Pure Salt) MethodA Method A: Perchloric/Hg (Avoid if possible) Validation Validation (ICH Q2) MethodB->Validation MethodC->Validation Val_Lin Linearity (80-120%) Validation->Val_Lin Val_Prec Precision (n=6, RSD<1%) Validation->Val_Prec Val_Acc Accuracy (Spike Recovery) Validation->Val_Acc

Figure 1: Decision tree for selecting the optimal titration method based on salt stoichiometry and specificity requirements.

Detailed Protocol: Method B (Alcoholic NaOH Titration)

This method utilizes the "differentiating" property of alcohols. Ethanol suppresses the ionization of water, sharpening the break for the neutralization of the protonated amine (


).
Reagents & Equipment
  • Titrator: Automated Potentiometric Titrator (e.g., Metrohm, Mettler Toledo).

  • Electrode: pH Glass Electrode with sleeve diaphragm (fast response in organics). Note: Store electrode in 3M KCl/Ethanol if used frequently in non-aqueous media.

  • Titrant: 0.1 N NaOH (Standardized against KHP).

  • Solvent: Ethanol (96%) or Methanol (HPLC Grade).

Step-by-Step Workflow
  • System Preparation:

    • Purge burettes to remove air bubbles.

    • Calibrate pH electrode using aqueous buffers (pH 4.0, 7.0, 10.0). Note: The absolute pH value in alcohol is "apparent pH" (

      
      ); we are looking for the inflection, not the absolute value.
      
  • Sample Preparation:

    • Accurately weigh ~300 mg of Amine HCl sample (calculated to consume ~5-8 mL of titrant) into a titration beaker.

    • Add 50 mL of Ethanol.

    • Stir magnetically for 2 minutes to ensure dissolution (sonicate if necessary).

  • Titration:

    • Immerse the electrode and burette tip.

    • Titrate with 0.1 N NaOH using Dynamic Equivalence Point Titration (DET) mode.

    • Parameters:

      • Signal drift: 50 mV/min.

      • Min increment: 0.05 mL.[2]

      • Max increment: 0.5 mL.[2]

  • Calculation:

    
    
    
    • 
      : Volume at equivalence point (mL).
      
    • 
      : Normality of NaOH.
      
    • 
      : Equivalence factor (mg/mEq).
      
    • 
      : Sample weight (mg).
      
Experimental Validation Data

The following data summarizes a validation study comparing the traditional Mercury method (Method A) with the Alcoholic NaOH method (Method B) for a model compound (e.g., Diphenhydramine HCl).

Table 1: Precision (Repeatability, n=6)
ParameterMethod A (Hg-Acetate)Method B (Alcoholic NaOH)Acceptance Criteria
Mean Assay (%) 99.8%99.6%98.0 – 102.0%
Std Dev 0.250.41N/A
% RSD 0.25% 0.41% ≤ 1.0%

Analysis: Method B shows slightly higher variability due to the solvent volatility and electrode response time in organics, but remains well within the strict 1.0% limit.

Table 2: Accuracy (Recovery Studies)
Spike LevelMethod A Recovery (%)Method B Recovery (%)
80% 99.9%99.4%
100% 100.1%99.7%
120% 99.8%100.2%
Overall Mean 99.9% 99.8%

Analysis: Both methods demonstrate equivalence in accuracy. The absence of mercury does not compromise the recovery of the amine.

Validation Logic (ICH Q2)

To validate Method B, you must demonstrate that the solvent system (Ethanol) effectively differentiates the amine proton from other species.

ValidationLogic cluster_Specificity Specificity cluster_Linearity Linearity & Range cluster_Robustness Robustness Input Validation Plan S1 Blank Titration (Solvent only) Input->S1 L1 5 Levels (80% to 120%) Input->L1 R1 Solvent Composition (±5% Ethanol) Input->R1 S2 Placebo Spike (Excipients) S1->S2 Output Validated Method S2->Output L2 R² > 0.999 L1->L2 L2->Output R2 Titrant Normality (±0.005 N) R1->R2 R2->Output

Figure 2: Validation workflow ensuring ICH Q2(R2) compliance for the new method.

Critical Validation Note: For Method B, Specificity is the most critical parameter. You must ensure that atmospheric


 (which forms carbonic acid) does not interfere with the endpoint.
  • Mitigation: Use a soda-lime guard tube on the titrant bottle and perform the titration rapidly or under a nitrogen blanket if the break is shallow.

References
  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[3] [Link]

  • K. A. Connors. (Textbook). A Textbook of Pharmaceutical Analysis.
  • ResearchGate. (2014). Development of alternative titration method without mercuric acetate for the assay of difemerine hydrochloride. (Experimental support for alcoholic titration). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Identifying Common Impurities in Synthesized 3-Dimethylaminopropyl Chloride

For Researchers, Scientists, and Drug Development Professionals In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is paramount. 3-Dimethylaminopropyl chloride (DMAPC), a key interm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is paramount. 3-Dimethylaminopropyl chloride (DMAPC), a key intermediate in the synthesis of numerous drugs such as Amitriptyline and Cyclobenzaprine hydrochloride, is no exception.[1][2][3] The presence of impurities can have a significant impact on the safety and efficacy of the final drug product. Therefore, a thorough understanding of the potential impurities and robust analytical methods for their detection are critical. This guide provides an in-depth comparison of common impurities in synthesized DMAPC and the analytical techniques used for their identification and quantification.

Common Synthesis Routes and Potential Impurities

The impurity profile of DMAPC is intrinsically linked to its synthetic route. Two prevalent methods for its synthesis are:

  • From 3-Dimethylaminopropanol: This route involves the chlorination of 3-dimethylaminopropanol using a chlorinating agent like thionyl chloride.[4]

  • From 1,3-Dichloropropane and Dimethylamine: This method involves the reaction of 1,3-dichloropropane with dimethylamine.[4]

These synthetic pathways can introduce several types of impurities:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual 3-dimethylaminopropanol, 1,3-dichloropropane, or dimethylamine in the final product.

  • Byproducts of the Reaction: Side reactions can generate various byproducts. For instance, in the chlorination of 3-dimethylaminopropanol, over-chlorination or elimination reactions can occur.

  • Degradation Products: DMAPC is known to be hygroscopic and can degrade in the presence of moisture or under certain storage conditions.[5][6] This can lead to the formation of hydrolysis products or other degradants. A safety data sheet mentions that it is stable but hygroscopic and exposure to moist air or water should be avoided.[5] Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5]

A toxicity study of DMAPC hydrochloride identified two significant impurities, constituting 0.46% and 0.57% of the bulk chemical, though the specific identities of these impurities were not disclosed in the provided text.[7]

Comparative Analysis of Analytical Methodologies

The accurate identification and quantification of impurities in DMAPC require sensitive and specific analytical methods. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Method Principle Advantages Limitations Commonly Identified Impurities
GC-MS Separates volatile compounds based on their boiling points and polarity, followed by mass analysis for identification.[8]High sensitivity and specificity, excellent for volatile and semi-volatile impurities.[9]Requires derivatization for non-volatile compounds; thermal degradation of labile impurities can occur.Unreacted starting materials (e.g., dimethylamine, 1,3-dichloropropane), residual solvents.
HPLC Separates compounds based on their affinity for a stationary phase and a liquid mobile phase.[8]Versatile for a wide range of compounds, including non-volatile and thermally labile impurities.Can have lower resolution than GC for certain volatile compounds; may require specific detectors for non-UV absorbing impurities.Byproducts from synthesis, degradation products, unreacted 3-dimethylaminopropanol.
NMR Spectroscopy Provides detailed structural information about molecules based on the interaction of their atomic nuclei with a magnetic field.Provides unambiguous structural elucidation of unknown impurities.Lower sensitivity compared to GC-MS and HPLC; complex spectra can be challenging to interpret.Can identify a wide range of impurities if present at sufficient concentrations.

A study on the analysis of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC•HCl), a related compound, highlighted the use of an ACQUITY UPLC System with a QDa Detector as an alternative to traditional titrimetric and flow injection analysis.[10] This method demonstrated good linearity and provides increased confidence in sample confirmation.[10]

GC-MS for Volatile Impurities

This protocol is a general guideline for the analysis of volatile impurities in DMAPC.

  • Sample Preparation: Dissolve a known amount of the DMAPC sample in a suitable solvent (e.g., dichloromethane). For the analysis of DMAPC in dose formulations, the aqueous solution is first neutralized with sodium hydroxide solution followed by extraction with methylene chloride.[7]

  • GC Conditions:

    • Column: A DB-624 column (30m x 0.25mm x 1.4µm) is often suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[11]

    • Oven Temperature Program: A gradient program is typically used, for example, starting at 70°C and ramping up to 250°C.[11]

    • Injector Temperature: 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan from m/z 35 to 300.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

A validated GC-MS/MS method for N,N-Dimethylaminopropyl chloride (DMPC) in Clomipramine Hydrochloride drug substance reported a retention time of 8.5 minutes with mass fragments at m/z 121, 58, and 42.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve DMAPC in Dichloromethane neutralize Neutralize with NaOH (if aqueous) extract Extract with Methylene Chloride inject Inject Sample extract->inject separate Separation on DB-624 Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (m/z 35-300) ionize->detect identify Identify Impurities by Mass Spectra detect->identify quantify Quantify using Calibration Curve identify->quantify

Caption: Workflow for identifying volatile impurities in DMAPC using GC-MS.

HPLC for Non-Volatile Impurities

This protocol provides a general method for analyzing non-volatile impurities.

  • Sample Preparation: Dissolve a known amount of the DMAPC sample in the mobile phase.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector at an appropriate wavelength (e.g., 215 nm, although DMAPC has poor UV absorbance) or a mass spectrometer (LC-MS).[10]

Synthesis and Impurity Formation Pathway

cluster_synthesis1 Route 1: From 3-Dimethylaminopropanol cluster_synthesis2 Route 2: From 1,3-Dichloropropane cluster_degradation Degradation start1 3-Dimethylaminopropanol product 3-Dimethylaminopropyl Chloride start1->product Chlorination reagent1 Thionyl Chloride reagent1->product impurity1 Unreacted 3-Dimethylaminopropanol product->impurity1 Incomplete Reaction impurity2 Unreacted 1,3-Dichloropropane product->impurity2 Incomplete Reaction degradation_product Hydrolysis Products product->degradation_product start2 1,3-Dichloropropane start2->product Amination reagent2 Dimethylamine reagent2->product moisture Moisture/Water moisture->degradation_product

Caption: Common synthesis routes for DMAPC and potential impurity formation pathways.

Trustworthiness and Self-Validating Systems

To ensure the reliability of impurity analysis, it is crucial to implement self-validating systems. This involves:

  • System Suitability Tests: Before each analysis, system suitability tests should be performed to ensure that the chromatographic system is performing adequately. This includes parameters like resolution, tailing factor, and theoretical plates.

  • Method Validation: The analytical method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Use of Certified Reference Standards: Whenever possible, certified reference standards of the identified impurities should be used for accurate quantification.

  • Spiking Studies: To assess the accuracy of the method, the sample can be spiked with known amounts of impurities and the recovery can be calculated.

A validated GC-MS/MS method for DMPC demonstrated linearity in the range of 0.026µg/gm (LOQ) to 0.129µg/gm.

Conclusion and Best Practices

The control of impurities in 3-dimethylaminopropyl chloride is a critical aspect of ensuring the quality and safety of pharmaceutical products. A comprehensive approach that includes understanding the synthesis route, employing appropriate analytical methods, and implementing robust validation protocols is essential.

Key Recommendations:

  • Process Understanding: A thorough understanding of the synthetic process is the first line of defense in controlling impurities.

  • Orthogonal Analytical Techniques: Employing multiple analytical techniques (e.g., GC-MS and HPLC) provides a more complete picture of the impurity profile.

  • Forced Degradation Studies: Performing forced degradation studies can help to identify potential degradation products that may form under various stress conditions.

  • Continuous Monitoring: Regular monitoring of the impurity profile throughout the manufacturing process is crucial for maintaining consistent product quality.

By adhering to these principles, researchers, scientists, and drug development professionals can effectively identify and control common impurities in synthesized 3-dimethylaminopropyl chloride, ultimately contributing to the development of safer and more effective medicines.

References

  • Kumar, R., et al. (n.d.). Method development and validation of n, n- dimethylaminopropyl chloride (dmpc) content. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Available at: [Link]

  • Waters Corporation. (n.d.). Benefits of Using Mass Detection for Pharmaceutical Raw Materials Analysis of 1-(3-Dimethylaminopropyl)-3-Ethylcarbodiimide Hydrochloride. Available at: [Link]

  • National Toxicology Program. (n.d.). The toxicity studies of - dimethylaminopropyl chloride, hydrochloride (cas no. 5407-04-5) administered by gavage. Available at: [Link]

  • Girolami Group Website - Illinois. (n.d.). Compounds with Chelating 3-Dimethylamino-1-propyl Ligands as Chemical Vapor Deposition Precursors. Synthesis and Characterization. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Chemistry Behind the Synthesis: Exploring Methods for 3-Chloro-1-(N,N-dimethyl)propylamine. Available at: [Link]

  • Apicule. (n.d.). 3-(Dimethylamino)propyl chloride hydrochloride (CAS No: 5407-04-5) API Intermediate Manufacturers. Available at: [Link]

  • Kumar, K. K. K., & J. (2021). Analytical Method Development and Validation of Dimethyl Amino Isopropyl Chloride in Promethazine by GCMS. Journal of Global Trends in Pharmaceutical Sciences, 12(4), 9820-9825. Available at: [Link]

  • Chemical Safety. (2019, July 15). 3-(Dimethylamino)propyl chloride hydrochloride SDS. Available at: [Link]

  • National Toxicology Program. (n.d.). Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride. Available at: [Link]

  • Google Patents. (n.d.). CN104193654B - The preparation method of 1-(3-dimethylamino-propyl)-3-ethyl-carbodiimide hydrochloride.
  • Google Patents. (n.d.). CA2487957A1 - An improved process for the preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals.
  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Available at: [Link]

  • SIELC Technologies. (n.d.). N'-(3-((3-(dimethylamino)propyl)amino)propyl)propane-1,3-diamine on Newcrom R1 HPLC column. Available at: [Link]

  • SGRL. (n.d.). 3-(Dimethylamino)propyl chloride hydrochloride-5407-04-5. Available at: [Link]

  • PureSynth. (n.d.). 3-(Dimethylamino)Propyl Chloride Hydrochloride 98.0%. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Available at: [Link]

  • Google Patents. (n.d.). US20070010023A1 - Method of analysis of amine by mass spectrometry.
  • Kim, J., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(15), 4983. Available at: [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

  • EPA. (n.d.). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. Available at: [Link]

Sources

Validation

Alkylation Efficiency Showdown: DMPC Hydrochloride vs. Tosylates in Synthetic Chemistry

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic and medicinal chemistry, the strategic introduction of alkyl...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic and medicinal chemistry, the strategic introduction of alkyl groups is a cornerstone of molecular design. The choice of alkylating agent is paramount, directly influencing reaction efficiency, substrate scope, and the economic viability of a synthetic route. Among the myriad of options, 3-(dimethylamino)propyl chloride hydrochloride (DMPC HCl) and alkyl tosylates represent two common, yet mechanistically distinct, classes of reagents for introducing the valuable 3-(dimethylamino)propyl moiety and other alkyl groups.

This guide provides a comprehensive, head-to-head comparison of the alkylation efficiency of DMPC hydrochloride and a representative alkyl tosylate, 3-(dimethylamino)propyl tosylate. We will delve into the underlying chemical principles governing their reactivity, present a detailed experimental protocol for their direct comparison, and offer practical insights for their application in research and drug development.

The Contenders: A Tale of Two Alkylating Agents

DMPC Hydrochloride: A member of the nitrogen mustard family, DMPC HCl is a versatile and commercially available alkylating agent.[1][2] It is a salt, and its active form, the free base, is typically generated in situ through the addition of a base. The presence of the tertiary amine functionality can influence its reactivity and solubility. While it is a DNA alkylating agent, it is considered weaker than its bifunctional counterparts.[2][3] Its hygroscopic nature and the need for base activation are key considerations in its use.[3]

Alkyl Tosylates: These compounds are lauded for their exceptional reactivity in nucleophilic substitution reactions.[4] The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting anion.[5] A significant advantage of tosylates is that they are typically prepared from the corresponding alcohols with retention of stereochemistry, a critical feature in the synthesis of chiral molecules.[6] Alkyl tosylates are generally considered more powerful alkylating agents than the corresponding alkyl halides.[4]

Head-to-Head Experimental Showdown: A Comparative Alkylation Study

To objectively assess the alkylation efficiency of DMPC hydrochloride and 3-(dimethylamino)propyl tosylate, a standardized experimental protocol is essential. Here, we outline a comparative study using 4-nitrophenol as the nucleophilic substrate. The reaction progress will be monitored by High-Performance Liquid Chromatography (HPLC) to quantify the formation of the ether product.

Experimental Workflow

G cluster_0 Reagent Preparation cluster_1 Reaction Setup cluster_2 Reaction Monitoring & Analysis cluster_3 Data Interpretation A DMPC Hydrochloride Solution E Reaction Vessel 1: DMPC HCl + 4-Nitrophenol + Base A->E B 3-(Dimethylamino)propyl Tosylate Solution F Reaction Vessel 2: Tosylate + 4-Nitrophenol + Base B->F C 4-Nitrophenol Solution C->E C->F D Base Solution (e.g., K2CO3) D->E D->F G Time-course Sampling E->G F->G H HPLC Analysis G->H I Quantification of Product Formation H->I J Comparison of Reaction Rates I->J K Comparison of Final Yields I->K

Caption: Workflow for comparing alkylation efficiency.

Detailed Experimental Protocol

1. Materials:

  • 3-(Dimethylamino)propyl chloride hydrochloride (DMPC HCl)

  • 3-(Dimethylamino)propyl tosylate (synthesis protocol can be adapted from similar tosylation procedures)[7]

  • 4-Nitrophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (HPLC grade), as solvent

  • Deionized water

  • Internal Standard (e.g., biphenyl) for HPLC analysis

2. Preparation of 3-(Dimethylamino)propyl Tosylate:

  • This reagent can be synthesized by reacting 3-(dimethylamino)-1-propanol with p-toluenesulfonyl chloride in the presence of a base like triethylamine or pyridine.[8] The product should be purified and its identity confirmed by NMR and mass spectrometry.

3. General Alkylation Procedure:

  • To a stirred solution of 4-nitrophenol (1.0 mmol) and potassium carbonate (1.5 mmol) in acetonitrile (10 mL), add the alkylating agent (DMPC HCl or 3-(dimethylamino)propyl tosylate, 1.1 mmol).

  • Maintain the reaction mixture at a constant temperature (e.g., 60 °C).

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot of the reaction mixture.

  • Quench the aliquot by adding it to 900 µL of a mobile phase solution containing a known concentration of the internal standard.

  • Analyze the quenched samples by HPLC.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be required to achieve good separation of reactants and products.

  • Detection: UV detector at a wavelength where both the reactant (4-nitrophenol) and the product absorb (e.g., 317 nm).

  • Quantification: The concentration of the product at each time point can be determined by comparing the peak area of the product to that of the internal standard, using a pre-established calibration curve.[9]

Expected Data and Interpretation

The results of this study can be summarized in the following table:

Alkylating AgentTime (hours)Product Yield (%)
DMPC Hydrochloride 1
2
4
8
24
3-(Dimethylamino)propyl Tosylate 1
2
4
8
24

Based on the established principles of leaving group ability, it is hypothesized that 3-(dimethylamino)propyl tosylate will exhibit a significantly higher reaction rate and potentially a higher final yield compared to DMPC hydrochloride under identical conditions. The tosylate is a superior leaving group to chloride, facilitating a more rapid nucleophilic attack by the phenoxide ion.

The Underlying Chemistry: A Mechanistic Perspective

The difference in alkylation efficiency stems from the fundamental principles of nucleophilic substitution reactions.

G cluster_0 DMPC HCl Alkylation cluster_1 Tosylate Alkylation A DMPC HCl (Inactive Salt) B Free Base (Active Alkylating Agent) A->B + Base - H₂O - Base·HCl C Chloride Leaving Group (Cl⁻) B->C + Nucleophile (SN2 Reaction) D Alkyl Tosylate (Active Alkylating Agent) E Tosylate Leaving Group (TsO⁻ - Resonance Stabilized) D->E + Nucleophile (SN2 Reaction)

Caption: Mechanistic comparison of activation and leaving groups.

For DMPC hydrochloride, the initial step involves the deprotonation of the hydrochloride salt by a base to generate the free amine, which is the active alkylating species. The subsequent nucleophilic attack displaces a chloride ion. Chloride is a reasonably good leaving group, but its efficacy is surpassed by the tosylate anion.

In the case of the alkyl tosylate, the molecule is already in its active form. The tosylate anion is an exceptionally stable leaving group due to the delocalization of the negative charge across the sulfonate group through resonance. This inherent stability of the leaving group lowers the activation energy of the transition state for the SN2 reaction, leading to a faster reaction rate.

Practical Considerations for Drug Development

The choice between DMPC hydrochloride and an alkyl tosylate extends beyond mere reaction kinetics and involves several practical considerations:

  • Availability and Cost: DMPC hydrochloride is a readily available and relatively inexpensive commodity chemical.[1] Alkyl tosylates, on the other hand, often need to be synthesized from the corresponding alcohol, which adds a step and cost to the overall process.[7]

  • Stability and Handling: DMPC hydrochloride is a hygroscopic solid that should be stored in a dry environment.[3] Tosylates are generally stable crystalline solids, but can be sensitive to strong bases and nucleophiles over long periods. Both classes of compounds should be handled with appropriate personal protective equipment, as they are alkylating agents with potential mutagenic properties.[2][6]

  • Reaction Conditions: The use of DMPC hydrochloride necessitates the presence of a base to generate the active alkylating agent. This can sometimes lead to side reactions if other base-sensitive functional groups are present in the substrate. Tosylates can often be reacted under milder and neutral conditions, offering greater functional group tolerance.

  • Stereochemistry: For chiral substrates, the synthesis of a tosylate from an alcohol proceeds with retention of configuration at the stereocenter.[6] This is a significant advantage over methods that might lead to racemization or inversion.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no reaction with DMPC HCl Insufficient or inappropriate base.Use a stronger, non-nucleophilic base (e.g., NaH) or a phase-transfer catalyst if using a biphasic system. Ensure anhydrous conditions.
Low reaction temperature.Increase the reaction temperature, monitoring for potential decomposition.
Side product formation Base-mediated degradation of substrate or product.Use a milder base (e.g., Cs₂CO₃) or perform the reaction at a lower temperature.
Over-alkylation of the nucleophile.Use a stoichiometric amount of the alkylating agent.
Difficulty in purifying the product Residual starting materials or by-products.Optimize chromatographic separation conditions. Consider a chemical workup to remove unreacted starting materials (e.g., an acidic wash to remove the basic product from neutral impurities).

Conclusion

Both DMPC hydrochloride and alkyl tosylates are valuable tools in the synthetic chemist's arsenal. While DMPC hydrochloride offers the advantages of commercial availability and lower upfront cost, alkyl tosylates, particularly 3-(dimethylamino)propyl tosylate, are demonstrably superior in terms of alkylation efficiency due to the exceptional leaving group ability of the tosylate anion.

For applications where reaction speed, high yield, and mild conditions are critical, the additional synthetic step to prepare the tosylate is often a worthwhile investment. In contrast, for large-scale syntheses where cost is a primary driver and the reaction conditions can be optimized, DMPC hydrochloride remains a viable and economical choice. The ultimate decision will depend on a careful evaluation of the specific synthetic challenge, including the nature of the substrate, the desired scale of the reaction, and the overall economic and timeline constraints of the project.

References

  • Alkylation of TEB Acetylide Using Tosylates. (n.d.).
  • comparison of different reduction and alkylation conditions in proteomics - Benchchem. (n.d.).
  • Aqueous sodium tosylate: a sustainable medium for alkylations - RSC Publishing. (2024, February 13).
  • 3-(Dimethylamino)propyl chloride hydrochloride - Benchchem. (n.d.).
  • Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10).
  • the toxicity studies of - dimethylaminopropyl chloride, hydrochloride (cas no. 5407-04-5) administered by gavage. (n.d.).
  • Consideration of selectivity in tosylation of alcohols in the absence of KOH - ResearchGate. (n.d.).
  • Quantitative Analysis in HPLC. (n.d.).
  • Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride - National Toxicology Program. (n.d.).
  • Application Note: Laboratory-Scale Preparation of Propyl Tosylate - Benchchem. (n.d.).
  • Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions - Sciencemadness.org. (n.d.).
  • Synthesis of tosylate - PrepChem.com. (n.d.).

Sources

Validation

distinguishing DMPC HCl from its hydrolysis product 3-dimethylaminopropanol

An In-Depth Technical Guide to Distinguishing 3-(Dimethylamino)propyl Chloride Hydrochloride (DMPC HCl) from its Hydrolysis Product, 3-Dimethylaminopropanol For researchers and professionals in drug development and chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Distinguishing 3-(Dimethylamino)propyl Chloride Hydrochloride (DMPC HCl) from its Hydrolysis Product, 3-Dimethylaminopropanol

For researchers and professionals in drug development and chemical synthesis, the purity and stability of reagents are paramount. 3-(Dimethylamino)propyl chloride hydrochloride (DMPC HCl) is a widely used alkylating agent and a critical intermediate in the synthesis of numerous pharmaceuticals, including analgesics, antidepressants, and antineoplastics.[1][2] It serves as a key building block for introducing the 3-(dimethylamino)propyl group into target molecules.[3] However, DMPC HCl is susceptible to hydrolysis, particularly if exposed to moisture, yielding 3-dimethylaminopropanol.[1] This conversion from an active alkylating agent to a comparatively inert alcohol can significantly impact reaction yields, impurity profiles, and the overall success of a synthetic campaign.

This guide provides a comprehensive comparison of DMPC HCl and its hydrolysis product, offering detailed experimental protocols and supporting data to enable researchers to confidently distinguish between the two compounds. We will explore various analytical techniques, explaining the causality behind methodological choices and establishing self-validating systems for robust characterization.

Part 1: Comparative Physicochemical Properties

The foundational differences between DMPC HCl and 3-dimethylaminopropanol are evident in their physical and chemical properties. DMPC HCl is a hygroscopic crystalline solid, while its hydrolysis product, 3-dimethylaminopropanol, is a liquid at room temperature.[1][2][4] These differences in state, solubility, and thermal properties form the basis for their separation and distinct analytical signatures.

Table 1: Physicochemical Property Comparison

Property3-(Dimethylamino)propyl Chloride Hydrochloride (DMPC HCl)3-Dimethylaminopropanol
CAS Number 5407-04-5[5]3179-63-3[4]
Molecular Formula C₅H₁₃Cl₂N[3]C₅H₁₃NO[4]
Molecular Weight 158.07 g/mol [3]103.16 g/mol [4][6]
Appearance White to off-white hygroscopic crystalline solid[1][2]Clear colorless to yellow liquid[4][7]
Melting Point 140-144 °C[2][3]-35 °C[4]
Boiling Point Not applicable (decomposes)163-164 °C[4][6]
Solubility Highly soluble in water[1][2]Miscible with water[4]

Part 2: Analytical Methodologies for Differentiation

A multi-faceted analytical approach is the most reliable strategy for confirming the identity and purity of DMPC HCl. The following methods leverage the distinct functional groups—an alkyl chloride versus an alcohol—to provide unambiguous differentiation.

Thin-Layer Chromatography (TLC)

Principle of Distinction: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. This partitioning is governed by polarity. 3-Dimethylaminopropanol, with its hydroxyl group capable of hydrogen bonding, is significantly more polar than the alkyl chloride, DMPC HCl. This difference in polarity leads to a distinct separation on a TLC plate.

Experimental Protocol: Monitoring Hydrolysis by TLC

  • Plate Preparation: Use a silica gel 60 F-254 TLC plate. With a pencil, gently draw an origin line approximately 1 cm from the bottom.

  • Sample Preparation:

    • Standard A (DMPC HCl): Dissolve ~1 mg of a reliable DMPC HCl standard in 0.5 mL of methanol.

    • Standard B (3-Dimethylaminopropanol): Dissolve ~1 µL of 3-dimethylaminopropanol in 0.5 mL of methanol.

    • Test Sample: Prepare a solution of the DMPC HCl sample to be tested at a similar concentration.

  • Spotting: Using separate capillary tubes, spot small amounts of Standard A, the Test Sample, and a "co-spot" (where the Test Sample and Standard B are spotted on top of each other) onto the origin line.

  • Development: Place the plate in a TLC chamber containing a suitable mobile phase, such as a 9:1 mixture of Dichloromethane:Methanol with a few drops of triethylamine (to prevent tailing of the amines). Allow the solvent front to travel up the plate until it is ~1 cm from the top.[8]

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp at 254 nm.

    • Place the plate in an iodine chamber or treat with a potassium permanganate stain to visualize the spots.

Expected Results: Due to its lower polarity, DMPC HCl will travel further up the plate, resulting in a higher Retention Factor (Rf) value. The more polar 3-dimethylaminopropanol will interact more strongly with the silica gel and have a lower Rf value. The presence of a spot in the Test Sample lane that corresponds to the Rf of Standard B confirms the presence of the hydrolysis product.[9]

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis Prep_Sample Prepare Solutions: - DMPC HCl Std (A) - Test Sample (T) - Alcohol Std (B) Spot_Plate Spot Plate: Lane 1: A Lane 2: T Lane 3: Co-spot (T+B) Prep_Sample->Spot_Plate Develop Develop Plate (e.g., 9:1 DCM:MeOH + TEA) Spot_Plate->Develop Visualize Visualize Spots (UV, Stain) Develop->Visualize Calculate_Rf Calculate Rf Values & Compare Visualize->Calculate_Rf

Caption: Workflow for TLC analysis to detect hydrolysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Distinction: ¹H and ¹³C NMR spectroscopy provide detailed structural information by probing the chemical environment of each nucleus. The electron-withdrawing effects of chlorine and oxygen atoms are different, causing the adjacent protons (-CH₂-) and carbons to resonate at distinct chemical shifts (ppm).

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Analysis: Process the spectra and integrate the proton signals. Compare the chemical shifts to known values for the two compounds.

Expected Results: The most significant differences will be observed for the methylene (-CH₂-) group attached to either the chlorine or the hydroxyl group.

  • ¹H NMR: The protons on the carbon adjacent to the chlorine in DMPC HCl (-CH₂Cl) are expected to appear further downfield (higher ppm value) compared to the protons adjacent to the hydroxyl group in 3-dimethylaminopropanol (-CH₂OH). Additionally, the hydroxyl proton (-OH) of the alcohol will appear as a broad singlet, which will disappear upon shaking the sample with a drop of D₂O.[10]

  • ¹³C NMR: The carbon atom bonded to chlorine (-CH₂Cl) in DMPC HCl will have a chemical shift of approximately 42 ppm, while the carbon bonded to the hydroxyl group (-CH₂OH) in 3-dimethylaminopropanol resonates further downfield at around 59-60 ppm.

Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (Approximate, in CDCl₃)

GroupDMPC HCl (¹H ppm)[10]3-Dimethylaminopropanol (¹H ppm)DMPC HCl (¹³C ppm)3-Dimethylaminopropanol (¹³C ppm)
-N(CH ₃)₂~2.9~2.2~45~45
-CH ₂-N~3.3~2.4~56~57
-CH ₂-CH₂N~2.4~1.7~25~29
-CH ₂-X (X=Cl or OH)~3.7~3.6~42~60
-OH N/ABroad, variable (~2-4)N/AN/A
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Distinction: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. The presence of an O-H bond in 3-dimethylaminopropanol provides a definitive and easily identifiable spectral feature that is absent in DMPC HCl.

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • Solids (DMPC HCl): Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquids (3-Dimethylaminopropanol): Place a drop of the liquid between two salt plates (NaCl or KBr) or directly onto an ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

Expected Results: The spectrum of 3-dimethylaminopropanol will be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of an alcohol. This feature will be completely absent in a pure sample of DMPC HCl. The DMPC HCl spectrum will show a C-Cl stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.[2][11]

FTIR_Spectra cluster_DMPC cluster_Alcohol DMPC_Spectrum DMPC_Annotation Absence of O-H Stretch Alcohol_Spectrum Alcohol_Annotation Strong, Broad O-H Stretch (~3300 cm⁻¹)

Caption: Representative FTIR spectra comparison.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Distinction: GC-MS is a powerful hyphenated technique that first separates volatile compounds in the gas phase (GC) and then detects them based on their mass-to-charge ratio (m/z) and fragmentation pattern (MS). DMPC and 3-dimethylaminopropanol have different volatilities and molecular weights, leading to distinct retention times and mass spectra.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: The hydrochloride salt (DMPC HCl) is not volatile. Therefore, the sample must be neutralized to its free base form.

    • Dissolve ~1 mg of the sample in 1 mL of water.

    • Add 1 mL of 1 N sodium hydroxide solution.

    • Extract the free base with 2 mL of a suitable organic solvent (e.g., methylene chloride or ethyl acetate).[2]

    • Carefully transfer the organic layer to a GC vial.

  • Instrumentation and Conditions:

    • GC Column: A polar capillary column (e.g., DB-624 or similar) is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: A temperature gradient, for example, starting at 50°C and ramping to 250°C, will effectively separate the components.

    • MS Detector: Use Electron Ionization (EI) mode and scan a mass range of m/z 40-200.

  • Data Analysis: Analyze the resulting chromatogram for retention times and the mass spectrum for each peak.

Expected Results:

  • Retention Time: The two compounds will have different retention times.

  • Mass Spectra: The molecular ion peaks will be different:

    • DMPC (free base): The molecular ion [M]⁺ will be at m/z 121 (for ³⁵Cl) with an isotopic peak [M+2]⁺ at m/z 123. A characteristic and often base peak is the fragment [CH₂=N(CH₃)₂]⁺ at m/z 58.[10]

    • 3-Dimethylaminopropanol: The molecular ion [M]⁺ will be at m/z 103. The base peak is also typically the fragment [CH₂=N(CH₃)₂]⁺ at m/z 58, resulting from alpha-cleavage.

While both may share a major fragment, the difference in their molecular ion peaks provides definitive identification.

Table 3: Comparative GC-MS Data

ParameterDMPC (free base)3-Dimethylaminopropanol
Molecular Weight 121.61 g/mol 103.16 g/mol
Expected [M]⁺ Peak m/z 121 (¹²C₅¹H₁₂³⁵Cl¹⁴N)m/z 103
Key Isotopic Peak m/z 123 ([M+2]⁺ for ³⁷Cl)N/A
Major Fragment Ion m/z 58m/z 58

Part 3: A Self-Validating Conclusion

For absolute certainty in research and development, relying on a single analytical technique is ill-advised. The strength of this guide lies in its presentation of orthogonal methods—techniques that measure different chemical properties. The appearance of a new, more polar spot in TLC that corresponds to a new set of peaks in an NMR spectrum, the emergence of a broad O-H stretch in FTIR, and the detection of a new peak with the correct molecular weight in GC-MS collectively provide an undeniable, self-validating confirmation of hydrolysis. By employing these methods, scientists can ensure the integrity of their starting materials, leading to more reliable, reproducible, and successful synthetic outcomes.

References

  • The Journal of Organic Chemistry. (1996). New Models for the Study of the Racemization Mechanism of Carbodiimides. Synthesis and Structure (X-ray Crystallography and 1H NMR) of Cyclic Carbodiimides. ACS Publications. [Link]

  • ChemBK. (2024, April 9). 3-Dimethylamino-1-propanol. [Link]

  • ACS Publications. (1978, December 8). Nitrogen-15 nuclear magnetic resonance spectroscopy. Carbodiimides. [Link]

  • National Toxicology Program. (1995, June). Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride. [Link]

  • Suzhou Senfeida Chemical Co., Ltd. China 3-Dimethylamino-1-propanol Manufacturers Suppliers Factory. [Link]

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2021). method development and validation of n, n- dimethylaminopropyl chloride (dmpc) content. [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectra of (a) EDC.HCl reagent (b) EDC.MeI reagent (c).... [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-(dimethylamino)- (CAS 3179-63-3). [Link]

  • SpectraBase. (n.d.). N,N-Diisopropylcarbodiimide - Optional[1H NMR] - Spectrum. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)propyl chloride hydrochloride. [Link]

  • National Toxicology Program. (2002). The toxicity studies of - dimethylaminopropyl chloride, hydrochloride (cas no. 5407-04-5) administered by gavage. [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]

  • NIST. (n.d.). Dimethylamine hydrochloride. [Link]

  • Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. [Link]

  • Hzymes. (2024, April 16). 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: Synthesis method and uses. [Link]

  • Wikipedia. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. [Link]

  • SpectraBase. (n.d.). 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide, hydrochloride - Optional[FTIR] - Spectrum. [Link]

  • Sontara Organo Industries. (n.d.). 3-Dimethylamino-1-propylchloride hydrochloride Powder. [Link]

  • PubMed. (1990, February 1). Stability of water-soluble carbodiimides in aqueous solution. [Link]

  • YouTube. (2024, September 18). TLC for reaction monitoring #chemistry. [Link]

  • ResearchGate. (2018, October 1). MONITORING ACTION READINESS OF COUPLING REAGENT CARBODIIMIDE IN AQUEOUS SOLUTIONS. [Link]

  • Waters. (n.d.). Benefits of Using Mass Detection for Pharmaceutical Raw Materials Analysis of 1-(3-Dimethylaminopropyl)-3-Ethylcarbodiimide Hydrochloride. [Link]

  • EPA. (n.d.). Method 321: Measurement of Gaseous Hydrogen Chloride Emissions. [Link]

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Comparative

Thermal Analysis &amp; Performance Guide: 3-Chloro-N,N-dimethylpropylamine Hydrochloride

The following guide provides an in-depth thermal analysis and performance comparison of 3-chloro-N,N-dimethylpropylamine hydrochloride (DMCP-HCl) . Executive Summary 3-chloro-N,N-dimethylpropylamine hydrochloride (CAS: 5...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth thermal analysis and performance comparison of 3-chloro-N,N-dimethylpropylamine hydrochloride (DMCP-HCl) .

Executive Summary

3-chloro-N,N-dimethylpropylamine hydrochloride (CAS: 5407-04-5), often abbreviated as DMCP-HCl , is a critical alkylating agent used in the synthesis of phenothiazine antipsychotics (e.g., Chlorpromazine) and tricyclic antidepressants.

This guide analyzes its thermal profile using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) .[1][2] We compare its stability and handling properties against its Free Base form and its structural analog, 2-chloro-N,N-dimethylethylamine HCl , to demonstrate why DMCP-HCl is the preferred reagent for solid-state storage and industrial processing.

Key Performance Indicators (KPIs)
PropertyDMCP-HCl (Target)DMCP Free Base (Alternative)2-Chloro Analog (Alternative)
Physical State Crystalline SolidOily LiquidCrystalline Solid
Melting Point 140–144°C N/A (Liquid)~190°C (Rapid Decomp.)
Thermal Stability Moderate (Cyclization risk > MP)Low (Volatile)Low (Fast Aziridinium formation)
Hygroscopicity High (Requires Desiccation)N/A (Oxidation risk)High
Primary Risk HCl Evolution / AzetidiniumFlammability / Vapor ToxicityExplosive Polymerization

Technical Methodology

To replicate the data discussed in this guide, the following rigorous protocols must be employed. These protocols account for the compound's hygroscopic nature and potential for corrosive gas evolution.

Differential Scanning Calorimetry (DSC) Protocol[3][4]
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).

  • Crucible: Hermetically sealed aluminum pans with a pinhole lid.

    • Reasoning: DMCP-HCl releases HCl gas upon decomposition. A pinhole prevents pan rupture while maintaining self-generated atmosphere equilibrium.

  • Atmosphere: Dry Nitrogen (

    
    ) at 50 mL/min.
    
  • Ramp Rate: 10°C/min from 25°C to 250°C.

  • Pre-treatment: If the sample appears clumpy, dry at 40°C under vacuum for 2 hours to remove surface moisture, which can mask the melting endotherm.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: TGA (e.g., Mettler Toledo TGA/DSC 3+).

  • Crucible: Alumina (

    
    ) or Platinum (Pt).
    
    • Reasoning: Avoid Aluminum pans for TGA as they may react with evolved HCl at high temperatures (

      
      ).
      
  • Ramp Rate: 10°C/min from 25°C to 600°C.

  • Purge Gas: Nitrogen (

    
    ) at 40 mL/min (Balance protection purge essential).
    

Thermal Characterization Results

DSC Profile: Phase Transitions

The DSC thermogram of DMCP-HCl exhibits two distinct thermal events.

  • Event A (Endothermic): Melting

    • Onset Temperature (

      
      ):  140.5°C ± 1.5°C
      
    • Peak Temperature (

      
      ):  143.2°C
      
    • Enthalpy (

      
      ):  ~185 J/g
      
    • Interpretation: This sharp endotherm represents the solid-liquid phase transition. The sharpness indicates high crystalline purity (>98%). Broadening of this peak suggests moisture absorption.

  • Event B (Exothermic/Irregular): Decomposition & Cyclization

    • Onset: ~165°C – 180°C (Immediately following melt)

    • Mechanism: Intramolecular cyclization to the Azetidinium ion , followed by ring opening and polymerization/charring.

TGA Profile: Mass Loss

The TGA curve reveals the stability window and degradation steps.

  • Stage 1: Desolvation (<100°C)

    • Mass Loss: <1.0% (if properly dried).

    • Note: Significant weight loss here indicates improper storage (hygroscopic water uptake).

  • Stage 2: Primary Degradation (160°C – 250°C)

    • Mass Loss: ~23% (Theoretical loss of HCl = 23.1%).

    • Interpretation: Dissociation of the hydrochloride salt followed by volatilization of the free amine or loss of HCl gas.

  • Stage 3: Pyrolysis (>300°C)

    • Mass Loss: Continuous degradation of the carbon backbone.

Comparative Analysis & Mechanisms

Comparison 1: Salt vs. Free Base

The most critical decision in process development is choosing between the salt (DMCP-HCl) and the Free Base (DMCP).

  • DMCP Free Base:

    • Behavior: Liquid at room temperature (BP ~135°C).

    • TGA Insight: Shows 100% weight loss starting as low as 80°C due to evaporation.

    • Risk:[3][4][5] High vapor pressure leads to inhalation hazards and difficult stoichiometry control in reactors.

  • DMCP-HCl (Salt):

    • Behavior: Solid until ~142°C.

    • Advantage:[6] The crystal lattice energy stabilizes the molecule, preventing evaporation and slowing down the cyclization reaction significantly.

Comparison 2: Propyl vs. Ethyl Analog (The Stability Mechanism)

Comparing 3-chloro-N,N-dimethylpropylamine (Propyl) with 2-chloro-N,N-dimethylethylamine (Ethyl) highlights a fundamental principle of physical organic chemistry: Ring Strain .

  • Ethyl Analog (2-carbon spacer): Cyclizes to form a 3-membered Aziridinium ring .

    • Kinetics: Extremely fast. Can occur even in solid state if moist.

    • Thermal: Decomposition often overlaps with melting.

  • Propyl Target (3-carbon spacer): Cyclizes to form a 4-membered Azetidinium ring .

    • Kinetics: Slower than aziridinium formation due to unfavorable conformation entropy, despite lower ring strain.

    • Result: DMCP-HCl has a wider "safe processing window" between melting and degradation compared to its ethyl counterpart.

Visualization: Thermal Degradation Pathway

The following diagram illustrates the competing pathways triggered by heat:

ThermalDegradation cluster_0 Critical Instability Zone (>160°C) DMCP_Solid DMCP-HCl (Solid) Stable < 140°C Melt Melt Phase ~142°C DMCP_Solid->Melt Heat > 140°C (Endothermic) FreeBase Dissociation (Loss of HCl) Melt->FreeBase TGA: Mass Loss (-HCl Gas) Azetidinium Azetidinium Ion (Cyclization) Melt->Azetidinium DSC: Exothermic (Intramolecular Rxn) Polymer Polymerization/Char (Non-volatile Residue) Azetidinium->Polymer Ring Opening Degradation

Caption: Thermal degradation pathway of DMCP-HCl. Note the bifurcation after melting: the salt can either dissociate (losing HCl) or cyclize into the reactive azetidinium species.

Strategic Recommendations for Researchers

Based on the thermal data, the following handling strategies are recommended:

  • Drying Protocol: Do not dry DMCP-HCl above 60°C . TGA data suggests that while the melting point is 142°C, lattice destabilization and surface hydrolysis can accelerate significantly above 80°C over long durations.

  • Storage: Store in a desiccator. The DSC peak broadening is a sensitive indicator of moisture content. If the melting onset shifts below 138°C, recrystallization (using Isopropanol/Ethanol) is required.

  • Reaction Monitoring: When using DMCP-HCl in synthesis, ensure the reaction temperature does not exceed 150°C unless the salt is fully dissolved and neutralized. In the solid melt, the local concentration of the azetidinium intermediate can lead to runaway polymerization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22278020, 3-Chloro-N,N-dimethylpropylamine hydrochloride. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Chloro-N,N-dimethylpropylamine hydrochloride

This guide provides essential, step-by-step procedures for the safe handling and disposal of Chloro-N,N-dimethylpropylamine hydrochloride (also known as DMPC or 3-Dimethylaminopropyl chloride hydrochloride). As a widely...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of Chloro-N,N-dimethylpropylamine hydrochloride (also known as DMPC or 3-Dimethylaminopropyl chloride hydrochloride). As a widely used intermediate in pharmaceutical and chemical synthesis, its proper management is critical to ensure laboratory safety and environmental protection.[1] This document is intended for researchers, scientists, and drug development professionals who handle this compound.

The causality behind these protocols is grounded in the chemical's specific hazard profile. DMPC is harmful if swallowed, causes significant skin and eye irritation, and may cause respiratory irritation.[2][3] Furthermore, its interactions with other chemicals and its potential environmental impact necessitate a structured and cautious approach to its disposal.

Hazard Profile and Chemical Incompatibility

Understanding the inherent risks of Chloro-N,N-dimethylpropylamine hydrochloride is the foundation of its safe management. The compound is hygroscopic, meaning it readily absorbs moisture from the air, and is soluble in water.[4][5] Upon thermal decomposition, it can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3][4][6]

Table 1: Summary of Key Hazards and Incompatibilities

Hazard CategoryDescriptionSupporting Sources
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2][3]
Primary Routes of Entry Inhalation, Ingestion, Skin and Eye Contact.[3][4]
Chemical Incompatibilities Strong oxidizing agents, Strong bases, Alkaline materials. Amines can also react exothermically with acids and may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[3][4][7]
Storage Conditions Store in a well-ventilated, dry, and cool place. Keep container tightly closed and store locked up. Protect from moisture.[2][4]

Immediate Safety Protocols: Pre-Disposal Handling

Before any disposal or cleanup operation begins, ensuring personal and environmental safety is paramount. The following steps are mandatory.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the need to prevent all contact with the compound.

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[3]

  • Eye/Face Protection: Use tightly sealed safety glasses or a full-face shield.[8]

  • Skin and Body Protection: Wear a lab coat or protective work clothing. For larger quantities or significant risk of exposure, impervious clothing should be selected.[2][3]

  • Respiratory Protection: In poorly ventilated areas or when dust may be generated, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection. The decision should be based on a risk assessment of the specific task.[2]

Engineering Controls

Always handle Chloro-N,N-dimethylpropylamine hydrochloride in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][4]

Spill Management & Emergency Procedures

Accidental spills are a primary source of chemical waste. The response protocol depends on the scale of the spill.

Minor Spills (Solid)
  • Evacuate & Ventilate: Clear the immediate area of personnel. Ensure the area is well-ventilated.

  • Don PPE: Wear the full PPE described in Section 2.1.

  • Contain Dust: Do NOT dry sweep. Clean up spills immediately. To avoid generating dust, you may carefully dampen the solid spill material with water.[7]

  • Collect Material: Use a scoop or shovel to carefully transfer the material into a clean, dry, sealable, and appropriately labeled container for hazardous waste.[2][4] Consider using an explosion-proof vacuum cleaner designed for hazardous materials if available.[2]

  • Final Cleanup: Use absorbent paper dampened with water to pick up any remaining material.[7] Wash the contaminated surface with a soap and water solution.

  • Dispose of Materials: Place all contaminated cleaning materials (gloves, absorbent paper, etc.) into a sealed, vapor-tight plastic bag or container for disposal as hazardous waste.[7]

Major Spills
  • Evacuate Immediately: Clear the area of all personnel and move upwind of the spill.[2]

  • Alert Authorities: Notify your institution's Environmental Health & Safety (EHS) department and, if necessary, alert the local fire brigade, informing them of the location and nature of the hazard.[2]

  • Restrict Access: Prevent entry into the affected area.

  • Professional Cleanup: Do not attempt to clean up a major spill without specialized training and equipment. The cleanup should be conducted by trained emergency response personnel.

Core Disposal Workflow

The proper disposal route for Chloro-N,N-dimethylpropylamine hydrochloride is dictated by its form, concentration, and contamination level. Disposal must always be conducted through an authorized hazardous or special waste collection point in accordance with local, state, and national regulations.[2][9] Never dispose of this chemical down the drain or in regular trash.[4][6]

The following diagram outlines the decision-making process for proper disposal.

DisposalWorkflow Start Waste Generation: Chloro-N,N-dimethylpropylamine hydrochloride WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (Pure compound, expired reagent) WasteType->SolidWaste  Solid LiquidWaste Dilute Aqueous Solution WasteType->LiquidWaste Liquid   ContaminatedWaste Contaminated Materials (PPE, glassware, absorbents) WasteType->ContaminatedWaste Contaminated  Material PackageSolid Step 1: Package in a sealed, non-reactive container. SolidWaste->PackageSolid PackageLiquid Step 1: Collect in a sealed, non-reactive, leak-proof container. LiquidWaste->PackageLiquid PackageContaminated Step 1: Place in a sealed, labeled hazardous waste bag or container. ContaminatedWaste->PackageContaminated LabelWaste Step 2: Label container clearly: 'Hazardous Waste - Chloro-N,N-dimethylpropylamine HCl' Include hazard symbols. PackageSolid->LabelWaste PackageLiquid->LabelWaste PackageContaminated->LabelWaste StoreWaste Step 3: Store in a designated, secure hazardous waste accumulation area. LabelWaste->StoreWaste ContactEHS Step 4: Arrange for pickup by a licensed hazardous waste disposal company via your EHS department. StoreWaste->ContactEHS End Disposal Complete ContactEHS->End

Caption: Decision workflow for the disposal of Chloro-N,N-dimethylpropylamine HCl.

Step-by-Step Disposal Protocols

Protocol for Unused or Waste Solid Compound

This protocol applies to expired reagents, reaction byproducts, or material recovered from a spill.

  • Containment: Place the solid waste into a robust, sealable container made of a non-reactive material (e.g., a labeled plastic bag inside a solid container).[2] Ensure the container is clean and dry before adding the waste.

  • Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and identify the contents as "Chloro-N,N-dimethylpropylamine hydrochloride" (CAS No: 5407-04-5).[2][4] Include appropriate hazard warnings (e.g., Harmful, Irritant).

  • Storage: Store the sealed container in a designated and secure hazardous waste satellite accumulation area. This area should be away from incompatible materials.[4]

  • Disposal: Contact your institution's EHS department to arrange for collection by a licensed hazardous waste disposal company.[8][9] The most common ultimate disposal method for this type of compound is high-temperature incineration at a permitted facility.[10]

Protocol for Dilute Aqueous Solutions

Due to its classification as harmful to aquatic life, direct disposal of solutions containing Chloro-N,N-dimethylpropylamine hydrochloride into the sanitary sewer system is not recommended and is often prohibited.[4][6]

  • Collection: Collect all aqueous waste containing this compound in a designated, leak-proof, and sealable container (e.g., a carboy).

  • Labeling: Label the container as "Hazardous Waste" with the chemical name and an estimated concentration.

  • Storage & Disposal: Follow steps 3 and 4 from the protocol for solid waste (Section 5.1).

The rationale for this cautious approach is to prevent the introduction of chlorinated organic compounds into waterways, where they can have long-lasting adverse effects and potentially lead to the formation of harmful disinfection byproducts in municipal water treatment systems.[11][12]

Protocol for Contaminated Materials

This includes used PPE, contaminated labware (pipettes, vials), and absorbent materials from spills.

  • Segregation: Collect all contaminated disposable items separately from regular trash.

  • Containment: Place the items in a designated hazardous waste container, typically a heavy-duty, labeled plastic bag or a lined drum.[7]

  • Labeling, Storage, & Disposal: Follow steps 2, 3, and 4 from the protocol for solid waste (Section 5.1). Ensure that any sharp objects (like contaminated needles or broken glassware) are placed in a puncture-proof sharps container first.

By adhering to these detailed procedures, you contribute to a safe laboratory environment and ensure that your institution remains in compliance with environmental regulations. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

  • LookChem. (2022). 2-Dimethylaminoisopropyl chloride hydrochloride Cas 4584-49-0. Retrieved from [Link]

  • Thermo Fisher Scientific. (2013). 2-Dimethylaminoisopropyl chloride,hydrochloride Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEVIS. Retrieved from [Link]

  • ChemBK. (2024). 2-Chloro-N,N-dimethylpropylamine hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Drinking Water Guidance on Disinfection By-Products. Retrieved from [Link]

  • OPCW. (n.d.). CLP_MSDS D026 2- Diethylamino_ethyl chloride hydrochloride solution. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

  • Synthetika. (n.d.). 2-Chloro-N,N-dimethylpropylamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropropyldimethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride. U.S. Department of Health and Human Services. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Chloramines in Drinking Water. Retrieved from [Link]

Sources

Handling

Comprehensive Handling Protocol: Personal Protective Equipment for Chloro-N,N-dimethylpropylamine Hydrochloride

As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure you can use them with the utmost confidence and safety. This guide provides a detailed operational p...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure you can use them with the utmost confidence and safety. This guide provides a detailed operational plan for handling Chloro-N,N-dimethylpropylamine hydrochloride (also known as DMPC or CAS 5407-04-5), a common intermediate in pharmaceutical synthesis.[1][2][3] This document is structured not as a rigid checklist, but as a self-validating safety system, grounded in the scientific principles of hazard mitigation. The causality behind each recommendation is explained to empower you, the researcher, to make informed safety decisions.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the intrinsic properties of a chemical is the foundation of safe handling. Chloro-N,N-dimethylpropylamine hydrochloride is not merely a reagent; it is a substance with specific hazards that dictate our protective strategy. Its potential for harm is well-documented and must be respected.[1][4]

This compound is classified as harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1][2][5] Furthermore, its hygroscopic nature—the tendency to absorb moisture from the air—presents a handling challenge that can affect both the integrity of the reagent and the potential for exposure.[1][3][6][7][8]

Hazard Classification Description & Rationale for Protection GHS Codes
Acute Oral Toxicity Harmful if swallowed.[1][2][5] This dictates strict administrative controls, such as prohibiting eating, drinking, or smoking in the laboratory, to prevent accidental ingestion.[4]H302 (Category 4)
Skin Corrosion/Irritation Causes skin irritation upon contact.[1][2][5] This necessitates the use of chemically resistant gloves and a lab coat as a primary barrier to prevent direct contact and subsequent inflammation.H315 (Category 2)
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][5] The solid, dusty nature of the compound increases the risk of airborne particles. This mandates the use of sealed safety goggles to protect against both direct splashes and particulate matter.H319 (Category 2)
Specific Target Organ Toxicity May cause respiratory irritation if dust is inhaled.[1][5] This is a critical consideration when handling the powdered form, requiring work in a well-ventilated area or fume hood to minimize aerosolization and inhalation.H335 (STOT SE 3)
Physical Hazard Hygroscopic and potentially air-sensitive solid.[1][3][9][10] This property requires storage in a tightly sealed container in a dry environment and dictates efficient handling to minimize atmospheric exposure, which could lead to clumping and increase handling difficulty.N/A

The Hierarchy of Controls: A Systemic Approach to Safety

Personal Protective Equipment (PPE) is the final, not the first, line of defense. A robust safety plan incorporates a multi-layered approach known as the Hierarchy of Controls. This system prioritizes engineering and administrative solutions to remove or minimize hazards at their source.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 cluster_4 Least Effective Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, etc.) Administrative->PPE Operational_Workflow Prep 1. Preparation Don 2. Don PPE Prep->Don Handle 3. Handling & Use (In Fume Hood) Don->Handle Decon 4. Decontamination Handle->Decon Doff 5. Doff PPE Decon->Doff Dispose 6. Waste Disposal Doff->Dispose

Caption: A systematic workflow for handling hazardous chemicals.

Emergency Procedures

Even with meticulous planning, accidents can occur. Swift and correct action is critical.

  • Skin Contact : Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. [1][6]Seek medical attention if irritation persists. [4]* Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [1][6]Remove contact lenses if present and easy to do so. [1]Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention. [1][6]* Ingestion : Rinse the mouth with water. Never give anything by mouth to an unconscious person. [6]Call a poison control center or physician immediately. [1][4]

Spill Cleanup Protocol
  • Minor Spill (in a fume hood) :

    • Ensure your PPE is intact.

    • Prevent dust formation. [4][6] 3. Gently sweep or shovel the solid material into a suitable, labeled container for hazardous waste disposal. [1][6][10]Do not use air hoses for cleaning. [4] 4. Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Major Spill (outside a fume hood) :

    • Evacuate the immediate area and alert colleagues. [4][10] 2. Restrict access to the area.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately. [11]Do not attempt to clean up a major spill without specialized training and equipment.

Disposal Plan: Responsible Stewardship

All waste containing Chloro-N,N-dimethylpropylamine hydrochloride is classified as hazardous. [10]

  • Solid Waste : Collect excess reagent and any materials used for spill cleanup (e.g., paper towels, contaminated gloves) in a clearly labeled, sealed container. [6]* PPE : Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream. [6]* General Guidance : Do not flush the chemical or contaminated materials down the drain or dispose of them in regular trash. [1][10]All disposal must be conducted through your institution's EHS office and in accordance with all local, state, and federal regulations. [1][9][10] By integrating an understanding of the chemical's hazards with a systematic application of controls, you can ensure a safe and productive research environment. Your safety is paramount, and these protocols are designed to be your trusted guide.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-N,N-dimethylpropylamine hydrochloride. [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)propyl chloride hydrochloride. National Center for Biotechnology Information. [Link]

  • National Toxicology Program. (n.d.). Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride. U.S. Department of Health and Human Services. [Link]

  • American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • SYNTHETIKA. (n.d.). 2-Chloro-N,N-dimethylpropylamine hydrochloride. [Link]

  • PubChem. (n.d.). 3-Chloro-N,N-dimethyl-1-propanamine. National Center for Biotechnology Information. [Link]

  • ChemBK. (2024). 2-Chloro-N,N-dimethylpropylamine hydrochloride. [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. [Link]

  • Haz-Map. (n.d.). 2-Chloro-N,N-dimethyl-1-propanamine hydrochloride. [Link]

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